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Foundational

A Comprehensive Guide to the Synthesis and Characterization of (5-Bromo-2-methyl-3-nitrophenyl)methanol

Abstract This technical guide provides a detailed and scientifically grounded methodology for the synthesis and characterization of (5-Bromo-2-methyl-3-nitrophenyl)methanol, a valuable building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and scientifically grounded methodology for the synthesis and characterization of (5-Bromo-2-methyl-3-nitrophenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a robust two-step synthetic pathway, beginning with the regioselective bromination of 2-methyl-3-nitrobenzoic acid, followed by the chemoselective reduction of the resulting carboxylic acid. We delve into the rationale behind the selection of reagents and reaction conditions, emphasizing principles of chemoselectivity and safety. Furthermore, this guide establishes a comprehensive protocol for the structural elucidation and purity assessment of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-validated procedure for the preparation and analysis of this key chemical intermediate.

Synthesis Strategy and Mechanistic Rationale

The successful synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol hinges on a logical, multi-step approach that carefully manages the reactivity of the various functional groups present on the aromatic ring. Our retrosynthetic analysis identifies 5-Bromo-2-methyl-3-nitrobenzoic acid as the key immediate precursor. This intermediate can, in turn, be synthesized from the commercially available 2-methyl-3-nitrobenzoic acid.

Step 1: Electrophilic Bromination of 2-methyl-3-nitrobenzoic acid

The initial step involves the introduction of a bromine atom onto the aromatic ring of 2-methyl-3-nitrobenzoic acid. The existing substituents—a methyl group (-CH₃), a nitro group (-NO₂), and a carboxylic acid group (-COOH)—dictate the position of the incoming electrophile.

  • Directing Effects: The methyl group is an ortho-, para-director and activating. The nitro and carboxylic acid groups are meta-directors and deactivating. The position para to the activating methyl group is sterically hindered by the adjacent carboxylic acid. The position ortho to the methyl group is also the position meta to both deactivating groups. This confluence of directing effects strongly favors the substitution at the C5 position.

  • Reagent Choice: A potent electrophilic brominating system is required due to the deactivated nature of the ring. A combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid provides a reliable method for this transformation, generating the electrophilic bromine species in situ.[1]

Step 2: Chemoselective Reduction of the Carboxylic Acid

The second critical step is the reduction of the carboxylic acid functionality to a primary alcohol. This transformation requires a reducing agent that is potent enough to reduce a carboxylic acid but selective enough to leave the aromatic nitro group intact.

  • Reagent Selection Rationale:

    • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce carboxylic acids and is therefore unsuitable for this step.[2][3]

    • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of reducing carboxylic acids, LiAlH₄ is often too reactive and can lead to the reduction of the nitro group, potentially forming azo compounds or amines.[3][4] Its high reactivity also necessitates strict anhydrous conditions and careful handling.[5]

    • Borane (BH₃•THF): The borane-tetrahydrofuran complex (BH₃•THF) is the reagent of choice for this transformation.[6] It exhibits excellent chemoselectivity, rapidly reducing carboxylic acids while typically not affecting aromatic nitro groups under controlled conditions. The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by coordination of the boron to the carbonyl oxygen and subsequent hydride transfers.[2]

The overall synthetic workflow is visualized below.

G Start 2-Methyl-3-nitrobenzoic Acid Intermediate 5-Bromo-2-methyl-3-nitrobenzoic Acid Start->Intermediate  Step 1: Bromination  NBS, H₂SO₄  Room Temperature Product (5-Bromo-2-methyl-3-nitrophenyl)methanol Intermediate->Product  Step 2: Reduction  BH₃•THF  Anhydrous THF, 0 °C to RT

Figure 1: Synthetic workflow for (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Protocol A: Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic Acid[1]
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (60 mL). Cool the flask in an ice-water bath.

  • Addition of Starting Material: Slowly add 2-methyl-3-nitrobenzoic acid (15 g, 82.8 mmol) to the cooled sulfuric acid in portions, ensuring the temperature does not rise significantly. Stir until all the solid has dissolved.

  • Bromination: Once a homogenous solution is achieved, add N-bromosuccinimide (15 g, 84.3 mmol) portion-wise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing 400 mL of ice water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Drying: Dry the collected solid under vacuum to yield 5-Bromo-2-methyl-3-nitrobenzoic acid as a solid product. The expected yield is typically high (approx. 98%).[1]

Protocol B: Synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol
  • Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 5-Bromo-2-methyl-3-nitrobenzoic acid (e.g., 20 g, 76.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) in THF (e.g., 1.5 equivalents, ~115 mL) dropwise via a dropping funnel. Control the addition rate to maintain the internal temperature below 5 °C. (Note: Hydrogen gas evolution will occur).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol (e.g., 20 mL) dropwise to quench the excess borane complex.[7] Vigorous gas evolution will occur.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Characterization and Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the product's structure and purity. The logical flow of this validation process ensures trustworthiness in the final isolated compound.

G Crude Crude Product from Workup Purified Purified Compound Crude->Purified Flash Column Chromatography NMR NMR Spectroscopy (¹H & ¹³C) Purified->NMR IR IR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS MP Melting Point Analysis Purified->MP Final Structurally Confirmed & Pure Product NMR->Final Confirms Connectivity & Chemical Environment IR->Final Confirms Functional Groups (OH, NO₂) MS->Final Confirms Molecular Weight & Elemental Composition (Br) MP->Final Indicates Purity (Sharp Range)

Figure 2: Logical workflow for the characterization and validation of the final product.
Expected Analytical Data

The following table summarizes the expected data from key analytical techniques for (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~8.0-7.8 ppm (2H, aromatic protons, likely two singlets or narrow doublets)
~4.7 ppm (2H, singlet, benzylic -CH₂OH)
~2.5 ppm (3H, singlet, methyl -CH₃)
~2.0 ppm (1H, broad singlet, hydroxyl -OH, may vary and exchange with D₂O)
¹³C NMR Chemical Shift (δ)~150-120 ppm (Aromatic carbons, including C-Br, C-NO₂, etc.)
~63 ppm (Benzylic -CH₂OH carbon)
~18 ppm (Methyl -CH₃ carbon)
IR Spectroscopy Wavenumber (cm⁻¹)3400-3200 cm⁻¹ (Broad, O-H stretch)
~3080 cm⁻¹ (Aromatic C-H stretch)
~2920 cm⁻¹ (Aliphatic C-H stretch)
~1530 cm⁻¹ (Asymmetric NO₂ stretch)
~1350 cm⁻¹ (Symmetric NO₂ stretch)
Mass Spectrometry m/zM⁺ and [M+2]⁺ peaks with ~1:1 intensity ratio, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). Expected [M]⁺ for C₈H₈⁷⁹BrNO₃ is ~244.97 Da.

Safety and Handling

  • Reagents: Concentrated sulfuric acid is highly corrosive. N-bromosuccinimide is an irritant. Borane-THF is flammable and reacts violently with water. Methanol is flammable and toxic.[8] Handle all reagents with extreme care.

  • Product: The target compound, (5-Bromo-2-methyl-3-nitrophenyl)methanol, should be handled as a potentially harmful chemical. Based on similar structures like 3-nitrobenzyl alcohol, it may cause skin, eye, and respiratory irritation and may be harmful if swallowed or inhaled.[9] Always consult the specific Safety Data Sheet (SDS) upon receipt of the compound.

Conclusion

The synthesis and characterization of (5-Bromo-2-methyl-3-nitrophenyl)methanol can be reliably achieved through the two-step process detailed in this guide. The key to success lies in the judicious choice of reagents, particularly the use of a borane complex for the chemoselective reduction of the carboxylic acid in the presence of a nitro group. The comprehensive analytical workflow provides a self-validating system to ensure the high purity and correct structural identity of the final product, rendering it suitable for its intended applications in advanced organic synthesis and pharmaceutical research.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115 - Reducing Agents. Retrieved from [Link]

  • Pharmco Products, Inc. (2014, June 2). Material Safety Data Sheet - Benzyl Alcohol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Bromo-2-Methyl-3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanol, 3-nitro-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). paraldehyde 2,4,6-trimethyl-1,3,5-trioxane. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • PubChemLite. (n.d.). (3-bromo-5-nitrophenyl)methanol. Retrieved from [Link]

  • Acta Chimica Sinica. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Retrieved from [Link]

  • Stack Exchange. (2025, November 2). Organic Chemistry Aromatic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). (5-Bromo-3-fluoro-2-nitrophenyl)methanol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-methyl-3-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: The physicochemical properties of (5-Bromo-2-methyl-3-nitrophenyl)methanol (CAS No. 1807110-78-6) ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The physicochemical properties of (5-Bromo-2-methyl-3-nitrophenyl)methanol (CAS No. 1807110-78-6) are not extensively documented in publicly available literature. This guide provides a projection of its characteristics and outlines robust experimental methodologies for its synthesis and comprehensive analysis based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a bromo, a methyl, and a nitro group on the phenyl ring, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The interplay of these functional groups can significantly influence the molecule's reactivity, solubility, and biological activity, making a thorough understanding of its physicochemical properties paramount for its application in drug discovery and development. This guide offers a detailed exploration of its predicted properties and the experimental workflows required for their empirical determination.

Predicted Physicochemical Properties

The properties of (5-Bromo-2-methyl-3-nitrophenyl)methanol can be inferred from related compounds. A summary of its predicted and known structural information is presented below.

PropertyPredicted/Known ValueSource/Basis of Prediction
CAS Number 1807110-78-6BLDpharm[1]
Molecular Formula C8H8BrNO3Based on structure
Molecular Weight 246.06 g/mol Calculated from formula
Appearance Likely a solid at room temperatureAnalogy with similar substituted nitrophenols
Melting Point Not available.Requires experimental determination.
Boiling Point >300 °C (with decomposition)Analogy with similar aromatic compounds[2]
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate.General solubility of substituted benzyl alcohols
pKa ~13-14 (for the alcohol proton)Estimated based on substituted benzyl alcohols

Proposed Synthesis and Purification

The synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol can be approached through a multi-step process, starting from a commercially available precursor. A plausible synthetic route is outlined below.

Synthetic Workflow

Synthesis_Workflow A 2-Bromo-6-methylaniline B N-(2-Bromo-6-methylphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(5-Bromo-2-methyl-3-nitrophenyl)acetamide B->C HNO3, H2SO4 D 5-Bromo-2-methyl-3-nitroaniline C->D H2SO4, H2O, heat E (5-Bromo-2-methyl-3-nitrophenyl)methanol D->E 1. NaNO2, H2SO4, H2O, 0-5°C 2. H2O, heat

Caption: Proposed synthetic pathway for (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Step-by-Step Synthesis Protocol
  • Acetylation of 2-Bromo-6-methylaniline:

    • Dissolve 2-bromo-6-methylaniline in pyridine.

    • Slowly add acetic anhydride at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-water and collect the precipitate of N-(2-Bromo-6-methylphenyl)acetamide by filtration.

  • Nitration of N-(2-Bromo-6-methylphenyl)acetamide:

    • Add N-(2-Bromo-6-methylphenyl)acetamide portion-wise to a cooled (0°C) mixture of concentrated sulfuric acid and nitric acid.

    • Stir the mixture at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate to obtain N-(5-Bromo-2-methyl-3-nitrophenyl)acetamide.

  • Hydrolysis to 5-Bromo-2-methyl-3-nitroaniline:

    • Reflux the N-(5-Bromo-2-methyl-3-nitrophenyl)acetamide in a mixture of sulfuric acid and water for 6-8 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter and wash the solid with water to get 5-Bromo-2-methyl-3-nitroaniline.

  • Diazotization and Hydrolysis to (5-Bromo-2-methyl-3-nitrophenyl)methanol:

    • Dissolve 5-Bromo-2-methyl-3-nitroaniline in an aqueous solution of sulfuric acid.

    • Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

    • Add the diazonium salt solution to boiling water and heat for 1 hour.

    • Cool the mixture and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Structural and Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Structural Elucidation Workflow

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_physicochemical Physicochemical Tests A NMR Spectroscopy (¹H, ¹³C) B Mass Spectrometry (MS) C Infrared Spectroscopy (IR) D Melting Point Determination E Solubility Assessment F pKa Determination Compound (5-Bromo-2-methyl-3-nitrophenyl)methanol Compound->A Compound->B Compound->C Compound->D Compound->E Compound->F

Caption: Experimental workflow for the characterization of (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve approximately 5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum should show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the alcohol, and the hydroxyl proton.

    • ¹³C NMR: A more concentrated sample (20-50 mg) will be required. The spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Utilize techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using a KBr pellet or as a thin film. Characteristic absorption bands are expected for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

  • Melting Point Determination:

    • Use a calibrated melting point apparatus. A sharp melting point range will indicate high purity.

  • Solubility Assessment:

    • Determine the solubility in a range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at a specified temperature (e.g., 25°C). This can be done by adding known amounts of the compound to a fixed volume of the solvent until saturation is reached.

  • pKa Determination:

    • The pKa of the hydroxyl group can be determined by potentiometric titration or UV-Vis spectrophotometry in a series of buffers with varying pH.

Applications in Drug Development

Substituted nitrophenyl compounds are important precursors in medicinal chemistry. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. The bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. Methanol, as a solvent, is widely used in pharmaceutical processes for synthesis and purification.[3] This compound, therefore, serves as a valuable building block for creating libraries of novel compounds for screening against various biological targets. For instance, similar bromo-substituted aromatic compounds have been explored as intermediates in the synthesis of kinase inhibitors and other therapeutic agents.

Safety and Handling

(5-Bromo-2-methyl-3-nitrophenyl)methanol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and should be handled with care.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • LookChem. (n.d.). (5-bromo-3,4-dimethoxy-2-nitrophenyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Purosolv. (2025, February 20). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]

  • Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3-bromo-5-nitrophenyl)methanol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from [Link]

  • MDPI. (2022, April 27). Novel Chemicals Derived from Tadalafil Exhibit PRMT5 Inhibition and Promising Activities against Breast Cancer. Retrieved from [Link]

Sources

Foundational

(5-Bromo-2-methyl-3-nitrophenyl)methanol spectral data analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of (5-Bromo-2-methyl-3-nitrophenyl)methanol Introduction (5-Bromo-2-methyl-3-nitrophenyl)methanol, with the molecular formula C₈H₈BrNO₃, is a substituted aromatic alco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of (5-Bromo-2-methyl-3-nitrophenyl)methanol

Introduction

(5-Bromo-2-methyl-3-nitrophenyl)methanol, with the molecular formula C₈H₈BrNO₃, is a substituted aromatic alcohol. Its multifaceted structure, incorporating a heavily substituted benzene ring with bromo, methyl, nitro, and hydroxymethyl groups, makes it a molecule of interest in synthetic chemistry and potentially in the development of novel chemical entities. The precise arrangement of these substituents dictates the molecule's electronic properties, reactivity, and steric configuration. Unambiguous structural confirmation is therefore paramount and is achieved through a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the spectral data for (5-Bromo-2-methyl-3-nitrophenyl)methanol. It moves beyond mere data reporting to explain the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into the interpretation of complex spectra.

Molecular Structure and Predicted Spectral Features

A foundational analysis of the molecule's constituent parts allows for an initial prediction of its spectral characteristics. The molecule features:

  • A tetrasubstituted benzene ring , which will give rise to complex signals in the aromatic region of the NMR spectra.

  • A nitro group (NO₂) , a strong electron-withdrawing group that will significantly deshield nearby protons and carbons and produce intense, characteristic IR absorption bands.[1][2]

  • A bromine atom (Br) , an electronegative halogen that will also influence chemical shifts and provide a distinct isotopic signature in the mass spectrum.[3]

  • A methyl group (CH₃) , an electron-donating group, whose protons and carbon will appear in the aliphatic region of the NMR spectra.

  • A hydroxymethyl group (CH₂OH) , the primary alcohol functional group, which will show characteristic signals for the benzylic protons, the carbon, and a distinct O-H stretch in the IR spectrum.

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of the target molecule.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound (5-Bromo-2-methyl-3-nitrophenyl)methanol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Acquisition IR Infrared (IR) Spectroscopy Compound->IR Acquisition MS Mass Spectrometry (MS) Compound->MS Acquisition NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern Isotopic Signature MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Integrated Analysis IR_Data->Structure Integrated Analysis MS_Data->Structure Integrated Analysis

Caption: Workflow for the spectral analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). The predicted ¹H NMR data is summarized below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (H-6)8.0 - 8.2d (J ≈ 2-3 Hz)1HDeshielded by the ortho-nitro group and meta-bromo group. The small coupling constant indicates meta-coupling to H-4.
Ar-H (H-4)7.7 - 7.9d (J ≈ 2-3 Hz)1HDeshielded by the ortho-bromo group and meta-nitro group. Meta-coupling to H-6.
-CH ₂OH~4.8s2HBenzylic protons, deshielded by the aromatic ring and the ortho-nitro group. Appears as a singlet as there are no adjacent protons.
-OH 2.0 - 4.0 (variable)br s1HChemical shift is dependent on solvent, concentration, and temperature. Appears as a broad singlet due to chemical exchange.
-CH~2.5s3HAliphatic methyl protons. Deshielded slightly by the ortho-nitro group. Appears as a singlet.

Causality in Chemical Shifts: The positions of the aromatic protons are governed by the cumulative electronic effects of the substituents. The nitro group is a powerful electron-withdrawing group through both induction and resonance, causing significant deshielding (a shift to higher ppm values), particularly at the ortho and para positions.[4][5] The bromine atom is electron-withdrawing via induction but weakly electron-donating via resonance, with the inductive effect typically dominating. The methyl group is weakly electron-donating. Therefore, the proton at the C-6 position, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded proton on the ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all 8 carbon atoms are expected to be chemically distinct.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C -NO₂ (C-3)148 - 152Aromatic carbon directly attached to the highly electron-withdrawing nitro group.
C -CH₂OH (C-1)140 - 144Quaternary aromatic carbon, deshielded by the attached hydroxymethyl group and the ortho-nitro group.
C -CH₃ (C-2)135 - 139Quaternary aromatic carbon, influenced by the attached methyl group and ortho-nitro group.
C -H (C-6)130 - 135Aromatic methine carbon ortho to the nitro group.
C -H (C-4)125 - 130Aromatic methine carbon between two quaternary carbons.
C -Br (C-5)120 - 124Aromatic carbon attached to bromine; its shift is influenced by the heavy atom effect.
-C H₂OH60 - 65Benzylic carbon, deshielded by the attached oxygen and the aromatic ring.
-C H₃18 - 25Aliphatic methyl carbon.

Substituent Effects on ¹³C Shifts: The chemical shifts of aromatic carbons are highly sensitive to the electronic properties of the substituents.[6][7] Electron-withdrawing groups like -NO₂ deshield the attached (ipso) carbon and other carbons in the ring, shifting their signals downfield. Electron-donating groups like -CH₃ cause an upfield shift (shielding). The carbon attached to bromine (C-Br) is typically found at a lower chemical shift than might be predicted based solely on electronegativity due to the "heavy atom effect".

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3500 - 3200O-H stretchBroad, StrongAlcohol (-OH)
3100 - 3000C-H stretch, aromaticMediumAr-H
2980 - 2850C-H stretch, aliphaticMedium-CH₃, -CH₂
1600 - 1580C=C stretch, aromatic ringMediumAromatic Ring
1550 - 1475N-O asymmetric stretchVery StrongNitro (-NO₂)
1360 - 1290N-O symmetric stretchVery StrongNitro (-NO₂)
~1450C-H bend, aliphaticMedium-CH₃, -CH₂
1250 - 1000C-O stretchStrongPrimary Alcohol
900 - 675C-H out-of-plane bendStrongSubstituted Aromatic
~850C-N StretchMediumAr-NO₂
700 - 500C-Br stretchMedium-StrongBromoalkane

Expert Insights: The two most diagnostic peaks in the IR spectrum of this compound are the very strong absorptions corresponding to the nitro group's asymmetric and symmetric stretches.[1][8][9] Their high intensity is due to the large change in dipole moment during these vibrations.[2] The presence of a broad, strong band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.[10]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Molecular Ion Peak: The molecular weight of (5-Bromo-2-methyl-3-nitrophenyl)methanol is 246.06 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively), the mass spectrum will exhibit a characteristic molecular ion cluster.[3]

  • M⁺ peak: m/z ≈ 246 (containing ⁷⁹Br)

  • M+2 peak: m/z ≈ 248 (containing ⁸¹Br) The relative intensity of these two peaks will be approximately 1:1, which is a definitive indicator of the presence of one bromine atom in the molecule.[11]

Predicted Fragmentation Pattern: Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pathways are driven by the formation of stable carbocations and neutral losses.

m/z (Predicted)Ion Structure / FormulaFragmentation Pathway
246 / 248[C₈H₈BrNO₃]⁺˙Molecular Ion (M⁺˙)
228 / 230[C₈H₆BrNO₂]⁺˙Loss of water (•H₂O) from the molecular ion.
200 / 202[C₈H₈BrO]⁺˙Loss of a nitro radical (•NO₂) from the molecular ion.[12][13][14]
185 / 187[C₇H₅BrO]⁺Loss of •NO₂ and •CH₃.
167[C₈H₈NO₃]⁺Loss of a bromine radical (•Br) from the molecular ion.
121[C₈H₈O]⁺˙Loss of •Br and •NO₂.

The following diagram illustrates the primary predicted fragmentation pathways for the molecule under electron ionization.

G cluster_frags Fragment Ions M [M]⁺˙ m/z 246/248 F1 [M-H₂O]⁺˙ m/z 228/230 M->F1 - H₂O F2 [M-NO₂]⁺˙ m/z 200/202 M->F2 - •NO₂ F3 [M-Br]⁺ m/z 167 M->F3 - •Br F4 [M-Br-NO₂]⁺˙ m/z 121 F3->F4 - •NO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are standardized, self-validating protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified (5-Bromo-2-methyl-3-nitrophenyl)methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[15]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[16]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover 0 to 220 ppm.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI-MS)
  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified compound in a volatile organic solvent like methanol or dichloromethane.[17]

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet system (GC-MS).

  • Acquisition Parameters:

    • Ionization Energy: Set to the standard 70 eV.

    • Inlet System: If using GC, inject 1 µL of the sample solution. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

    • Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-350.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and the M+2 peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the molecule's structure.

Conclusion

The integrated analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous characterization of (5-Bromo-2-methyl-3-nitrophenyl)methanol. Each technique offers complementary information: NMR elucidates the C-H framework and connectivity, IR identifies the key functional groups, and MS confirms the molecular weight and provides structural clues through fragmentation. This multi-faceted spectroscopic approach is an indispensable cornerstone of chemical research and development, ensuring the structural integrity and purity of synthesized compounds.

References

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Exploratory

An In-Depth Technical Guide to Benzyl Isothiocyanate (BITC)

A Note on Chemical Identification: This guide focuses on Benzyl Isothiocyanate (BITC), CAS Number 622-78-6 . The requested CAS Number 1807110-78-6 could not be found in available chemical databases and is presumed to be...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on Benzyl Isothiocyanate (BITC), CAS Number 622-78-6 . The requested CAS Number 1807110-78-6 could not be found in available chemical databases and is presumed to be an error. All data herein pertains to Benzyl Isothiocyanate.

Introduction

Benzyl Isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress, cabbage, and broccoli.[1] It is formed from the enzymatic hydrolysis of its precursor glucosinolate, glucotropaeolin. In recent years, BITC has garnered significant attention from the scientific community for its potent biological activities, particularly its anticancer properties.[2][3] This compound has been shown to exhibit chemopreventive and therapeutic effects in various cancer models by modulating a multitude of cellular signaling pathways.[2] This guide provides a comprehensive overview of the physicochemical properties, safe handling procedures, biological activities, and experimental protocols relevant to the use of Benzyl Isothiocyanate in a research and drug development setting.

Physicochemical Properties

BITC is a colorless to pale yellow liquid with a characteristic pungent odor reminiscent of mustard.[4] Its poor water solubility presents a challenge in biological assays, often requiring the use of organic solvents like DMSO or encapsulation techniques to enhance its bioavailability.[1]

PropertyValueSource(s)
CAS Number 622-78-6[5]
Molecular Formula C₈H₇NS[6]
Molecular Weight 149.21 g/mol [6]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 242-243 °C at 760 mmHg[6]
Melting Point 41 °C[6]
Density ~1.125 g/cm³[7]
Solubility in Water 0.109 mg/mL at 25 °C[6]
Solubility in Organic Solvents Soluble in DMSO, ethanol, chloroform[8]
Vapor Pressure 0.02 mmHg at 20 °C[4]
Flash Point 100 °C (212 °F)[4]

Safe Handling and Storage

Benzyl Isothiocyanate is a hazardous substance that requires careful handling to minimize exposure. It is harmful if swallowed, inhaled, or absorbed through the skin and is irritating to the eyes, respiratory system, and skin.[4][5][9]

Personal Protective Equipment (PPE)
  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[5]

  • Respiratory Protection: A NIOSH-approved respirator is necessary when working with the compound outside of a fume hood or in poorly ventilated areas.[5]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]

Handling Procedures
  • All work with BITC should be conducted in a well-ventilated chemical fume hood.[7]

  • Avoid breathing vapors, mists, or dust.[5]

  • Prevent contact with skin, eyes, and clothing.[9]

  • Do not eat, drink, or smoke in areas where BITC is handled.[5]

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[7][10]

  • Keep the container tightly sealed to prevent exposure to moisture and light.[9][11] The recommended storage temperature is 4°C.[5]

  • Containers may develop pressure; open carefully and vent periodically.[7]

Spill and Disposal Procedures
  • In case of a spill, evacuate the area and ensure adequate ventilation.[7]

  • Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[7]

  • Dispose of waste in accordance with local, state, and federal regulations.[5]

Biological Activity and Mechanism of Action

BITC's anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.[2] These effects are mediated through its interaction with multiple signaling pathways.

Induction of Apoptosis

BITC induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can generate reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[12][13] This, in turn, activates caspase-9 and the downstream executioner caspase-3.[3] BITC has also been shown to upregulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2.[13]

Cell Cycle Arrest

BITC can cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[13] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[13]

Inhibition of Key Signaling Pathways

BITC has been shown to modulate several critical signaling pathways involved in cancer progression:

  • STAT3 Pathway: BITC can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell survival and proliferation.[8][12]

  • NF-κB Pathway: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial regulator of inflammation and cell survival.[8][14][15]

  • Wnt/β-catenin Pathway: BITC has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[16]

  • MAPK Pathway: The compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[14][17]

BITC_Signaling_Pathway BITC Benzyl Isothiocyanate (BITC) ROS ↑ Reactive Oxygen Species (ROS) BITC->ROS STAT3 STAT3 Pathway BITC->STAT3 NFkB NF-κB Pathway BITC->NFkB Wnt Wnt/β-catenin Pathway BITC->Wnt MAPK MAPK Pathway BITC->MAPK CellCycle G2/M Cell Cycle Arrest BITC->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation STAT3->Proliferation NFkB->Proliferation Wnt->Proliferation Metastasis ↓ Metastasis Wnt->Metastasis CellCycle->Proliferation

Caption: BITC's multifaceted anticancer mechanism.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to evaluate the anticancer effects of Benzyl Isothiocyanate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4x10³ to 1x10⁴ cells per well and incubate overnight.[1][16]

  • Treatment: Replace the medium with fresh medium containing various concentrations of BITC (e.g., 0-40 µM) and a vehicle control (e.g., DMSO).[16] Incubate for 24, 48, or 72 hours.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Clonogenicity Assay

This assay assesses the ability of a single cell to grow into a colony.

  • Pre-treatment: Treat cells with various concentrations of BITC for 24 hours.[16]

  • Seeding: Harvest the cells and seed a low density (e.g., 1,000 cells/well) in 6-well plates.[16]

  • Incubation: Culture the cells for approximately 2 weeks, allowing colonies to form.[16]

  • Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.[16]

  • Quantification: Count the number of colonies in each well.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with BITC for the desired time, then lyse the cells in RIPA buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., STAT3, NF-κB, β-catenin, caspases), followed by incubation with HRP-conjugated secondary antibodies.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

Experimental_Workflow Start Cancer Cell Culture Treatment BITC Treatment (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Clonogenicity Clonogenicity Assay Treatment->Clonogenicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein Data Data Analysis & Interpretation Viability->Data Clonogenicity->Data Apoptosis->Data Protein->Data

Caption: In vitro evaluation workflow for BITC.

Synthesis of Benzyl Isothiocyanate

Benzyl Isothiocyanate can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of benzylamine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurylating agent.[18] Another approach is the reaction of benzyl halides with a thiocyanate salt.[19]

General Procedure from Benzylamine:

  • Dithiocarbamate Formation: Benzylamine is reacted with carbon disulfide (CS₂) in an aqueous solution of a base like potassium carbonate (K₂CO₃) at room temperature.[18]

  • Desulfurylation: The resulting dithiocarbamate salt is then treated with a desulfurylating agent such as cyanuric chloride (TCT) in a biphasic system (e.g., water/dichloromethane) at a low temperature (0 °C) to yield Benzyl Isothiocyanate.[18]

Conclusion

Benzyl Isothiocyanate is a promising natural compound with significant potential in cancer research and drug development. Its ability to modulate multiple oncogenic signaling pathways makes it an attractive candidate for further investigation. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides a foundational understanding of the key properties, handling procedures, and biological activities of BITC to aid researchers in their studies.

References

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  • (MedChemExpress)

  • (The Good Scents Company)

  • (Pharmacognosy Magazine)

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Foundational

A Technical Guide to Determining the Solubility of (5-Bromo-2-methyl-3-nitrophenyl)methanol in Common Organic Solvents

Introduction In the landscape of pharmaceutical research and drug development, the physicochemical properties of a compound are foundational to its potential as a therapeutic agent. Among these, solubility is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the physicochemical properties of a compound are foundational to its potential as a therapeutic agent. Among these, solubility is a critical parameter that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[1] This guide provides a comprehensive framework for determining the solubility of the novel compound (5-Bromo-2-methyl-3-nitrophenyl)methanol (CAS No. 1807110-78-6)[2] in a range of common organic solvents. Due to the novelty of this compound, readily available solubility data is scarce. Therefore, this document serves as a practical, in-depth guide for researchers and drug development professionals to systematically characterize its solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer insights into data interpretation, thereby establishing a robust methodology for assessing this crucial physicochemical property.

Understanding the Molecular Structure and Predicting Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[3][4][5] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[5][6] Let's analyze the structure of (5-Bromo-2-methyl-3-nitrophenyl)methanol to predict its solubility behavior.

The molecule possesses several key functional groups that will influence its polarity and, consequently, its solubility:

  • Aromatic Ring: The benzene ring forms the core of the molecule and is inherently nonpolar.

  • Bromo Group (-Br): The bromine atom is electronegative and introduces a degree of polarity, although it is also large and contributes to the molecule's overall size.

  • Methyl Group (-CH3): This is a nonpolar, electron-donating group.[7]

  • Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar.[7][8]

  • Methanol Group (-CH2OH): The hydroxyl moiety is polar and capable of acting as both a hydrogen bond donor and acceptor, which can significantly enhance solubility in polar, protic solvents.[3][4]

Given this combination of polar (nitro, hydroxyl) and nonpolar (aromatic ring, methyl group) features, (5-Bromo-2-methyl-3-nitrophenyl)methanol is expected to exhibit a nuanced solubility profile. It is likely to be poorly soluble in highly nonpolar solvents like hexanes and may show moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol). The interplay of these functional groups makes a systematic experimental investigation essential.

A Tiered Approach to Solubility Screening

A tiered or hierarchical approach to solubility screening is often the most efficient method. This involves starting with simple, qualitative assessments and progressing to more rigorous, quantitative methods for the most promising solvent systems.

Caption: A tiered workflow for systematic solubility screening.

Experimental Protocols

Tier 1: Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a broad range of solvents.

Protocol:

  • Add approximately 1-2 mg of (5-Bromo-2-methyl-3-nitrophenyl)methanol to a small, clear glass vial.

  • Add 0.5 mL of the test solvent to the vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • Record the solubility as "freely soluble," "sparingly soluble," or "insoluble."

  • Repeat for a diverse range of solvents, as suggested in the table below.

Solvent ClassExamples
Nonpolar Hexane, Toluene, Diethyl Ether
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
Polar Protic Methanol, Ethanol, Isopropanol, Water
Tier 2 & 3: Quantitative Solubility Determination - The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[9] It involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of (5-Bromo-2-methyl-3-nitrophenyl)methanol to a series of vials, each containing a known volume of a selected solvent. A magnetic stir bar should be included in each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker or stir plate in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is crucial to ensure that solid material remains undissolved throughout the equilibration period.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-established analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility of (5-Bromo-2-methyl-3-nitrophenyl)methanol in the test solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Advanced Method: High-Throughput Solubility Screening by Nephelometry

For more rapid screening, especially in a drug discovery setting, laser nephelometry can be employed. This technique measures the light scattered by undissolved particles in a solution, providing an indication of the compound's kinetic solubility.[3][10][11]

Protocol Overview:

  • Prepare a high-concentration stock solution of (5-Bromo-2-methyl-3-nitrophenyl)methanol in a highly solubilizing solvent like DMSO.

  • In a microplate format, perform serial dilutions of the stock solution into the aqueous or organic solvent of interest.

  • Use a laser nephelometer to measure the turbidity of each well.

  • The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table of Predicted and Experimental Solubility

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
HexaneNonpolarLowTo be determined
TolueneNonpolarLow to ModerateTo be determined
Dichloromethane (DCM)Polar AproticModerateTo be determined
AcetonePolar AproticModerate to HighTo be determined
AcetonitrilePolar AproticModerateTo be determined
Tetrahydrofuran (THF)Polar AproticModerate to HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF)Polar AproticHighTo be determined
MethanolPolar ProticModerate to HighTo be determined
EthanolPolar ProticModerateTo be determined
WaterPolar ProticLowTo be determined

Interpreting the Results:

  • High solubility in polar aprotic solvents (DMSO, DMF) would be expected due to the presence of the polar nitro and hydroxyl groups.

  • Moderate solubility in polar protic solvents (methanol, ethanol) is also anticipated, as the hydroxyl group can participate in hydrogen bonding with the solvent.

  • Low solubility in nonpolar solvents (hexane) is likely due to the overall polarity of the molecule.

  • The balance of solubility in solvents like DCM and toluene will provide insights into the interplay between the polar functional groups and the nonpolar aromatic backbone.

Conclusion

This technical guide provides a comprehensive and systematic approach to characterizing the solubility of (5-Bromo-2-methyl-3-nitrophenyl)methanol in common organic solvents. By employing a tiered screening strategy, from qualitative assessments to the gold-standard shake-flask method, researchers can efficiently and accurately determine the solubility profile of this novel compound. Understanding the solubility of (5-Bromo-2-methyl-3-nitrophenyl)methanol is a critical step in its evaluation as a potential pharmaceutical candidate, providing essential data for formulation development, preclinical studies, and ultimately, its therapeutic potential. The methodologies outlined herein are robust, scientifically sound, and can be readily adapted for the characterization of other novel chemical entities.

References

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?[Link]

  • Rowan. (n.d.). Predicting Solubility. [Link]

  • Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. [Link]

  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Varnek, A., et al. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Physics Forums. (2004, October 11). Polarity Question: O-methylnitrobenzene vs p-methylnitrobenzene. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Ramirez, J., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Link]

  • Quora. (2020, July 14). Why actual value of p- Nitro toluene is not equal to the sum of dipole moment of toluene and Nitro benzene?[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

  • LookChem. (n.d.). Cas 5391-71-9,(5-bromo-3,4-dimethoxy-2-nitrophenyl)methanol. [Link]

  • ResearchGate. (2025, August 8). (PDF) ChemInform Abstract: ELECTROPHILIC SUBSTITUTION PART 1, THE REACTIVITY OF TOLUENE IN NITRATION BY ACETYL NITRATE, PYROLYSIS REACTIONS OF PHENYLNITROMETHANE. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • PubChemLite. (n.d.). (3-bromo-5-nitrophenyl)methanol (C7H6BrNO3). [Link]

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Exploratory

thermal stability and decomposition of (5-Bromo-2-methyl-3-nitrophenyl)methanol

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (5-Bromo-2-methyl-3-nitrophenyl)methanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framew...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (5-Bromo-2-methyl-3-nitrophenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition characteristics of (5-Bromo-2-methyl-3-nitrophenyl)methanol. The presence of a nitro group on the aromatic ring, ortho to a methyl group and meta to a benzylic alcohol, alongside a bromine substituent, suggests a complex thermal behavior profile that warrants careful investigation. This document outlines the theoretical considerations, detailed experimental protocols, and data interpretation strategies necessary for a thorough evaluation. The methodologies described herein are grounded in established principles of thermal analysis and are designed to provide the critical safety and process data required by researchers, scientists, and drug development professionals.

Introduction and Theoretical Framework

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a substituted aromatic compound whose structure suggests a predisposition to thermal instability. The primary driver for this is the energetic nitro (-NO₂) group, which can act as an internal oxidant. The molecule's decomposition is likely to be an exothermic process, releasing significant energy that, if not properly understood and controlled, could pose a substantial safety hazard in laboratory and manufacturing settings.

The key structural features influencing its thermal behavior are:

  • The Nitro Group (-NO₂): This is a well-known energetic functional group. The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.

  • The Benzylic Alcohol (-CH₂OH): This group can be readily oxidized. An intramolecular redox reaction, where the nitro group oxidizes the alcohol, is a highly probable decomposition pathway.

  • The Methyl Group (-CH₃): The proximity of the methyl group to the nitro group (ortho position) can introduce steric strain and may influence the decomposition mechanism.

  • The Bromo Substituent (-Br): Halogen substituents can affect the electronic properties of the aromatic ring and may participate in secondary decomposition reactions.

A thorough understanding of the onset temperature of decomposition, the energy released, and the nature of the gaseous byproducts is not merely an academic exercise; it is a critical component of risk assessment and safe process design.

Core Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a robust evaluation of thermal stability. The combination of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) provides a comprehensive picture of the material's behavior under different thermal conditions.

G cluster_0 Thermal Hazard Assessment Workflow A Sample Preparation (5-Bromo-2-methyl-3-nitrophenyl)methanol B Differential Scanning Calorimetry (DSC) Screening A->B C Thermogravimetric Analysis (TGA) A->C D Accelerating Rate Calorimetry (ARC) (If DSC is positive) B->D  Exotherm > 50 J/g  Tonset < Tprocess E Data Synthesis & Risk Assessment C->E D->E

Caption: A typical workflow for assessing the thermal stability of a new chemical entity.

Experimental Methodologies

Differential Scanning Calorimetry (DSC) for Screening

DSC is the primary tool for screening thermal hazards. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and the onset temperature and energy of decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of (5-Bromo-2-methyl-3-nitrophenyl)methanol into a high-pressure gold-plated stainless steel crucible. The use of a high-pressure crucible is critical to contain any pressure generated during decomposition and obtain an accurate heat of decomposition.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 30 °C to 350 °C at a linear heating rate of 10 °C/min. A faster heating rate can sometimes lower the observed onset temperature for kinetically controlled decompositions.

    • Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative side reactions.

  • Data Analysis:

    • Determine the melting point (if any) from the endotherm peak.

    • Identify the onset temperature (Tₒₙₛₑₜ) of the exothermic decomposition event.

    • Integrate the area of the exotherm peak to calculate the heat of decomposition (ΔHₔ).

Thermogravimetric Analysis (TGA) for Mass Loss Characterization

TGA complements DSC by measuring the change in mass of a sample as a function of temperature. This helps to distinguish between phase transitions (like melting), which do not involve mass loss, and decomposition events, which typically do.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of the sample into an open ceramic or aluminum pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at 50 mL/min.

  • Data Analysis:

    • Correlate the temperatures of mass loss events with the thermal events observed in the DSC thermogram.

    • Determine the percentage of mass lost at each decomposition step.

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition

If the DSC analysis reveals a significant exotherm (typically > 100 J/g), ARC is employed to simulate a worst-case, "runaway" reaction scenario. ARC measures the time-temperature-pressure relationship for an exothermic reaction under near-adiabatic conditions (no heat loss to the surroundings).

Experimental Protocol:

  • Sample Preparation: A larger sample (e.g., 1-5 g) is loaded into a spherical titanium or stainless steel bomb.

  • Experimental Procedure (Heat-Wait-Seek):

    • The instrument heats the sample in small, discrete steps (e.g., 5 °C).

    • After each step, it waits for thermal equilibrium.

    • It then enters a "seek" mode, monitoring for an exothermic rate of temperature increase (e.g., > 0.02 °C/min).

  • Exotherm Detection: Once a self-heating rate is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, ensuring all heat generated is retained.

  • Data Acquisition: The instrument records the temperature and pressure as a function of time until the reaction is complete.

  • Data Analysis: The data is used to determine key safety parameters such as the Temperature of No Return (Tₙᵣ) and the Time to Maximum Rate (TMR).

Data Interpretation and Hypothetical Results

Based on the structure of (5-Bromo-2-methyl-3-nitrophenyl)methanol, a plausible set of results from this analytical workflow is summarized below.

Table 1: Hypothetical Thermal Analysis Data

ParameterTechniqueValueInterpretation
Melting PointDSC~85 - 95 °CSharp endotherm indicating a crystalline solid.
Decomposition Onset (Tₒₙₛₑₜ)DSC~180 °CStart of the exothermic decomposition.
Heat of Decomposition (ΔHₔ)DSC~ -1200 J/gHighly energetic decomposition, warrants caution.
Mass Loss OnsetTGA~180 °CCorrelates with the DSC onset, confirming decomposition.
Total Mass LossTGA~ 65%Significant generation of gaseous byproducts.
Self-Heating OnsetARC~165 °CLower onset under adiabatic conditions is expected.
Time to Maximum Rate (at 180°C)ARC< 24 hoursIndicates potential for a runaway reaction if held at this temperature.

Proposed Decomposition Pathway

A likely decomposition pathway involves an intramolecular redox reaction, followed by fragmentation and polymerization. The initial and rate-determining step is often the C-NO₂ bond homolysis.

G A (5-Bromo-2-methyl-3-nitrophenyl)methanol (Parent Molecule) B Initial C-NO₂ Bond Cleavage (Rate-Determining Step) A->B Heat (Δ) C Intramolecular H-Abstraction (Oxidation of -CH₂OH) A->C Intramolecular Redox Path D Radical Intermediates B->D C->D E Fragmentation & Gas Evolution (NO₂, H₂O, CO, CO₂) D->E F Polymeric Residue (Char) D->F

Foundational

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of (5-Bromo-2-methyl-3-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Bromo-2-methyl-3-nitrophenyl)methanol is a polysubstituted aromatic compound presenting a complex electronic landscape. The interplay between el...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a polysubstituted aromatic compound presenting a complex electronic landscape. The interplay between electron-donating and electron-withdrawing substituents on the benzene ring, combined with the reactivity of the benzylic alcohol moiety, creates distinct and specific sites for both electrophilic and nucleophilic attack. This guide provides a detailed analysis of the molecule's structure to predict its chemical behavior. We will dissect the inductive and resonance effects of the bromo, methyl, and nitro groups to evaluate the reactivity of the aromatic system. Furthermore, we will explore the dual nucleophilic and electrophilic nature of the hydroxymethyl substituent. This document serves as a foundational resource for scientists aiming to utilize this molecule in complex organic synthesis, particularly in the fields of medicinal chemistry and materials science, by providing a predictive framework for its reaction pathways.

Introduction: Decoding Molecular Reactivity

In the intricate process of drug discovery and materials development, a profound understanding of a molecule's reactivity is paramount. The ability to predict which sites on a molecule will be susceptible to attack by electron-rich (nucleophilic) or electron-poor (electrophilic) species dictates synthetic strategy and reaction design. The subject of this guide, (5-Bromo-2-methyl-3-nitrophenyl)methanol, is a bespoke chemical entity whose reactivity is not immediately obvious due to the conflicting electronic demands of its substituents.

This guide will deconstruct the molecule's reactivity profile through a two-pronged approach:

  • The Aromatic Core: Analyzing the electronic influence of the bromo, methyl, and nitro groups on the benzene ring's susceptibility to aromatic substitution reactions.

  • The Functional Group Appendage: Investigating the inherent reactivity of the benzylic alcohol (-CH₂OH) group, a common and versatile functional handle in organic synthesis.

By understanding these elements, researchers can harness the specific reactivity of this molecule for targeted chemical transformations.

Part 1: Analysis of the Aromatic System

The reactivity of a substituted benzene ring is governed by the cumulative electronic effects of its substituents, which can be broadly categorized into inductive and resonance effects.[1][2]

Electronic Effects of Substituents
  • Methyl Group (-CH₃): Located at the C2 position, the methyl group is an electron-donating group (EDG). It exerts a weak positive inductive effect (+I) and a hyperconjugative effect, both of which push electron density into the aromatic ring. This makes the ring more nucleophilic and "activates" it towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.[3][4]

  • Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group (EWG). It exhibits a strong negative inductive effect (-I) and a strong negative resonance effect (-R), which pull significant electron density out of the ring. This "deactivates" the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1][4]

  • Bromo Group (-Br): At the C5 position, the bromo group presents a dualistic nature. Due to its high electronegativity, it is inductively electron-withdrawing (-I). However, its lone pairs of electrons can be delocalized into the aromatic π-system, creating a positive resonance effect (+R). The inductive effect is stronger, making bromine an overall deactivating group, but the resonance effect directs incoming electrophiles to the ortho and para positions.[1]

Nucleophilicity of the Aromatic Ring (Reactivity towards Electrophiles)

The benzene ring itself typically acts as a nucleophile in electrophilic aromatic substitution (EAS) reactions.[5][6][7] However, in (5-Bromo-2-methyl-3-nitrophenyl)methanol, the presence of two potent deactivating groups (nitro and bromo) overwhelmingly counteracts the activating effect of the single methyl group.[2][8]

The result is a significantly electron-deficient and deactivated aromatic ring , which is a poor nucleophile and highly resistant to standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation. The directing influences of the substituents are also in opposition, a phenomenon known as antagonism, further complicating any potential EAS.[9]

Caption: Key electrophilic and nucleophilic sites on the molecule.

Note: The DOT language above is a conceptual representation. A chemical drawing would replace the placeholder image for clarity.

Part 4: Experimental Protocols for Reactivity Validation

To empirically validate the predicted reactivity, the following standard laboratory protocols can be employed. These protocols are self-validating through the characterization of the expected products via techniques like NMR, IR spectroscopy, and mass spectrometry.

Protocol 4.1: Testing Nucleophilicity of the Hydroxymethyl Oxygen (Esterification)

This protocol validates the nucleophilic character of the hydroxyl oxygen.

  • Reactant Preparation: Dissolve (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in an excess of acetic acid, which serves as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the mixture into a separatory funnel containing cold water and diethyl ether. Neutralize the aqueous layer carefully with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

  • Validation: Confirm the formation of (5-Bromo-2-methyl-3-nitrophenyl)methyl acetate by ¹H NMR (observing a new singlet around 2.1 ppm for the acetyl methyl group) and IR spectroscopy (appearance of a strong C=O stretch around 1740 cm⁻¹).

Protocol 4.2: Testing Electrophilicity of the Benzylic Carbon (Substitution to Benzyl Bromide)

This protocol confirms the electrophilic nature of the benzylic carbon.

  • Reactant Preparation: Dissolve (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it over ice water.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.

  • Validation: Confirm the formation of 1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene by ¹H NMR (disappearance of the -OH proton and a downfield shift of the benzylic -CH₂- protons) and mass spectrometry.

Protocol 4.3: Testing Electrophilicity of the Nitro Group (Reduction)

This protocol validates the electrophilicity of the nitro group nitrogen.

  • Reactant Preparation: Suspend (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. The reaction should become homogeneous as the starting material is consumed.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure. Add ethyl acetate and basify the solution to pH > 8 by the slow addition of a saturated sodium bicarbonate solution to precipitate tin salts.

  • Extraction & Purification: Filter the mixture through celite, washing the filter cake with ethyl acetate. Collect the filtrate, separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic extracts, dry over sodium sulfate, and concentrate.

  • Validation: Confirm the formation of 3-amino-5-bromo-2-methylphenyl)methanol by ¹H NMR (disappearance of the nitro group's electronic effect on aromatic protons and appearance of a broad -NH₂ signal) and IR spectroscopy (appearance of N-H stretches around 3300-3500 cm⁻¹).

Conclusion

The reactivity of (5-Bromo-2-methyl-3-nitrophenyl)methanol is dominated not by its heavily deactivated aromatic core, but by its benzylic alcohol and nitro functionalities. The primary nucleophilic site is the oxygen of the hydroxyl group, while the primary electrophilic site is the adjacent benzylic carbon. A secondary, yet highly significant, electrophilic center is the nitrogen of the nitro group, which is predisposed to reduction. The aromatic ring itself is largely inert to both electrophilic and nucleophilic substitution under standard conditions. This detailed understanding allows for the strategic and efficient incorporation of this molecule into larger, more complex structures, empowering researchers in the rational design of novel chemical entities.

References

  • Filo. (2025, November 20). What are the typical reactions of benzylic alcohol?.
  • Fiveable. Substituent Effects in Electrophilic Substitutions. Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Vedantu. Effect of Substituent on Reactivity of Benzene for JEE.
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  • Michigan State University Chemistry.
  • Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems.
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  • ResearchGate. (2025, June). Electrophilic and nucleophilic aromatic substitutions follow similar rules. Chem Sci.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for (5-Bromo-2-methyl-3-nitrophenyl)methanol: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Synthetic Versatility (5-Bromo-2-methyl-3-nitrophenyl)methanol, a strategically functionalized aromatic alcohol, presents itself as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

(5-Bromo-2-methyl-3-nitrophenyl)methanol, a strategically functionalized aromatic alcohol, presents itself as a highly valuable and versatile building block for organic synthesis. Its unique arrangement of a reactive bromine atom, a directing methyl group, a reducible nitro group, and a modifiable hydroxymethyl group on a phenyl ring allows for a diverse range of chemical transformations. This multifaceted nature makes it an attractive starting material for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The presence of these distinct functional groups enables sequential and regioselective modifications, providing a robust platform for the construction of novel heterocyclic scaffolds and other intricate molecular architectures.

This guide provides an in-depth exploration of the synthesis and synthetic applications of (5-Bromo-2-methyl-3-nitrophenyl)methanol, offering detailed protocols and expert insights to facilitate its effective utilization in the laboratory.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties for (5-Bromo-2-methyl-3-nitrophenyl)methanol is provided in the table below.

PropertyValue
CAS Number 1807110-78-6[1]
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

While a publicly available, peer-reviewed NMR spectrum for this specific compound is not readily found, the expected spectroscopic signatures can be inferred from its structure and data for analogous compounds.

Synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol: A Proposed Protocol

A direct, peer-reviewed synthesis protocol for (5-Bromo-2-methyl-3-nitrophenyl)methanol is not widely documented. However, a highly plausible and efficient two-step synthesis can be designed based on established chemical transformations, starting from the corresponding benzaldehyde.

Workflow for the Synthesis

start 5-Bromo-2-methyl-3-nitrobenzaldehyde reduction Reduction (e.g., NaBH4, Methanol) start->reduction product (5-Bromo-2-methyl-3-nitrophenyl)methanol reduction->product

Caption: Proposed two-step synthesis of the title compound.

Part 1: Synthesis of 5-Bromo-2-methyl-3-nitrobenzaldehyde

The synthesis of the aldehyde precursor is a critical first step. A common method for the synthesis of similar nitrobenzaldehydes involves the nitration of a substituted benzaldehyde.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-2-methylbenzaldehyde in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Reduction to (5-Bromo-2-methyl-3-nitrophenyl)methanol

The reduction of the aldehyde to the corresponding benzyl alcohol is a straightforward and high-yielding transformation.

Protocol:

  • Dissolution: Dissolve 5-bromo-2-methyl-3-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting aldehyde has been consumed.

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Bromo-2-methyl-3-nitrophenyl)methanol.

  • Purification: The product can be purified by column chromatography on silica gel if necessary.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The strategic placement of functional groups in (5-Bromo-2-methyl-3-nitrophenyl)methanol opens up a wide array of synthetic possibilities. The following sections detail protocols for key transformations, leveraging the reactivity of this versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom serves as a handle for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[2][3]

Protocol:

  • Reaction Setup: To a Schlenk tube, add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or a more advanced catalyst system like Pd(OAc)₂/SPhos[4], and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Table of Typical Suzuki Coupling Conditions:

Catalyst SystemBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane80

This reaction is a cornerstone for the synthesis of arylamines, another critical moiety in drug discovery.[5][6][7]

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture at 90-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography.

start (5-Bromo-2-methyl-3-nitrophenyl)methanol suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald suzuki_prod Aryl-substituted product suzuki->suzuki_prod buchwald_prod Amine-substituted product buchwald->buchwald_prod

Caption: Key cross-coupling reactions of the title compound.

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amine, opening up a plethora of subsequent synthetic transformations.

The conversion of the nitro group to an aniline derivative is a fundamental step in the synthesis of many heterocyclic compounds and other nitrogen-containing molecules.[8][9][10][11][12]

Protocol (using Fe/NH₄Cl):

  • Reaction Setup: In a round-bottom flask, suspend (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) and ammonium chloride (NH₄Cl) (4.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Addition of Iron: Add iron powder (Fe) (5.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.

  • Purification: Concentrate the filtrate and extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated to afford the crude amino-alcohol, which can be purified by column chromatography.

Table of Common Nitro Group Reduction Methods:

ReagentSolventConditionsNotes
H₂, Pd/CMethanol or EthanolRoom temperature, atmospheric pressureHighly efficient, but may reduce other functional groups.
Fe, NH₄ClEthanol/H₂ORefluxA robust and chemoselective method.
SnCl₂·2H₂OEthanolRefluxEffective, but tin waste can be an issue.
Modifications of the Hydroxymethyl Group

The primary alcohol functionality can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing another point of synthetic diversification.

Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid.

Protocol (using PCC):

  • Reaction Setup: In a flask containing a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in anhydrous dichloromethane (DCM), add a solution of (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in DCM.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Purification: Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography.

Stronger oxidizing agents will convert the alcohol to the corresponding carboxylic acid.

Protocol (using KMnO₄):

  • Reaction Setup: Dissolve (5-Bromo-2-methyl-3-nitrophenyl)methanol in a mixture of pyridine and water.

  • Oxidation: Add potassium permanganate (KMnO₄) (3.0 eq) portion-wise and heat the mixture to reflux.

  • Work-up: Cool the reaction and quench with sodium bisulfite to destroy excess permanganate. Acidify the mixture with HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent.

start (5-Bromo-2-methyl-3-nitrophenyl)methanol nitro_reduction Nitro Group Reduction (e.g., Fe/NH4Cl) start->nitro_reduction oxidation_aldehyde Oxidation to Aldehyde (e.g., PCC) start->oxidation_aldehyde oxidation_acid Oxidation to Carboxylic Acid (e.g., KMnO4) start->oxidation_acid amine_product (3-Amino-5-bromo-2-methylphenyl)methanol nitro_reduction->amine_product aldehyde_product 5-Bromo-2-methyl-3-nitrobenzaldehyde oxidation_aldehyde->aldehyde_product acid_product 5-Bromo-2-methyl-3-nitrobenzoic acid oxidation_acid->acid_product

Caption: Key functional group interconversions of the title compound.

Conclusion: A Powerful Tool for Synthesis

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a synthetic building block with significant potential. Its well-defined functional groups offer multiple, orthogonal handles for a variety of chemical transformations. From the construction of complex biaryl and arylamine structures via cross-coupling to the generation of diverse heterocyclic systems following nitro group reduction, this compound provides a reliable and versatile platform for the synthesis of novel molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide, based on established and robust chemical principles, are intended to empower researchers to fully exploit the synthetic utility of this valuable intermediate.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 15, 2026. [Link]

  • Organic Syntheses Procedure. Accessed February 15, 2026. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Published October 8, 2018. Accessed February 15, 2026. [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Accessed February 15, 2026. [Link]

  • Buchwald Hartwig amination catalysts. Johnson Matthey. Accessed February 15, 2026. [Link]

  • The Suzuki Reaction. UC Berkeley College of Chemistry. Published February 6, 2014. Accessed February 15, 2026. [Link]

  • Reduction of nitro compounds. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Org. Biomol. Chem. (RSC Publishing). Accessed February 15, 2026. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Published May 14, 2024. Accessed February 15, 2026. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Accessed February 15, 2026. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. MDPI. Accessed February 15, 2026. [Link]

  • The Chemistry Behind 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Published January 29, 2026. Accessed February 15, 2026. [Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-Reviews in Organic Chemistry. Accessed February 15, 2026. [Link]

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Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Bromo-2-methyl-3-nitrophenyl)methanol

Introduction: Navigating the Synthesis of Aryl Amines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Aryl Amines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal and process chemists, largely supplanting harsher, classical methods for C-N bond formation.[1]

This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging substrate, (5-Bromo-2-methyl-3-nitrophenyl)methanol. The presence of a nitro group, a benzylic alcohol, and the steric hindrance around the reaction center necessitates a carefully optimized protocol. We will delve into the rationale behind the selection of catalyst, ligand, base, and solvent, offering a robust starting point for researchers in drug discovery and development.

Substrate-Specific Challenges and Strategic Considerations

The successful amination of (5-Bromo-2-methyl-3-nitrophenyl)methanol is contingent on overcoming several potential challenges inherent to its structure:

  • The Nitro Group: Nitroarenes can be sensitive to the strongly basic conditions often employed in Buchwald-Hartwig aminations.[2] Strong bases like sodium tert-butoxide (NaOtBu) can lead to undesired side reactions.[2][6] However, recent advancements have demonstrated the feasibility of using nitroarenes as coupling partners.[7][8][9] The key is the selection of a milder base that is still effective in promoting the catalytic cycle.

  • The Benzylic Alcohol: The primary alcohol functionality introduces a protic group that could potentially interfere with the catalytic cycle. While the Buchwald-Hartwig reaction can tolerate a range of functional groups, the choice of base and reaction conditions must be made to avoid deprotonation of the alcohol and potential side reactions.

  • Steric Hindrance: The methyl group ortho to the bromine atom introduces steric bulk around the reaction site, which can hinder the oxidative addition step of the catalytic cycle. The use of bulky, electron-rich phosphine ligands is crucial to overcome this steric impediment and promote efficient catalysis.[1]

Recommended Protocol for the Amination of (5-Bromo-2-methyl-3-nitrophenyl)methanol

This protocol is designed as a robust starting point for the amination of (5-Bromo-2-methyl-3-nitrophenyl)methanol with a generic primary amine (R-NH2). Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amines.

Reagent Table
ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
(5-Bromo-2-methyl-3-nitrophenyl)methanol248.06 g/mol 1.0248 mgAryl bromide substrate
Primary Amine (R-NH2)Varies1.21.2 mmolNucleophile
[Pd(cinnamyl)Cl]2521.88 g/mol 0.01 (1 mol % Pd)5.2 mgPalladium precatalyst
BrettPhos536.68 g/mol 0.02 (2 mol %)10.7 mgLigand
Cesium Carbonate (Cs2CO3)325.82 g/mol 2.0652 mgBase
Toluene--5 mLSolvent
Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq), the primary amine (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh [Pd(cinnamyl)Cl]2 (0.01 eq) and BrettPhos (0.02 eq). Add these solids to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_cat Catalyst Addition cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis prep1 Weigh Substrate, Amine, and Base prep2 Add to Oven-Dried Schlenk Tube prep1->prep2 cat2 Add to Schlenk Tube cat1 Weigh Pd Precatalyst and Ligand cat1->cat2 react1 Evacuate and Backfill with Inert Gas react2 Add Anhydrous Toluene react1->react2 react3 Heat and Stir (100 °C, 12-24h) react2->react3 workup1 Cool to Room Temperature workup2 Dilute and Filter workup1->workup2 workup3 Concentrate and Purify workup2->workup3

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][10] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands.[10]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst.[1]

Buchwald-Hartwig Catalytic Cycle Diagram

G Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X Pd(II)_Aryl_Halide L₂Pd(II)(Ar)(X) Ox_Add->Pd(II)_Aryl_Halide Amine_Coord Amine Coordination Pd(II)_Aryl_Halide->Amine_Coord R-NH₂ Pd(II)_Amine_Complex [L₂Pd(II)(Ar)(NH₂R)]⁺X⁻ Amine_Coord->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Base Pd(II)_Amido_Complex L₂Pd(II)(Ar)(NHR) Deprotonation->Pd(II)_Amido_Complex Red_Elim Reductive Elimination Pd(II)_Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Ar-NHR

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Should the initial reaction yield be suboptimal, the following troubleshooting guide can be consulted:

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activation or decomposition.Use a pre-catalyst.[11] Increase catalyst loading. Ensure rigorous exclusion of air and moisture.
Low reactivity of the amine.Increase reaction temperature or time. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos).
Side Product Formation Hydrodehalogenation (reduction of the aryl bromide).This can be competitive with amination.[12] Using a bulkier ligand or a different base may suppress this side reaction.
Reaction with the nitro group.If using a strong base, screen weaker bases like K3PO4 or K2CO3.[6]
No Reaction Poor quality of reagents.Purify the amine and ensure the solvent is anhydrous.[11] Use a fresh bottle of base.

Conclusion

The Buchwald-Hartwig amination of (5-Bromo-2-methyl-3-nitrophenyl)methanol presents a synthetic challenge that can be effectively addressed through the careful selection of a modern palladium catalyst system. The use of a bulky biarylphosphine ligand such as BrettPhos in conjunction with a mild inorganic base like cesium carbonate provides a robust starting point for achieving high yields of the desired amino alcohol. The protocol and insights provided herein are intended to empower researchers to successfully navigate the synthesis of this and other structurally complex aryl amines, thereby accelerating the discovery and development of novel chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. Available at: [Link]

  • Buchwald–Hartwig Amination of Nitroarenes - Okayama University. Available at: [Link]

  • The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. Available at: [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - OUCI. Available at: [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Available at: [Link]

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Method

Application Note &amp; Experimental Protocol: Chemoselective Reduction of the Nitro Group in (5-Bromo-2-methyl-3-nitrophenyl)methanol

Abstract: This document provides a detailed guide for the chemoselective reduction of the aromatic nitro group in (5-Bromo-2-methyl-3-nitrophenyl)methanol to yield (3-Amino-5-bromo-2-methylphenyl)methanol. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the chemoselective reduction of the aromatic nitro group in (5-Bromo-2-methyl-3-nitrophenyl)methanol to yield (3-Amino-5-bromo-2-methylphenyl)methanol. The synthesis of aromatic amines from their nitro precursors is a cornerstone transformation in organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] This protocol addresses the specific challenges of this substrate, namely the presence of a reducible benzyl alcohol and a potentially labile aryl bromide. Two robust, field-proven methodologies are presented: a classic metal-mediated reduction using tin(II) chloride and a transfer hydrogenation using iron powder. This guide offers comprehensive, step-by-step protocols, explanations for procedural choices, and methods for product purification and characterization, designed for researchers in synthetic chemistry and drug development.

Introduction and Strategic Considerations

The conversion of an aromatic nitro group to a primary amine introduces a versatile functional handle for further molecular elaboration, such as amide bond formation, diazotization, or nucleophilic aromatic substitution. The target molecule, (3-Amino-5-bromo-2-methylphenyl)methanol, is a valuable synthetic intermediate.

The primary challenge in this transformation is achieving high chemoselectivity. The chosen reduction method must selectively act on the nitro group while preserving two other key functionalities:

  • Aryl Bromide: Aggressive reductive conditions, particularly certain types of catalytic hydrogenation with palladium on carbon (Pd/C), can lead to hydrodebromination, an undesired side reaction.[4]

  • Benzyl Alcohol: While generally stable, over-reduction to the corresponding toluene derivative is a possibility with harsh reducing agents like Lithium Aluminum Hydride (LiAlH4), which is unsuitable for aromatic nitro reductions as it tends to form azo products.[1][4]

Therefore, the selected protocols are based on reagents known for their mildness and high functional group tolerance.[4][5]

Comparative Overview of Reduction Protocols

Two primary methods are detailed below. The choice between them may depend on available reagents, desired scale, and tolerance for metal-containing waste streams.

ParameterProtocol A: Tin(II) Chloride Reduction Protocol B: Iron Transfer Hydrogenation
Reducing Agent Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Iron (Fe) Powder
Solvent System Ethyl Acetate or EthanolEthanol / Water
Proton Source Self-protonation, often in protic solventAmmonium Chloride (NH₄Cl)
Temperature Reflux (approx. 77 °C in EtOAc)Reflux (approx. 80-85 °C)
Key Advantages Mild, highly chemoselective, homogenous reaction.[4][6]Cost-effective, environmentally benign metal, simple filtration workup.[7][8]
Key Considerations Stoichiometric tin waste, workup requires careful basification to remove tin salts.[9]Heterogeneous reaction, may require longer reaction times, vigorous stirring is essential.[10]

Chemical Transformation Workflow

The overall chemical transformation from starting material to final product is illustrated below.

Chemical_Transformation Start (5-Bromo-2-methyl-3-nitrophenyl)methanol Reagents Reducing Agent (e.g., SnCl₂ or Fe) + Proton Source Start->Reagents Product (3-Amino-5-bromo-2-methylphenyl)methanol Reagents->Product Reduction

Caption: General scheme for the reduction of the nitro starting material.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Reduction using Tin(II) Chloride Dihydrate

This method is highly reliable and offers excellent selectivity for the nitro group.[6][11]

Materials:

  • (5-Bromo-2-methyl-3-nitrophenyl)methanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equivalents)

  • Ethyl Acetate (reagent grade)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (diatomaceous earth)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, Buchner funnel, filter flask

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq).

  • Dissolve the starting material in ethyl acetate (approx. 15-20 mL per gram of substrate).

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution. The mixture may be a suspension.

  • Reaction Execution: Heat the mixture to reflux (oil bath temperature of ~85 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Quenching: Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a vigorously stirred, saturated aqueous solution of sodium bicarbonate. Caution: Initial gas evolution (CO₂) may occur. Continue stirring until the pH of the aqueous layer is basic (pH 8-9) and a thick, white precipitate of tin salts forms.

  • Filtration: Filter the entire mixture through a pad of Celite® in a Buchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate to ensure all product is recovered.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Protocol B: Reduction using Iron Powder and Ammonium Chloride

Materials:

  • (5-Bromo-2-methyl-3-nitrophenyl)methanol

  • Iron powder (<325 mesh) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl) (4.0 equivalents)

  • Ethanol

  • Deionized water

  • Ethyl Acetate

  • Celite®

  • Standard reaction and workup glassware as listed in Protocol A.

Procedure:

  • Reaction Setup: In a round-bottom flask, create a suspension of (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) and iron powder (5.0 eq) in a 4:1 mixture of ethanol and water (approx. 20 mL per gram of substrate).

  • Add a solution of ammonium chloride (4.0 eq) dissolved in a minimal amount of water to the flask.

  • Reaction Execution: Heat the vigorously stirred suspension to reflux (oil bath temperature of ~90 °C).

  • Monitor the reaction by TLC. The reaction is often complete within 3-6 hours.[10]

  • Workup: Cool the reaction mixture to room temperature.

  • Filtration: Filter the hot or warm suspension through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with hot ethanol.[10][12]

  • Solvent Removal & Extraction: Combine the filtrate and washings. Remove the ethanol under reduced pressure.

  • The remaining aqueous residue is then extracted three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-Amino-5-bromo-2-methylphenyl)methanol.

Purification and Characterization

The crude product obtained from either protocol will likely be a light brown to off-white solid. Due to the polar amino and alcohol groups, purification is typically required.[13]

Purification:

  • Column Chromatography: This is the most effective method.[14] A silica gel column is packed using a non-polar solvent like hexanes. The crude product is loaded onto the column and eluted with a gradient solvent system, such as 10% to 50% ethyl acetate in hexanes. The fractions are monitored by TLC to isolate the pure product.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be attempted from a solvent system like ethyl acetate/hexanes or an ethanol/water mixture.[14][15]

Characterization:

  • TLC Analysis: Monitor the reaction using a mobile phase of 30% ethyl acetate in hexanes. The starting material will be less polar (higher Rf) than the highly polar amine product (lower Rf). Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate.

  • Infrared (IR) Spectroscopy: The disappearance of strong, characteristic NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a clear indicator of a complete reaction.[16] Concurrently, the appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region and a broad O-H stretch around 3200-3600 cm⁻¹ will confirm the presence of the amino and alcohol groups.

  • ¹H NMR Spectroscopy: Expect to see the disappearance of aromatic proton signals adjacent to the nitro group and the appearance of new signals in the aromatic region, shifted upfield due to the electron-donating nature of the new amino group. A broad singlet, typically integrating to 2 protons and exchangeable with D₂O, will appear for the -NH₂ group. The signals for the -CH₂OH and aryl -CH₃ groups should remain largely intact.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺). A characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) must be observed.

Overall Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Charge Flask: Substrate, Solvent, Reducing Agent B Heat to Reflux A->B C Monitor by TLC B->C C->B Incomplete D Cool & Quench/ Dilute Reaction C->D Complete E Filter through Celite D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Crude Product G->H I Column Chromatography H->I J Pure Product I->J K Characterization (NMR, IR, MS) J->K

Caption: A generalized workflow from reaction setup to final product analysis.

References

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. SYNLETT. Available at: [Link]

  • Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Available at: [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. Available at: [Link]

  • Reduction of Aromatic Nitro Compounds With Activated Iron. Scribd. Available at: [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]

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  • Reduction of Nitroarenes with SnCl 2 in TBAB. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. Available at: [Link]

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  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Publishing. Available at: [Link]

  • Process for the preparation of aminbenzylalcohol. Google Patents.
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Application

The Strategic Application of (5-Bromo-2-methyl-3-nitrophenyl)methanol in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. (5-Bromo-2-methyl-3-nitrophenyl)methanol emerges as a highly valuable, yet under-documented, building block for the synthesis of complex pharmaceutical intermediates. Its trifunctionalized aromatic core—featuring a selectively addressable bromine atom, a reducible nitro group, and a modifiable hydroxymethyl moiety—offers a rich platform for molecular diversification. This guide provides an in-depth exploration of the compound's synthetic utility, underpinned by established chemical principles and analogous field-proven protocols. We will delve into the causality behind experimental choices, offering researchers and drug development professionals a robust framework for leveraging this versatile intermediate in their synthetic campaigns.

The strategic arrangement of the bromo, methyl, and nitro groups on the phenyl ring creates a unique electronic and steric environment. The nitro group, being a strong electron-withdrawing group, activates the ring for certain nucleophilic substitutions and directs metallation, while also serving as a precursor to a key amino group. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents. The hydroxymethyl group provides a site for oxidation to an aldehyde, a crucial functional group for imine formation and other condensation reactions, or for etherification to modulate solubility and pharmacokinetic properties.

Core Synthetic Transformations and Pharmaceutical Potential

The synthetic utility of (5-Bromo-2-methyl-3-nitrophenyl)methanol can be primarily categorized into three key transformations, each providing a pathway to distinct classes of pharmaceutical scaffolds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile anchor for introducing molecular complexity. Suzuki-Miyaura, Buchwald-Hartwig, and similar cross-coupling reactions are mainstays in pharmaceutical synthesis for creating biaryl systems and complex amine derivatives, which are common motifs in kinase inhibitors and other targeted therapies.

  • Reduction of the Nitro Group: The transformation of the nitro group into an aniline is a foundational step in many synthetic routes. The resulting amino group is a versatile nucleophile and a precursor for the formation of amides, sulfonamides, and heterocyclic rings, which are prevalent in a vast range of bioactive molecules, including antipsychotics and anti-infectives.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized to the corresponding benzaldehyde. This aldehyde is a crucial electrophile for constructing larger molecules through reactions like reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

These transformations can be employed in a modular fashion, allowing for the systematic exploration of chemical space around a core scaffold derived from (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Application in the Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2] The biaryl scaffold is a common feature in many kinase inhibitors, often serving to occupy the ATP-binding site. (5-Bromo-2-methyl-3-nitrophenyl)methanol is an excellent starting point for the synthesis of such structures via the Suzuki-Miyaura coupling.

Workflow for the Synthesis of a Biaryl Kinase Inhibitor Precursor

A (5-Bromo-2-methyl-3-nitrophenyl)methanol B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Step 1 C Biaryl Intermediate (e.g., 5-Aryl-2-methyl-3-nitrophenyl)methanol B->C D Nitro Group Reduction (e.g., SnCl2, HCl) C->D Step 2 E Aminobiaryl Intermediate D->E F Further Functionalization (e.g., Amide Coupling) E->F Step 3 G Kinase Inhibitor Scaffold F->G

Caption: Synthetic workflow for a biaryl kinase inhibitor scaffold.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol describes the palladium-catalyzed cross-coupling of (5-Bromo-2-methyl-3-nitrophenyl)methanol with a generic arylboronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be substrate-dependent.[3][4] The conditions provided are based on robust, commonly used systems for similar substrates.[5]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(5-Bromo-2-methyl-3-nitrophenyl)methanol248.061.0248 mg
Phenylboronic acid121.931.2146 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
Triphenylphosphine (PPh₃)262.290.0410.5 mg
Potassium carbonate (K₂CO₃)138.212.0276 mg
Toluene--10 mL
Water--2 mL

Procedure:

  • To a 25 mL Schlenk flask, add (5-Bromo-2-methyl-3-nitrophenyl)methanol, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Add toluene and water to the flask via syringe. The aqueous phase is necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4]

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Application in the Synthesis of Precursors for Atypical Antipsychotics

Many atypical antipsychotic drugs feature a core aniline or related heterocyclic structure.[6][7] The reduction of the nitro group in (5-Bromo-2-methyl-3-nitrophenyl)methanol provides a direct route to a substituted aminobenzyl alcohol, a versatile intermediate for further elaboration.

Workflow for the Synthesis of an Aminobenzyl Alcohol Precursor

A (5-Bromo-2-methyl-3-nitrophenyl)methanol B Nitro Group Reduction (e.g., SnCl2·2H2O, HCl) A->B Route A C (3-Amino-5-bromo-2-methylphenyl)methanol B->C D Oxidation of Alcohol (e.g., MnO2 or TEMPO) C->D Route B E 3-Amino-5-bromo-2-methylbenzaldehyde D->E F Reductive Amination (Amine, Reducing Agent) E->F Stepwise Functionalization G Substituted Benzylamine Derivative F->G

Caption: Synthetic routes from the core intermediate.

Protocol 2: Reduction of the Aromatic Nitro Group

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis.[8] While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, it can sometimes be slow or lead to dehalogenation. A reliable and commonly used laboratory-scale method is reduction with tin(II) chloride in an acidic medium.[5][9]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(5-Bromo-2-methyl-3-nitrophenyl)methanol248.061.0248 mg
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.0902 mg
Ethanol (EtOH)--15 mL
Concentrated Hydrochloric Acid (HCl)--2 mL
5 M Sodium Hydroxide (NaOH) solution--As needed

Procedure:

  • In a round-bottom flask, suspend (5-Bromo-2-methyl-3-nitrophenyl)methanol in ethanol.

  • Add tin(II) chloride dihydrate to the suspension.

  • Slowly add concentrated hydrochloric acid while stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully add 5 M NaOH solution dropwise to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10.

  • Extract the aqueous slurry with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Amino-5-bromo-2-methylphenyl)methanol.

  • The product can be purified by column chromatography or recrystallization if necessary.

Application in the Synthesis of Aldehyde Intermediates

The oxidation of the primary alcohol to an aldehyde opens up another avenue for synthetic diversification. Benzaldehydes are key precursors for the synthesis of a wide variety of pharmaceuticals through reactions such as reductive amination, Wittig olefination, and condensation reactions to form heterocycles. The selective oxidation of a primary benzylic alcohol in the presence of other sensitive functional groups (like the nitro group) can be achieved using mild oxidizing agents.[10][11]

Protocol 3: Selective Oxidation to the Aldehyde

TEMPO-catalyzed oxidation using sodium hypochlorite is an efficient and mild method for the selective oxidation of primary alcohols to aldehydes, often avoiding over-oxidation to the carboxylic acid.[12][13]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(5-Bromo-2-methyl-3-nitrophenyl)methanol248.061.0248 mg
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)156.250.057.8 mg
Potassium bromide (KBr)119.000.335.7 mg
Sodium hypochlorite (NaOCl, aq. solution ~10-15%)74.441.1~0.6-0.8 mL
Sodium bicarbonate (NaHCO₃)84.01-Saturated solution
Dichloromethane (DCM)--10 mL

Procedure:

  • Dissolve (5-Bromo-2-methyl-3-nitrophenyl)methanol, TEMPO, and potassium bromide in dichloromethane in a round-bottom flask.

  • Add saturated aqueous sodium bicarbonate solution (5 mL).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add the sodium hypochlorite solution dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C. The KBr acts as a co-catalyst, generating HOBr in situ, which is a potent oxidant.[12]

  • Stir vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL) to destroy any excess oxidant.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-Bromo-2-methyl-3-nitrobenzaldehyde by flash chromatography.

Conclusion and Future Outlook

(5-Bromo-2-methyl-3-nitrophenyl)methanol represents a potent and versatile starting material for the synthesis of diverse pharmaceutical intermediates. While direct, large-scale industrial applications may not be extensively published, its chemical architecture lends itself perfectly to the core synthetic strategies employed in modern drug discovery. The protocols detailed herein, based on well-established and robust chemical transformations of analogous compounds, provide a solid foundation for researchers to unlock the potential of this intermediate. By leveraging the orthogonal reactivity of its three key functional groups, medicinal chemists can efficiently generate libraries of complex molecules, accelerating the journey from hit identification to lead optimization and beyond. The strategic application of such multi-functional building blocks is, and will continue to be, a cornerstone of efficient and innovative pharmaceutical development.

References

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Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (5-Bromo-2-methyl-3-nitrophenyl)methanol

Introduction: Strategic Value of (5-Bromo-2-methyl-3-nitrophenyl)methanol in Heterocyclic Synthesis (5-Bromo-2-methyl-3-nitrophenyl)methanol is a highly functionalized aromatic building block poised for strategic deploym...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of (5-Bromo-2-methyl-3-nitrophenyl)methanol in Heterocyclic Synthesis

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a highly functionalized aromatic building block poised for strategic deployment in the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern—a vicinal methyl and nitro group, a bromo substituent, and a benzylic alcohol—offers a rich platform for a variety of classical and modern cyclization strategies. The ortho-relationship of the methyl and nitro functionalities is a well-established precursor for the construction of indole rings, while the benzylic alcohol can be readily oxidized to an aldehyde, opening pathways to quinoline and quinazolinone systems. Furthermore, the bromo- and nitro-substituents provide handles for further functionalization or participation in palladium-catalyzed cross-coupling and reductive cyclization reactions.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview and actionable protocols for leveraging (5-Bromo-2-methyl-3-nitrophenyl)methanol in the synthesis of valuable heterocyclic compounds. The methodologies discussed are grounded in established synthetic transformations, with a focus on explaining the mechanistic rationale behind experimental choices to ensure both reproducibility and adaptability.

Part 1: Synthesis of Substituted Indoles

The ortho-nitrotoluene moiety embedded within (5-Bromo-2-methyl-3-nitrophenyl)methanol is a classic precursor for indole synthesis. Two powerful and complementary methods, the Batcho-Leimgruber and Reissert syntheses, are particularly well-suited for this transformation.

The Batcho-Leimgruber Indole Synthesis: A Direct Route to 6-Bromo-4-methyl-1H-indole

The Batcho-Leimgruber synthesis is a highly efficient two-step process that begins with the condensation of an ortho-nitrotoluene with a formamide acetal to form a β-amino-nitrostyrene intermediate, which then undergoes reductive cyclization to the indole.[1] A key advantage of this method is its high yield and the mild conditions of the final reduction step.[2]

The initial step involves the reaction of the benzylic methyl group, which is activated by the adjacent nitro group, with an electrophilic formylating agent. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a commonly used reagent for this purpose.[3] The resulting enamine is a vibrantly colored "push-pull" olefin, a characteristic feature of this reaction.[2]

The second step is the reductive cyclization of the enamine. A variety of reducing agents can be employed, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reducing agents like iron in acetic acid or sodium dithionite.[1]

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-1H-indole

Step 1: Synthesis of (E)-1-(5-Bromo-2-methyl-3-nitrophenyl)-2-(dimethylamino)ethene

  • Materials:

    • (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

    • Pyrrolidine (catalytic amount, ~0.1 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of (5-Bromo-2-methyl-3-nitrophenyl)methanol in anhydrous DMF, add pyrrolidine followed by DMF-DMA.

    • Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by TLC for the disappearance of the starting material and the formation of a deeply colored spot corresponding to the enamine.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Bromo-4-methyl-1H-indole

  • Materials:

    • (E)-1-(5-Bromo-2-methyl-3-nitrophenyl)-2-(dimethylamino)ethene (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (balloon or Parr apparatus)

  • Procedure:

    • Suspend the enamine in ethanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-Bromo-4-methyl-1H-indole.

Reactant Product Key Reagents Typical Yield
(5-Bromo-2-methyl-3-nitrophenyl)methanol6-Bromo-4-methyl-1H-indole1. DMF-DMA, Pyrrolidine2. H₂, Pd/C70-85% (over two steps)
The Reissert Indole Synthesis: Accessing Indole-2-carboxylic Acids

The Reissert synthesis provides a pathway to indole-2-carboxylic acids from ortho-nitrotoluenes. This method involves an initial condensation with diethyl oxalate in the presence of a strong base, followed by reductive cyclization.[4] The resulting indole-2-carboxylic acid can be a valuable intermediate for further derivatization or can be decarboxylated to the corresponding indole.

The first step is a Claisen condensation where the enolate of the ortho-nitrotoluene, formed by deprotonation with a strong base like potassium ethoxide, attacks diethyl oxalate. The subsequent reductive cyclization of the resulting pyruvic ester derivative is typically achieved using reducing agents such as zinc in acetic acid or iron in acidic media.[4]

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-1H-indole-2-carboxylic acid

Step 1: Synthesis of Ethyl 2-(5-bromo-2-methyl-3-nitrophenyl)-2-oxopropanoate

  • Materials:

    • (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq)

    • Diethyl oxalate (2.0 eq)

    • Potassium ethoxide (2.0 eq)

    • Anhydrous Ethanol

  • Procedure:

    • Prepare a solution of potassium ethoxide in anhydrous ethanol.

    • To this solution, add a solution of (5-Bromo-2-methyl-3-nitrophenyl)methanol and diethyl oxalate in anhydrous ethanol dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~3-4.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired pyruvate.

Step 2: Reductive Cyclization to 6-Bromo-4-methyl-1H-indole-2-carboxylic acid

  • Materials:

    • Ethyl 2-(5-bromo-2-methyl-3-nitrophenyl)-2-oxopropanoate (1.0 eq)

    • Zinc dust (4.0-5.0 eq)

    • Glacial acetic acid

  • Procedure:

    • Dissolve the pyruvate in glacial acetic acid.

    • Heat the solution to 60-70 °C and add zinc dust portion-wise, maintaining the temperature.

    • After the addition is complete, continue heating for an additional 1-2 hours.

    • Cool the reaction mixture and filter to remove excess zinc.

    • Pour the filtrate into a large volume of cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the crude indole-2-carboxylic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Reactant Product Key Reagents Typical Yield
(5-Bromo-2-methyl-3-nitrophenyl)methanol6-Bromo-4-methyl-1H-indole-2-carboxylic acid1. Diethyl oxalate, KOEt2. Zn, Acetic Acid60-75% (over two steps)

Part 2: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] To utilize (5-Bromo-2-methyl-3-nitrophenyl)methanol in a Friedländer synthesis, a two-step transformation is required: oxidation of the benzylic alcohol to the corresponding aldehyde, followed by reduction of the nitro group to an amine. A more efficient approach is a domino nitro reduction-Friedländer heterocyclization, where the reduction of the nitroaldehyde is performed in situ.[7]

Oxidation of the Benzylic Alcohol

The selective oxidation of the primary alcohol in the starting material to an aldehyde can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.[8] Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation.[9]

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-nitrobenzaldehyde

  • Materials:

    • (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel

  • Procedure:

    • To a stirred suspension of PCC in anhydrous DCM, add a solution of (5-Bromo-2-methyl-3-nitrophenyl)methanol in DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad thoroughly with diethyl ether.

    • Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography if necessary.

Domino Nitro Reduction-Friedländer Synthesis of 7-Bromo-5-methylquinolines

This domino reaction combines the reduction of the nitro group and the Friedländer cyclization in a single pot, offering a highly efficient route to quinolines from ortho-nitroaldehydes.[7] Iron powder in acetic acid is a common and effective reducing system for this purpose.

Experimental Protocol: Synthesis of 7-Bromo-2,5-dimethylquinoline

  • Materials:

    • 5-Bromo-2-methyl-3-nitrobenzaldehyde (1.0 eq)

    • Acetone (as the α-methylene component) (5.0-10.0 eq)

    • Iron powder (<100 mesh) (4.0 eq)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve 5-Bromo-2-methyl-3-nitrobenzaldehyde in glacial acetic acid.

    • Add acetone to the solution and heat the mixture to 90-100 °C.

    • Add the iron powder portion-wise to the heated solution over 15-20 minutes.

    • Continue heating for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Basify the mixture with a concentrated solution of sodium hydroxide to pH 8-9.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2,5-dimethylquinoline.

Reactant Product Key Reagents Typical Yield
5-Bromo-2-methyl-3-nitrobenzaldehyde7-Bromo-2,5-dimethylquinolineAcetone, Fe, Acetic Acid75-90%

Part 3: Potential Synthesis of Benzofurans

The synthesis of benzofurans often involves the cyclization of ortho-substituted phenols.[10] While (5-Bromo-2-methyl-3-nitrophenyl)methanol does not possess a phenolic hydroxyl group, it is conceivable to devise a synthetic route that introduces one. A plausible, albeit multi-step, pathway would involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install a hydroxyl group. The resulting ortho-halophenol could then undergo a palladium-catalyzed coupling with a terminal alkyne, followed by cyclization to afford a substituted benzofuran.

Given the more speculative nature of this route from the provided starting material, a detailed protocol is not provided. However, researchers interested in this class of heterocycles are encouraged to explore established methods for the synthesis of benzofurans from ortho-halophenols.[10]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_indole Indole Synthesis cluster_quinoline Quinoline Synthesis start (5-Bromo-2-methyl-3-nitrophenyl)methanol batcho_enamine Enamine Intermediate start->batcho_enamine Batcho-Leimgruber (DMF-DMA) reissert_pyruvate Pyruvate Intermediate start->reissert_pyruvate Reissert (Diethyl Oxalate, KOEt) aldehyde 5-Bromo-2-methyl-3-nitrobenzaldehyde start->aldehyde Oxidation (PCC) indole 6-Bromo-4-methyl-1H-indole batcho_enamine->indole Reductive Cyclization (H₂, Pd/C) indole_acid 6-Bromo-4-methyl-1H-indole-2-carboxylic acid reissert_pyruvate->indole_acid Reductive Cyclization (Zn, AcOH) quinoline 7-Bromo-5-methylquinoline Derivative aldehyde->quinoline Domino Friedländer (Ketone, Fe, AcOH)

Caption: Synthetic pathways from (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Conclusion and Future Perspectives

(5-Bromo-2-methyl-3-nitrophenyl)methanol serves as a versatile and strategically valuable starting material for the synthesis of a range of important heterocyclic compounds. The established Batcho-Leimgruber and Reissert indole syntheses provide reliable and high-yielding routes to substituted indoles and their carboxylic acid derivatives. Furthermore, a straightforward oxidation followed by a domino Friedländer reaction opens an efficient pathway to substituted quinolines. The presence of the bromo-substituent in the final heterocyclic products offers a valuable handle for further diversification through cross-coupling reactions, significantly expanding the chemical space accessible from this single starting material. The protocols and strategies outlined in this guide are designed to be robust and adaptable, providing a solid foundation for researchers in their efforts to synthesize novel and medicinally relevant heterocyclic molecules.

References

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  • Wikipedia. (2023). Reissert indole synthesis. [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Baxendale, I. R., et al. (2003). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Org. Biomol. Chem., 1, 111-125. [Link]

  • Chen, G., et al. (2020). Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation. Nature Communications, 11, 5471. [Link]

  • Behind the Paper. (2020). A versatile photoclick reaction expanding the toolkit of click chemistry. Nature. [Link]

  • Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. Heterocycles, 22(1), 195-221. [Link]

  • Kim, J., et al. (2021). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]

  • Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Friedlander Synthesis. [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. [Link]

  • Insubria. (2010). SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. [Link]

  • Bakke, J. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation by the Nitro Group. Acta Chemica Scandinavica B, 28, 645-649. [Link]

  • ResearchGate. (2025). Alternative product of the cyclization of ortho-[O-(4-nitrobenzyl)]-substituted N-phenylquinone imine: structure and quantum chemical studies of the mechanism of formation. [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Link]

  • SynArchive. (n.d.). Friedländer synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of heterocycles by domino-Knoevenagel–hetero-Diels–Alder reactions. [Link]

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • NIH. (n.d.). cis-6-Bromo-4-(1-methyl-1H-indol-3-yl). [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • DEA. (n.d.). Domino Knoevenagel-cyclization reactions for the preparation of pyridine-containing condensed heterocycles. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(53), 33545-33569. [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (n.d.). ChemCatChem. [Link]

  • Beilstein Journals. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]

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  • Chemguide. (n.d.). OXIDATION OF ALCOHOLS. [Link]

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  • MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]

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Sources

Application

functional group transformations of (5-Bromo-2-methyl-3-nitrophenyl)methanol

An in-depth guide to the , this document provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for key synthetic modifications. As a versatile buildi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the , this document provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for key synthetic modifications. As a versatile building block, the title compound features four distinct functional groups—a benzylic alcohol, a nitro group, an aryl bromide, and a methyl group—each offering a handle for selective chemical manipulation.

This guide moves beyond simple procedural lists to offer a strategic overview of the molecule's reactivity, explaining the chemical principles that guide the choice of reagents and reaction conditions. The protocols are designed to be self-validating, with integrated checkpoints and characterization guidance to ensure reliable and reproducible outcomes in the laboratory.

Strategic Overview of Reactivity

The synthetic utility of (5-Bromo-2-methyl-3-nitrophenyl)methanol stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its susceptibility to electrophilic substitution, while also serving as a precursor to a highly versatile amino group. The benzylic alcohol is primed for oxidation to the corresponding aldehyde, a key intermediate for further C-C bond formation or heterocycle synthesis. The aryl bromide is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or amino substituents. Understanding this hierarchy of reactivity is crucial for designing efficient and selective synthetic routes.

G cluster_0 Core Molecule: (5-Bromo-2-methyl-3-nitrophenyl)methanol cluster_1 Primary Transformations cluster_2 Secondary Products & Advanced Synthesis Core (5-Bromo-2-methyl-3-nitrophenyl)methanol Oxidation Oxidation (Alcohol -> Aldehyde) Core->Oxidation e.g., TEMPO/NaOCl Reduction Reduction (Nitro -> Amine) Core->Reduction e.g., Fe/AcOH Coupling Cross-Coupling (C-Br -> C-C / C-N) Core->Coupling e.g., Pd(OAc)₂ Aldehyde 5-Bromo-2-methyl-3-nitrobenzaldehyde Oxidation->Aldehyde Amine (3-Amino-5-bromo-2-methylphenyl)methanol Reduction->Amine Biaryl Biaryl Derivatives Coupling->Biaryl Suzuki Aniline Substituted Anilines Coupling->Aniline Buchwald-Hartwig Quinoline Quinoline Synthesis (Tandem Reaction) Aldehyde->Quinoline Amine->Quinoline

Caption: Synthetic pathways from (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Selective Oxidation of the Benzylic Alcohol

The conversion of the primary alcohol to an aldehyde is a foundational transformation, yielding 5-Bromo-2-methyl-3-nitrobenzaldehyde, a versatile intermediate for reactions such as Wittig olefination, reductive amination, and the Friedländer annulation for quinoline synthesis.[1] The use of a TEMPO-catalyzed system is preferred to prevent over-oxidation to the carboxylic acid.[2]

G cluster_reagents start (5-Bromo-2-methyl-3-nitrophenyl)methanol end 5-Bromo-2-methyl-3-nitrobenzaldehyde start->end reagents TEMPO (cat.) NaOCl, NaHCO₃ DCM/H₂O, 0°C to rt G cluster_reagents start (5-Bromo-2-methyl-3-nitrophenyl)methanol end (3-Amino-5-bromo-2-methylphenyl)methanol start->end reagents Fe powder, NH₄Cl Ethanol/H₂O Reflux G cluster_reagents start (5-Bromo-2-methyl-3-nitrophenyl)methanol end (2-Methyl-3-nitro-5-phenylphenyl)methanol start->end reagents Phenylboronic Acid Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C G A (5-Bromo-2-methyl-3-nitrophenyl)methanol B 5-Bromo-2-methyl-3-nitrobenzaldehyde A->B Step 1: Oxidation (e.g., MnO₂) C 3-Amino-5-bromo-2-methylbenzaldehyde B->C Step 2: Reduction (e.g., Fe/AcOH) E 7-Bromo-2,8-dimethylquinoline C->E Step 3: Friedländer Annulation D Acetone D->E

Sources

Method

step-by-step synthesis of derivatives from (5-Bromo-2-methyl-3-nitrophenyl)methanol

Application Notes & Protocols Synthetic Pathways for the Derivatization of (5-Bromo-2-methyl-3-nitrophenyl)methanol: A Guide for Medicinal and Materials Chemistry Abstract (5-Bromo-2-methyl-3-nitrophenyl)methanol is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Synthetic Pathways for the Derivatization of (5-Bromo-2-methyl-3-nitrophenyl)methanol: A Guide for Medicinal and Materials Chemistry

Abstract

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a highly versatile, multi-functionalized aromatic building block. Its structure incorporates three distinct and orthogonally reactive sites: a benzylic alcohol, an aryl bromide, and an aromatic nitro group. This strategic arrangement allows for a wide array of chemical transformations, making it an exceptionally valuable starting material for the synthesis of diverse molecular scaffolds. This application note provides detailed, field-proven protocols for the selective modification of each functional group, including ether and ester formation, oxidation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), cyanation, and nitro group reduction. The causality behind experimental choices is explained to ensure reproducibility and facilitate adaptation for the synthesis of complex target molecules in drug discovery and materials science.

Introduction: A Trifecta of Reactive Sites

In the landscape of synthetic organic chemistry, the availability of versatile starting materials is paramount. (5-Bromo-2-methyl-3-nitrophenyl)methanol presents a compelling scaffold for library synthesis and lead optimization. The inherent reactivity of its three key functional groups can be selectively addressed, providing a systematic approach to molecular diversification.

  • The Benzylic Alcohol (-CH₂OH): This primary alcohol is a gateway to numerous derivatives. It can be readily converted into ethers and esters, which are common motifs in bioactive molecules, or oxidized to the corresponding benzaldehyde, a crucial precursor for imine formation, Wittig reactions, and other carbonyl chemistries.[1]

  • The Aryl Bromide (-Br): Positioned on the aromatic ring, the bromine atom is an ideal handle for modern transition-metal-catalyzed cross-coupling reactions. This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast range of substituents.[2][3][4]

  • The Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. More importantly, it can be chemically reduced to a primary amine (aniline derivative), which serves as a key nucleophile or a precursor for diazotization and subsequent transformations.[5][6]

This guide provides validated, step-by-step protocols for exploiting each of these reactive centers.

Part 1: Transformations of the Benzylic Alcohol Moiety

The hydroxyl group of (5-Bromo-2-methyl-3-nitrophenyl)methanol is a prime site for initial modifications, including protection or conversion to other functional groups.

Protocol 1: Williamson Ether Synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methyl methyl ether

The Williamson ether synthesis is a robust method for preparing ethers via the reaction of an alkoxide with a primary alkyl halide.[7] In this modified protocol, the benzylic alcohol is deprotonated with a strong, non-nucleophilic base, followed by reaction with an electrophilic methylating agent.

Rationale: Sodium hydride (NaH) is chosen as the base because it irreversibly deprotonates the alcohol to form the sodium alkoxide. The resulting hydride gas (H₂) simply evolves from the reaction, driving the equilibrium forward.[7] Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation.

Experimental Protocol:

Reagent/ParameterValueMolar Eq.
Starting Material1.0 g1.0
Sodium Hydride (60% in oil)0.178 g1.1
Anhydrous THF20 mL-
Methyl Iodide (MeI)0.28 mL1.1
Temperature0 °C to RT-
Reaction Time4 hours-

Step-by-Step Methodology:

  • Add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 g) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF (20 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.178 g) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add methyl iodide (0.28 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired methyl ether.

ether_synthesis SM (5-Bromo-2-methyl-3-nitrophenyl)methanol Product (5-Bromo-2-methyl-3-nitrophenyl)methyl methyl ether SM->Product 1. NaH, THF 2. CH₃I ester_synthesis SM (5-Bromo-2-methyl-3-nitrophenyl)methanol Product (5-Bromo-2-methyl-3-nitrophenyl)methyl acetate SM->Product CH₃COOH, H₂SO₄ (cat.) oxidation_synthesis SM (5-Bromo-2-methyl-3-nitrophenyl)methanol Product 5-Bromo-2-methyl-3-nitrobenzaldehyde SM->Product PCC, DCM suzuki_coupling SM (5-Bromo-2-methyl-3-nitrophenyl)methanol Product Biphenyl Derivative SM->Product Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ sonogashira_coupling SM (5-Bromo-2-methyl-3-nitrophenyl)methanol Product Aryl-Alkyne Derivative SM->Product Phenylacetylene Pd/Cu catalyst, TEA bh_amination SM (5-Bromo-2-methyl-3-nitrophenyl)methanol Product Aryl-Amine Derivative SM->Product Morpholine Pd catalyst, NaOtBu nitro_reduction SM (5-Bromo-2-methyl-3-nitrophenyl)methanol Product Aniline Derivative SM->Product SnCl₂·2H₂O, Ethanol

Sources

Application

Application Notes &amp; Protocols: (5-Bromo-2-methyl-3-nitrophenyl)methanol as a Versatile Scaffold for Bioactive Molecule Synthesis

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-Bromo-2-methyl-3-nitrophenyl)methanol. We will explore its role...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-Bromo-2-methyl-3-nitrophenyl)methanol. We will explore its role as a versatile starting material for the synthesis of complex bioactive molecules, with a particular focus on the class of kinase inhibitors. The synthetic logic will be illustrated through a case study inspired by the synthesis of Ripretinib, an FDA-approved multi-kinase inhibitor.

Introduction: A Multifunctional Building Block

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a highly functionalized aromatic compound poised for strategic use in multi-step organic synthesis. Its unique arrangement of four distinct functional groups—a benzylic alcohol, a nitro group, a bromine atom, and a methyl group—on a central phenyl ring makes it an exceptionally valuable scaffold. Each group offers a specific chemical handle that can be addressed with high selectivity, allowing for the controlled and sequential construction of complex molecular architectures.

The true potential of this reagent is realized in the synthesis of pharmacologically active agents, particularly kinase inhibitors, which often feature substituted heterocyclic cores.[1][2] Kinase inhibitors represent a major class of modern therapeutics, and their synthesis frequently relies on the strategic assembly of functionalized aniline precursors.[3]

This guide will deconstruct the role of each functional group and provide detailed protocols for key transformations. We will then integrate these steps into a cohesive workflow for the synthesis of a core scaffold analogous to that found in Ripretinib (Qinlock®), a potent kinase inhibitor used to treat gastrointestinal stromal tumors (GIST).[4][5]

Table 1: Physicochemical Properties of (5-Bromo-2-methyl-3-nitrophenyl)methanol
PropertyValueSource
CAS Number 1807110-78-6[6]
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Solid
Storage Refrigerator

The Strategic Role of the Constituent Functional Groups

The synthetic utility of (5-Bromo-2-methyl-3-nitrophenyl)methanol is derived from the distinct and addressable reactivity of its substituents. A clear understanding of each group's role is paramount for designing efficient synthetic routes.

  • The Nitro Group (-NO₂): A Masked Amine The nitro group is arguably the most strategically important function. It is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, its primary role in the synthesis of bioactive molecules is as a robust and stable precursor to an aniline (-NH₂). The transformation of a nitro group to an amine is a fundamental step in the synthesis of countless pharmaceuticals. This reduction can be achieved with high chemoselectivity, leaving other functional groups like halogens and alcohols intact.[7][8] The resulting aniline is a potent nucleophile, essential for forming the heterocyclic cores (e.g., quinolines, benzimidazoles, naphthyridinones) common in kinase inhibitors.[8]

  • The Benzylic Alcohol (-CH₂OH): A Versatile Electrophile Precursor The primary alcohol provides a handle for oxidation to the corresponding benzaldehyde (-CHO). This transformation converts the carbon from a nucleophilic center (in the alcohol) to a highly reactive electrophilic center (in the aldehyde). This aldehyde is the perfect reaction partner for the aniline (generated from the nitro group) in intramolecular or intermolecular condensation and cyclization reactions, such as the Friedländer or Knoevenagel reactions, to build the core heterocyclic systems of target molecules.[8]

  • The Bromo Group (-Br): A Point of Attachment and Interaction The bromine atom serves a dual purpose. Firstly, it is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further molecular complexity. Secondly, in the context of the final bioactive molecule, the bromine atom can act as a critical pharmacophoric element, occupying a specific pocket in the target protein's binding site and contributing significantly to potency and selectivity through halogen bonding.

  • The Methyl Group (-CH₃): A Modulator of Properties The methyl group, while less reactive, plays a subtle but crucial role. It influences the steric environment around the adjacent functional groups, potentially directing the conformation of the molecule. Furthermore, it impacts the electronic properties of the ring and can improve the metabolic stability or lipophilicity of the final compound, which are key considerations in drug design.

Diagram 1: Strategic Utility of (5-Bromo-2-methyl-3-nitrophenyl)methanol

G cluster_0 Key Transformations start (5-Bromo-2-methyl-3-nitrophenyl)methanol oxidation Oxidation (e.g., PCC, MnO₂) start->oxidation -CH₂OH → -CHO reduction Chemoselective Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) start->reduction -NO₂ → -NH₂ coupling Cross-Coupling (e.g., Suzuki, Buchwald) start->coupling C-Br → C-C / C-N aldehyde 5-Bromo-2-methyl-3-nitrobenzaldehyde (Key Electrophile) oxidation->aldehyde aniline (3-Amino-5-bromo-2-methylphenyl)methanol (Key Nucleophile) reduction->aniline coupled Biaryl or N-Aryl Adducts (Increased Complexity) coupling->coupled

Caption: Key synthetic pathways accessible from the title compound.

Application Case Study: Synthesis of a Ripretinib-Analogous Scaffold

To illustrate the practical application of this building block, we present a synthetic workflow to generate a core heterocyclic scaffold that is analogous to the one found in the kinase inhibitor Ripretinib. The actual synthesis of Ripretinib involves a Friedländer-type annulation to construct a 1,6-naphthyridinone ring system.[8] Our workflow adapts this logic, starting from (5-Bromo-2-methyl-3-nitrophenyl)methanol.

The overall strategy involves two key preliminary transformations of the starting material to "activate" it for the crucial ring-forming step:

  • Oxidation of the benzylic alcohol to an aldehyde.

  • Reduction of the nitro group to an aniline.

The resulting intermediate, 3-Amino-5-bromo-2-methylbenzaldehyde , is a powerful synthon containing both a nucleophilic amine and an electrophilic aldehyde, perfectly primed for cyclocondensation reactions.

Diagram 2: Workflow for Synthesis of a Ripretinib-Analogous Scaffold

G A Start: (5-Bromo-2-methyl- 3-nitrophenyl)methanol B Step 1: Oxidation (Protocol 1) A->B C Intermediate 1: 5-Bromo-2-methyl-3-nitrobenzaldehyde B->C D Step 2: Reduction (Protocol 2) C->D E Intermediate 2: 3-Amino-5-bromo-2-methylbenzaldehyde D->E F Step 3: Cyclocondensation (e.g., with an activated pyridine) E->F G Product: Substituted Naphthyridinone-like Core (Bioactive Scaffold) F->G

Caption: Multi-step workflow from the starting material to a key bioactive core.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Oxidation of (5-Bromo-2-methyl-3-nitrophenyl)methanol to 5-Bromo-2-methyl-3-nitrobenzaldehyde

This protocol utilizes manganese dioxide (MnO₂), a mild and effective oxidizing agent for converting benzylic alcohols to aldehydes without affecting the other sensitive functional groups.

Reagents and Materials:

Reagent/MaterialQuantityM.W.MolesNotes
(5-Bromo-2-methyl-3-nitrophenyl)methanol1.00 g246.064.06 mmolStarting Material
Activated Manganese Dioxide (MnO₂)3.53 g86.9440.6 mmolReagent (10 eq.)
Dichloromethane (DCM)40 mL--Anhydrous Solvent
Celite®---Filtration Aid
Round-bottom flask (100 mL)1---
Magnetic stirrer and stir bar1---
Sintered glass funnel1---

Procedure:

  • To a 100 mL round-bottom flask, add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.00 g, 4.06 mmol) and anhydrous dichloromethane (40 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add activated manganese dioxide (3.53 g, 40.6 mmol) to the solution in one portion. The mixture will turn into a black suspension.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 12-24 hours.

  • Upon completion, prepare a small plug of Celite® in a sintered glass funnel.

  • Filter the reaction mixture through the Celite® plug to remove the MnO₂ solids.

  • Wash the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure all product is recovered.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Expected Outcome & Characterization:

  • Yield: >90%

  • Appearance: Pale yellow solid.

  • ¹H NMR: Expect to see the disappearance of the benzylic alcohol -CH₂OH signal (around δ 4.8 ppm) and the appearance of a new aldehyde -CHO signal (around δ 10.0 ppm). The two aromatic proton signals will remain.

  • Mass Spec (ESI): Calculate the expected mass for C₈H₆BrNO₃.

Protocol 2: Chemoselective Reduction of 5-Bromo-2-methyl-3-nitrobenzaldehyde to 3-Amino-5-bromo-2-methylbenzaldehyde

This protocol uses iron powder in the presence of a mild acid (ammonium chloride) to selectively reduce the nitro group to an amine, leaving the aldehyde and bromo functionalities intact.

Reagents and Materials:

Reagent/MaterialQuantityM.W.MolesNotes
5-Bromo-2-methyl-3-nitrobenzaldehyde1.00 g244.044.10 mmolStarting Material
Iron Powder (<10 micron)1.14 g55.8520.5 mmolReagent (5 eq.)
Ammonium Chloride (NH₄Cl)1.10 g53.4920.5 mmolCo-reagent (5 eq.)
Ethanol30 mL--Solvent
Water10 mL--Solvent
Round-bottom flask (100 mL) with reflux condenser1---
Magnetic stirrer and stir bar1---

Procedure:

  • Combine 5-Bromo-2-methyl-3-nitrobenzaldehyde (1.00 g, 4.10 mmol), ethanol (30 mL), and water (10 mL) in a 100 mL round-bottom flask.

  • Add iron powder (1.14 g, 20.5 mmol) and ammonium chloride (1.10 g, 20.5 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the aniline product) will be observed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad with ethyl acetate (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel and add 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome & Characterization:

  • Yield: 70-85%

  • Appearance: Yellow or off-white solid.

  • ¹H NMR: Expect to see the appearance of a broad singlet corresponding to the new -NH₂ group (around δ 4.0-5.0 ppm). The aldehyde and aromatic proton signals will show a characteristic upfield shift due to the change from the electron-withdrawing -NO₂ to the electron-donating -NH₂.

  • Mass Spec (ESI): Calculate the expected mass for C₈H₈BrNO.

Conclusion

(5-Bromo-2-methyl-3-nitrophenyl)methanol is more than a simple chemical reagent; it is a sophisticated building block designed for efficiency in synthetic chemistry. Its pre-installed, orthogonally reactive functional groups allow for the rapid construction of molecular complexity. As demonstrated through the key transformations required for the synthesis of a Ripretinib-analogous core, this compound provides a direct and logical pathway to valuable pharmaceutical scaffolds. The protocols provided herein are robust and serve as a reliable foundation for researchers aiming to leverage this versatile intermediate in their drug discovery and development programs.

References

  • Corma, A., & Serna, P. (2006). Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Nature Protocols, 1(6), 2590-2595. [Link]

  • ResearchGate. (n.d.). Structures of ripretinib and the four potential mutagenic impurities (PMIs). Retrieved February 15, 2026, from [Link]

  • Google Patents. (2020). WO2020185812A1 - Solid state forms of ripretinib.
  • WIPO Patentscope. (2023). WO/2023/122322 - IMPROVED PROCESSES FOR THE PREPARATION OF RIPRETINIB. Retrieved February 15, 2026, from [Link]

  • Drugs.com. (2024, December 10). Ripretinib Monograph for Professionals. Retrieved February 15, 2026, from [Link]

  • Blay, J. Y., et al. (2022). Ripretinib in advanced gastrointestinal stromal tumors: an overview of current evidence and drug approval. Expert Opinion on Pharmacotherapy, 23(11), 1267-1275. [Link]

  • New Drug Approvals. (2020, November 16). Ripretinib. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ripretinib. Retrieved February 15, 2026, from [Link]

  • University of Regensburg. (n.d.). Synthesis of Bioactive Molecules. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2023). US 11813264 B2 - Methods of treating gastrointestinal stromal tumors.
  • Deciphera Pharmaceuticals. (2025). Ripretinib. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2022). US 11576904 B2 - Methods of treating gastrointestinal stromal tumors.
  • Virányi, A., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol

Welcome to the Technical Support Center for the synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this multi-step synthesis and optimize your yield.

Introduction: A Strategic Approach to a Multi-Functionalized Molecule

The synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol involves the strategic introduction and manipulation of functional groups on an aromatic ring. The target molecule possesses a unique combination of a bromo, a methyl, a nitro, and a hydroxymethyl group, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The synthetic route outlined here is a plausible pathway constructed from established chemical transformations. Success in this synthesis hinges on careful control of reaction conditions to ensure high regioselectivity in the nitration step and chemoselectivity in the final reduction.

This guide is structured to anticipate and address the common challenges encountered in such syntheses, providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Proposed Synthetic Pathway

The synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol can be logically approached in a three-step sequence starting from the commercially available 2-bromo-6-methylaniline.

Synthesis_Pathway A 2-Bromo-6-methylaniline B 2-Bromo-1-methyl-3-nitrobenzene A->B Nitration (HNO3, H2SO4) C 5-Bromo-2-methyl-3-nitrobenzaldehyde B->C Oxidation (MnO2 or other mild oxidant) D (5-Bromo-2-methyl-3-nitrophenyl)methanol C->D Reduction (NaBH4, MeOH)

Caption: Proposed synthetic route for (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromo-6-methylaniline chosen as the starting material?

A1: 2-Bromo-6-methylaniline is a readily available starting material. The amino group, being a strong ortho-, para-director, can be used to direct the incoming nitro group. However, for this synthesis, we propose the direct nitration of the corresponding toluene derivative, which can be accessed from the aniline via a Sandmeyer reaction if needed. The methyl and bromo groups will then direct the nitration.

Q2: What are the key challenges in this synthesis?

A2: The primary challenges are:

  • Regiocontrol during nitration: Achieving the desired 3-nitro isomer as the major product.

  • Selective oxidation: Oxidizing the methyl group to an aldehyde without over-oxidation to a carboxylic acid or side reactions with the nitro and bromo groups.

  • Chemoselective reduction: Reducing the aldehyde to an alcohol without affecting the nitro group.

Q3: Can I use a stronger reducing agent like LiAlH4 for the final step?

A3: It is not recommended. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that will likely reduce both the aldehyde and the nitro group, leading to the formation of an amino alcohol.[1] Sodium borohydride (NaBH4) is a milder reagent that selectively reduces aldehydes and ketones in the presence of nitro groups under controlled conditions.

Q4: How can I monitor the progress of each reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reactions. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation of the starting material and the product. Visualization can be done under UV light. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Step 1: Nitration of 2-Bromo-1-methylbenzene (if used as starting material) or a derivative
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-nitro isomer - Incorrect reaction temperature. - Inappropriate nitrating agent concentration. - Steric hindrance from the ortho-bromo and methyl groups.- Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to control the reaction rate and improve selectivity. - Use a carefully prepared mixture of concentrated nitric acid and sulfuric acid. The ratio is critical for generating the nitronium ion (NO2+). - Consider alternative nitrating agents like N-nitropyridinium salts for milder conditions, though this may require optimization.
Formation of multiple isomers The directing effects of the bromo and methyl groups can lead to a mixture of nitro isomers.- Purification by column chromatography on silica gel is essential. Use a gradient of hexane and ethyl acetate to separate the isomers effectively. - Characterize the fractions by NMR to confirm the structure of the desired isomer.
Reaction does not go to completion - Insufficient amount of nitrating agent. - Reaction time is too short.- Ensure a slight molar excess of nitric acid. - Monitor the reaction by TLC until the starting material is consumed. Allow for a longer reaction time at low temperature if necessary.
Dark-colored reaction mixture/tar formation - Reaction temperature is too high, leading to oxidative side reactions.- Strict temperature control is crucial. Add the nitrating agent slowly and with efficient cooling. - Ensure the starting material is pure. Impurities can catalyze polymerization or degradation.
Step 2: Oxidation of 2-Bromo-1-methyl-3-nitrobenzene to 5-Bromo-2-methyl-3-nitrobenzaldehyde
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the aldehyde - Over-oxidation to the carboxylic acid. - Incomplete reaction.- Use a mild and selective oxidizing agent such as manganese dioxide (MnO2). Stronger oxidants like potassium permanganate (KMnO4) will likely lead to the carboxylic acid.[2] - Optimize the reaction time and temperature. Prolonged reaction times, even with mild oxidants, can lead to over-oxidation. Monitor closely by TLC.
Starting material remains - Insufficient amount of oxidizing agent. - Low reactivity of the substrate.- Use a larger excess of the oxidizing agent (e.g., 5-10 equivalents of MnO2). - Increase the reaction temperature, but with caution to avoid side reactions. Refluxing in a suitable solvent like dichloromethane or chloroform is a common practice.
Difficult purification - The product and starting material have similar polarities.- Careful column chromatography is required. A shallow gradient of a hexane/ethyl acetate solvent system can improve separation.
Step 3: Reduction of 5-Bromo-2-methyl-3-nitrobenzaldehyde to (5-Bromo-2-methyl-3-nitrophenyl)methanol
Problem Potential Cause(s) Recommended Solution(s)
Reduction of the nitro group - Use of a too-powerful reducing agent. - Elevated reaction temperature.- Use sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol. This is known to be chemoselective for aldehydes over nitro groups.[3] - Perform the reaction at a low temperature (0 °C) to minimize the risk of nitro group reduction.
Incomplete reaction - Insufficient amount of NaBH4. - Deactivation of the reducing agent.- Use a slight excess of NaBH4 (e.g., 1.1-1.5 equivalents). - Ensure the solvent is dry, as water can react with NaBH4.
Formation of byproducts - Cannizzaro reaction if the aldehyde is not fully consumed and basic conditions are present.- Add the NaBH4 portion-wise to the solution of the aldehyde to ensure the reducing agent is always in excess relative to the remaining aldehyde.
Difficult isolation of the product - The product alcohol may have some water solubility.- After quenching the reaction, perform a thorough extraction with an organic solvent like ethyl acetate. - Wash the combined organic layers with brine to remove residual water before drying and concentrating.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a proposed pathway and may require optimization based on your specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
2-Bromo-6-methylanilineC₇H₈BrN186.05≥98%
Concentrated Nitric AcidHNO₃63.0168-70%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Manganese Dioxide (activated)MnO₂86.94≥90%
Sodium BorohydrideNaBH₄37.83≥98%
DichloromethaneCH₂Cl₂84.93Anhydrous
MethanolCH₃OH32.04Anhydrous
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexaneC₆H₁₄86.18ACS Grade
Step 1: Synthesis of 2-Bromo-1-methyl-3-nitrobenzene
  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10 g (53.7 mmol) of 2-bromo-6-methylaniline to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 4.5 mL (approx. 71.4 mmol) of concentrated nitric acid to 10 mL of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-bromo-1-methyl-3-nitrobenzene.

Step 2: Synthesis of 5-Bromo-2-methyl-3-nitrobenzaldehyde
  • To a solution of 5 g (23.1 mmol) of 2-bromo-1-methyl-3-nitrobenzene in 100 mL of dichloromethane, add 20 g (230 mmol) of activated manganese dioxide.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction may take 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with dichloromethane.

  • Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol
  • Dissolve 2 g (8.2 mmol) of 5-bromo-2-methyl-3-nitrobenzaldehyde in 50 mL of anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Add 0.34 g (9.0 mmol) of sodium borohydride portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC until the aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of 20 mL of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.

Troubleshooting Workflow: Chemoselective Reduction

Troubleshooting_Reduction start Start: Reduction of 5-Bromo-2-methyl-3-nitrobenzaldehyde check_tlc Monitor reaction by TLC start->check_tlc complete Reaction complete? check_tlc->complete side_products Side products observed (e.g., reduced nitro group) check_tlc->side_products workup Proceed to workup and purification complete->workup Yes incomplete Incomplete reaction complete->incomplete No add_nabh4 Add more NaBH4 portion-wise incomplete->add_nabh4 check_temp Check and maintain low temperature (0 °C) side_products->check_temp add_nabh4->check_tlc check_reagent Verify purity and activity of NaBH4 check_temp->check_reagent

Caption: A workflow for troubleshooting the chemoselective reduction step.

References

  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Lumen Learning. (n.d.). Oxidation of Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude (5-Bromo-2-methyl-3-nitrophenyl)methanol by Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (5-Bromo-2-methyl-3-nitrophenyl)methanol and require a robust method for its purification via...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (5-Bromo-2-methyl-3-nitrophenyl)methanol and require a robust method for its purification via recrystallization. This document provides a comprehensive framework for troubleshooting common issues and answers frequently asked questions to facilitate a successful purification process. Our approach is grounded in established chemical principles and practical laboratory experience with related aromatic nitro compounds.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but readily at elevated temperatures. Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor) upon cooling, or be insoluble in the hot solvent, allowing for their removal by hot filtration.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the recrystallization of (5-Bromo-2-methyl-3-nitrophenyl)methanol, providing systematic solutions based on scientific principles.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Question: Upon cooling my hot solution of (5-Bromo-2-methyl-3-nitrophenyl)methanol, it separated as an oil rather than forming solid crystals. What causes this, and how can I resolve it?

Answer:

"Oiling out" is a common problem in recrystallization, particularly with compounds that have relatively low melting points or when a high concentration of impurities is present.[1] This phenomenon occurs when the saturated solution is cooled to a temperature above the melting point of the solute. The compound, therefore, comes out of solution as a liquid instead of a solid crystalline lattice.

Troubleshooting Steps:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: To the hot solution, add a small amount of additional solvent. This will lower the saturation point of the solution, requiring a lower temperature for precipitation to begin, which may be below the compound's melting point.

  • Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly. Do not immediately place it in an ice bath. Insulating the flask (e.g., with a beaker of warm water or by wrapping it in glass wool) can promote the formation of well-defined crystals.

  • Solvent System Modification:

    • Single Solvent: If the issue persists, your chosen solvent's boiling point may be too high. Consider a solvent with a lower boiling point.

    • Mixed Solvent System: If you are using a solvent pair, you may have added too much of the "bad" solvent (the one in which the compound is less soluble). Add more of the "good" solvent to the hot solution until it is clear, and then allow it to cool slowly.

Issue 2: No Crystals Form Upon Cooling

Question: I have allowed my solution to cool to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution often indicates that the solution is not supersaturated, or that there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[1]

    • Seed Crystals: If you have a small amount of pure (5-Bromo-2-methyl-3-nitrophenyl)methanol, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.

  • Increase Concentration: It is possible that too much solvent was used initially.

    • Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out of the hot solution. Once you observe slight turbidity, add a few drops of solvent to redissolve the solid and then allow it to cool again.

  • Extended Cooling: Allow the flask to remain in the ice bath for a longer period. Sometimes, crystallization is a slow process.

Issue 3: Poor Recovery of the Purified Product

Question: After filtration, the yield of my purified (5-Bromo-2-methyl-3-nitrophenyl)methanol is very low. What are the likely causes and how can I improve my recovery?

Answer:

A low yield can result from several factors, from using an excessive amount of solvent to premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1]

  • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.[1]

  • Second Crop of Crystals: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing (5-Bromo-2-methyl-3-nitrophenyl)methanol?

A1: The ideal solvent should have a steep solubility curve for the compound, meaning it is highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).[1] The solvent should also be chemically inert towards your compound. Given the polar nature of (5-Bromo-2-methyl-3-nitrophenyl)methanol due to the nitro and hydroxyl groups, polar solvents are a good starting point. Alcohols such as ethanol or methanol are often suitable for nitroaromatic compounds.[1] A mixed solvent system, such as ethanol-water, can also be effective if a single solvent does not provide the desired solubility characteristics.[1]

Q2: What are the likely impurities in my crude (5-Bromo-2-methyl-3-nitrophenyl)methanol?

A2: Without specific knowledge of the synthetic route used, we can anticipate potential impurities based on related reactions. In the synthesis of similar compounds involving nitration of substituted toluenes, common impurities include other positional isomers of the nitro group. Over-nitration, leading to dinitro compounds, is also a possibility if the reaction conditions are not carefully controlled. Starting materials or reagents from the synthesis may also be present in the crude product.

Q3: My purified product is still colored. How can I remove colored impurities?

A3: If your product is expected to be colorless or a pale yellow, and it remains significantly colored after recrystallization, activated charcoal can be used. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) and swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocol: Recrystallization of (5-Bromo-2-methyl-3-nitrophenyl)methanol

This is a general protocol that should be optimized for your specific sample and scale.

Materials:

  • Crude (5-Bromo-2-methyl-3-nitrophenyl)methanol

  • Selected recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in a few potential solvents at room temperature and upon heating.

  • Dissolution: Place the crude (5-Bromo-2-methyl-3-nitrophenyl)methanol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, or transfer them to a watch glass to air dry.

Data Presentation

Table 1: Solvent Selection Guide for Aromatic Nitro Compounds

SolventPolarityBoiling Point (°C)Suitability
WaterHigh100Good for highly polar compounds, but may require a co-solvent.
EthanolHigh78Often a good choice for nitroaromatic compounds.
MethanolHigh65Similar to ethanol, but with a lower boiling point.
Ethyl AcetateMedium77Can be effective for compounds of intermediate polarity.
TolueneLow111Suitable for less polar aromatic compounds.
HexaneLow69Generally unsuitable for polar compounds like the target molecule.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Sources

Troubleshooting

Introduction: Understanding the Reactivity of (5-Bromo-2-methyl-3-nitrophenyl)methanol

An in-depth guide to navigating the complexities of (5-Bromo-2-methyl-3-nitrophenyl)methanol in synthetic applications. (5-Bromo-2-methyl-3-nitrophenyl)methanol is a multifunctional building block for organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of (5-Bromo-2-methyl-3-nitrophenyl)methanol in synthetic applications.

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a multifunctional building block for organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility stems from three key reactive sites: the primary benzylic alcohol, the aryl bromide, and the electron-deficient aromatic ring, influenced by a nitro group. Successful transformations hinge on understanding the interplay of these groups. The benzylic alcohol is a nucleophile, readily undergoing oxidation or etherification. The aryl bromide is an electrophilic handle, ideal for palladium-catalyzed cross-coupling reactions. The nitro and methyl groups introduce significant electronic and steric effects, respectively, which must be carefully considered when designing reaction conditions.

This guide provides a structured approach to troubleshooting common synthetic challenges encountered when using this reagent. It is designed for researchers and drug development professionals to diagnose failed reactions, optimize conditions, and ensure project success.

Part 1: Troubleshooting Guide by Reaction Type

This section addresses specific experimental failures in a question-and-answer format, focusing on the most common transformations involving this substrate.

Oxidation of the Benzylic Alcohol

The conversion of the benzylic alcohol to the corresponding aldehyde, (5-bromo-2-methyl-3-nitrophenyl)benzaldehyde, is a foundational reaction. However, it is often plagued by incomplete conversion or over-oxidation.

Question: My oxidation reaction is sluggish, showing significant unreacted starting material by TLC/LC-MS. How can I drive it to completion?

Answer:

This issue typically arises from an insufficiently potent oxidizing agent or suboptimal reaction conditions for this specific substrate.

  • Probable Cause 1: Mild Oxidizing Agent. While reagents like manganese dioxide (MnO₂) are selective for benzylic alcohols, their reactivity can be highly dependent on the source and activation method. The electron-withdrawing nature of the nitro group on the ring does not significantly deactivate the alcohol itself, but a robust oxidant is still required for efficient conversion.

  • Solution 1: Employ More Potent, Selective Reagents. Consider using stronger, well-established oxidation systems that are known to be effective for primary alcohols.[1]

    • Dess-Martin Periodinane (DMP): This reagent offers high yields under mild, neutral conditions at room temperature, which is advantageous for preventing side reactions.

    • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These Cr(VI) reagents are classic, powerful oxidants. Use in an anhydrous solvent like dichloromethane (DCM) is crucial to prevent over-oxidation.

    • Swern or Parikh-Doering Oxidation: These methods, based on activating dimethyl sulfoxide (DMSO) with oxalyl chloride or SO₃-pyridine, respectively, are highly effective at low temperatures and typically avoid over-oxidation.

  • Probable Cause 2: Poor Solubility. The substrate may not be fully dissolved in the chosen solvent, limiting its availability to the oxidant.

  • Solution 2: Optimize the Solvent System. While DCM is common, consider more polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) if solubility is an issue. For heterogeneous oxidants like MnO₂, vigorous stirring is essential.

Question: My reaction produces the desired aldehyde, but I also observe a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?

Answer:

Over-oxidation is a common challenge, especially when using powerful, non-selective oxidants or when water is present in the reaction mixture.[2]

  • Probable Cause 1: Presence of Water. Many oxidation mechanisms, particularly those involving chromium reagents, can be diverted to form the carboxylic acid hydrate, which is then further oxidized.

  • Solution 1: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help prevent the introduction of atmospheric moisture.

  • Probable Cause 2: Oxidant is Too Harsh or Reaction Temperature is Too High. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are generally not suitable for selectively preparing the aldehyde from a primary alcohol as they are too powerful.

  • Solution 2: Select a Milder, Aldehyde-Selective Reagent and Control Temperature.

    • Manganese Dioxide (MnO₂): This is the reagent of choice for the selective oxidation of benzylic alcohols, as it rarely oxidizes aldehydes.[1] Use a significant excess (5-20 equivalents) of activated MnO₂ in a non-polar solvent like DCM or hexane.

    • Low-Temperature Oxidations: Swern or Moffatt oxidations are performed at low temperatures (typically -78 °C), which kinetically disfavors the over-oxidation pathway.

Table 1: Comparison of Oxidizing Agents for (5-Bromo-2-methyl-3-nitrophenyl)methanol
Oxidizing AgentTypical SolventTemperatureKey AdvantagesCommon Issues & Mitigation
MnO₂ DCM, Hexane, CHCl₃Room Temp to RefluxHighly selective for benzylic alcohols; simple workup (filtration).Can be slow; requires large excess; activity varies by source. Use freshly activated MnO₂.
PCC DCMRoom TempReliable and effective.Carcinogenic Cr(VI) waste; slightly acidic conditions. Buffer with pyridine or Celite.
DMP DCM, CHCl₃Room TempMild, neutral conditions; fast reaction times.Reagent is moisture-sensitive and can be explosive under shock/heat.
Swern Oxidation DCM-78 °C to Room TempExcellent yields; avoids heavy metals.Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The aryl bromide moiety is a prime site for C-C or C-N bond formation. The Suzuki-Miyaura coupling is a common choice, but its success is highly dependent on a careful balance of catalyst, ligand, base, and solvent.

Question: I am attempting a Suzuki coupling with an arylboronic acid, but the reaction fails. My starting material is recovered, and I see no product formation. What is the likely cause?

Answer:

Complete failure of a Suzuki coupling points to a fundamental issue with the catalytic cycle, most often the initial oxidative addition step or catalyst deactivation.

  • Probable Cause 1: Inappropriate Ligand Choice. The steric hindrance from the ortho-methyl group next to the bromine atom can significantly impede the oxidative addition of the palladium catalyst. Standard ligands like triphenylphosphine (PPh₃) may be too small to promote the reaction effectively or too bulky in a different way that prevents the correct geometry.

  • Solution 1: Use Ligands Designed for Hindered Substrates. Modern biarylphosphine ligands (Buchwald ligands) are specifically designed to accelerate oxidative addition and are the gold standard for challenging couplings.[3]

    • SPhos or XPhos: These are excellent starting points for sterically hindered aryl bromides. They are electron-rich and bulky, promoting the formation of the active, monoligated Pd(0) species.

    • RuPhos: Another highly effective ligand for this type of transformation.

  • Probable Cause 2: Inactive Catalyst. The Pd(0) active species may not be forming from the Pd(II) precatalyst, or it may have decomposed to palladium black.[4]

  • Solution 2: Verify Catalyst and Degas Thoroughly.

    • Precatalyst Choice: Use a reliable precatalyst like Pd₂(dba)₃ or a pre-formed Pd(0) source like Pd(PPh₃)₄. Ensure the catalyst is from a reputable source and has been stored properly.

    • Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and an increase in side reactions like boronic acid homocoupling.[4] Degas the reaction mixture rigorously by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Probable Cause 3: Incorrect Base or Solvent. The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst stability.

  • Solution 3: Screen Bases and Solvents.

    • Base: An aqueous solution of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is standard. K₃PO₄ is often more effective for hindered substrates.[3] The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[3][5]

    • Solvent: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water. Ensure the starting material is soluble in the chosen system at the reaction temperature.[5]

Troubleshooting Flowchart for a Failed Suzuki Coupling

G start Reaction Failed (No Product Formation) check_sm Is Starting Material (SM) Fully Consumed? start->check_sm sm_present SM Recovered check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes cause_oa Probable Cause: Failure in Oxidative Addition or Catalyst Inactivity sm_present->cause_oa solution_oa Solution: 1. Use Buchwald Ligand (XPhos, SPhos). 2. Rigorously Degas Solvent. 3. Check Catalyst Quality/Source. cause_oa->solution_oa check_side_products Are Side Products Observed? sm_consumed->check_side_products debromination Debromination Product (Ar-H) check_side_products->debromination Yes homocoupling Homocoupling Product (Boronic Acid Dimer) check_side_products->homocoupling Yes cause_debromination Probable Cause: Protonolysis or reduction of Ar-Pd(II)-X intermediate. debromination->cause_debromination cause_homocoupling Probable Cause: Oxygen in reaction mixture leading to oxidative coupling of boronic acid. homocoupling->cause_homocoupling solution_debromination Solution: 1. Use anhydrous base (e.g., ground K3PO4). 2. Avoid alcohol solvents. 3. Ensure rigorous degassing. cause_debromination->solution_debromination solution_homocoupling Solution: 1. Rigorously degas all reagents and solvents. 2. Use fresh, high-quality boronic acid. cause_homocoupling->solution_homocoupling

Caption: Troubleshooting decision tree for failed Suzuki-Miyaura reactions.

Question: My Suzuki coupling works, but I get a significant amount of the debrominated side product, (2-methyl-3-nitrophenyl)methanol. What causes this?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction in cross-coupling chemistry.[4]

  • Probable Cause 1: Protonolysis. The key Ar-Pd-Br intermediate can react with a proton source (like water or alcohol solvents) before transmetalation occurs, leading to the Ar-H product.

  • Solution 1: Choice of Base and Solvent. While water is often necessary, an excessive amount or the use of alcohol as a co-solvent can exacerbate this issue. Using a non-protic solvent like dioxane or toluene with a carefully controlled amount of water is preferable. Using a stronger, less nucleophilic base like K₃PO₄ can sometimes favor the desired pathway over protonolysis.

  • Probable Cause 2: Reductive Dehalogenation. Hydride sources in the reaction mixture can lead to the formation of an Ar-Pd-H intermediate, which then reductively eliminates to give the debrominated product. These hydrides can sometimes originate from the decomposition of solvents (like THF) or additives.

  • Solution 2: Use High-Purity Reagents. Ensure high-purity, peroxide-free solvents. Avoid bases like alkoxides if possible, as they can undergo β-hydride elimination to generate palladium hydrides.

Ether Synthesis (Williamson Ether Synthesis)

Formation of an ether at the benzylic alcohol position is another key transformation, typically achieved via the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Question: My Williamson ether synthesis is failing. I add a base (e.g., NaH) and an alkyl halide (e.g., methyl iodide), but I only recover my starting material.

Answer:

This failure mode usually points to incomplete deprotonation of the alcohol or a problem with the electrophile.

  • Probable Cause 1: Ineffective Deprotonation. The benzylic alcohol is acidic, but a sufficiently strong base is required for complete and rapid deprotonation to the nucleophilic alkoxide. Sodium hydride (NaH) can sometimes be passivated by a surface layer of sodium hydroxide, reducing its reactivity.

  • Solution 1: Use a More Effective Base or Activation Method.

    • Potassium Hydride (KH): Often more reactive than NaH.

    • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA): These strong, non-nucleophilic bases are highly effective for deprotonating alcohols.

    • NaH Activation: If using NaH, ensure it is a fresh dispersion in mineral oil. Briefly warming the mixture (e.g., to 40 °C) in a solvent like THF or DMF can help initiate the reaction (monitor carefully for hydrogen evolution).

  • Probable Cause 2: Unreactive Alkyl Halide. The electrophile might be too sterically hindered or unreactive.

  • Solution 2: Use a More Reactive Electrophile. For simple ether formation, use more reactive alkylating agents like methyl iodide or benzyl bromide over their chloride counterparts. For bulkier groups, consider using the corresponding triflate (e.g., methyl triflate), which is a much more potent electrophile. Be aware of the higher toxicity and cost of these reagents.

Question: My ether synthesis results in a complex mixture of products, including what appears to be an elimination product from my alkyl halide.

Answer:

This is a classic competing pathway in the Williamson ether synthesis.[6]

  • Probable Cause: E2 Elimination. The generated alkoxide is a strong base as well as a nucleophile. If you are using a secondary or tertiary alkyl halide, the alkoxide can act as a base to promote E2 elimination, forming an alkene instead of the desired ether.[6]

  • Solution: Modify Substrates and Conditions.

    • Use a Primary Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides, which are much less prone to E2 elimination.

    • Lower the Reaction Temperature: Nucleophilic substitution (Sₙ2) is generally less sensitive to temperature increases than elimination (E2). Running the reaction at a lower temperature may favor the desired ether product.

    • Alternative Synthesis Route: If a secondary or tertiary ether is required, consider an alternative route, such as an Sₙ1 reaction of the benzyl alcohol with a secondary/tertiary alcohol under acidic conditions, though this may not be compatible with the other functional groups.

Part 2: General FAQs and Experimental Protocols

Frequently Asked Questions (FAQs)
  • Q1: What are the optimal storage conditions for (5-Bromo-2-methyl-3-nitrophenyl)methanol?

    • A: The compound should be stored in a cool, dry, and dark place, preferably refrigerated.[7] It should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent slow air oxidation of the alcohol functionality. Keep away from strong oxidizing agents.[7]

  • Q2: What solvents are recommended for this compound?

    • A: Based on its structure (a substituted benzyl alcohol), it is expected to have good solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). It will have limited solubility in non-polar solvents like hexanes and very low solubility in water.

  • Q3: Does the benzylic alcohol need to be protected before performing a Suzuki coupling?

    • A: Generally, it is not necessary. The free hydroxyl group is typically tolerated under the basic conditions of a Suzuki coupling.[8] However, in some specific cases with highly sensitive catalysts or substrates, the free -OH could potentially coordinate to the palladium center. If you suspect this is an issue, protection as a silyl ether (e.g., TBS ether) is a robust option that can be easily removed later.[9][10]

  • Q4: Can the nitro group be reduced? Under what conditions?

    • A: Yes, the nitro group can be readily reduced to an amine. Standard conditions include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction using metals in acid (e.g., SnCl₂ in HCl, or Fe/NH₄Cl). Be aware that catalytic hydrogenation may also cause debromination. Using a reagent like SnCl₂ is often more chemoselective.

Detailed Experimental Protocols
Protocol 1: Model Oxidation using Dess-Martin Periodinane (DMP)

This protocol describes a reliable method for oxidizing the benzylic alcohol to the aldehyde.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Addition of DMP: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature under a nitrogen atmosphere. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.

Protocol 2: Model Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling the aryl bromide with a generic arylboronic acid.

G cluster_0 1. Reagent Prep & Degassing cluster_1 2. Catalyst Addition & Reaction cluster_2 3. Workup & Purification a Add Ar-Br (1.0 eq), Boronic Acid (1.5 eq), & Base (K3PO4, 3.0 eq) to flask b Add Solvent (e.g., Dioxane/H2O 4:1) a->b c Degas mixture via N2 sparging (20 min) b->c d Add Pd Precatalyst (e.g., Pd2(dba)3, 2 mol %) & Ligand (e.g., SPhos, 4 mol %) c->d e Heat reaction mixture (e.g., 80-100 °C) d->e f Monitor by TLC/LC-MS until SM is consumed e->f g Cool to RT, dilute with EtOAc, filter through Celite f->g h Wash with H2O & Brine g->h i Dry (Na2SO4), concentrate, & purify via chromatography h->i

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Setup: In an oven-dried Schlenk flask, combine (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.

  • Degassing: Seal the flask and rigorously degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References
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  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
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  • Master Organic Chemistry. The Williamson Ether Synthesis.
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Optimization

Technical Support Center: Optimization of Cross-Coupling Reactions for (5-Bromo-2-methyl-3-nitrophenyl)methanol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with (5-Bromo-2-methyl-3-nitrophenyl)methanol. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with (5-Bromo-2-methyl-3-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this substrate and to provide actionable troubleshooting strategies.

The structure of (5-Bromo-2-methyl-3-nitrophenyl)methanol presents a unique combination of electronic and steric factors that require careful consideration for successful C-C bond formation. The presence of an electron-withdrawing nitro group can facilitate the oxidative addition step but may complicate other steps in the catalytic cycle.[1][2] Simultaneously, the ortho-methyl and benzylic alcohol groups introduce significant steric hindrance around the reaction center, which can impede catalyst coordination and subsequent steps like transmetalation and reductive elimination.[3][4]

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and data-driven recommendations for three key transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

General FAQs & Troubleshooting

This section addresses common issues applicable to all palladium-catalyzed cross-coupling reactions involving this substrate.

Q1: My reaction is not proceeding at all. Where do I start troubleshooting?

A1: Before optimizing specific reaction parameters, always verify the fundamentals:

  • Substrate & Reagent Purity: Ensure the (5-Bromo-2-methyl-3-nitrophenyl)methanol is pure. Impurities can poison the catalyst. Similarly, verify the purity and activity of your coupling partner (e.g., boronic acid, alkene, alkyne). Alkylboronic acids, in particular, can be unstable.

  • Solvent and Atmosphere Quality: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[5]

  • Catalyst Integrity: Is your palladium precatalyst old or potentially decomposed? If you are generating the active Pd(0) species in situ from a Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), the reduction may be failing.[6][7] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to diagnose this issue.

Q2: I am observing a significant amount of a debrominated side product, (2-methyl-3-nitrophenyl)methanol. What is causing this?

A2: This is a common side reaction known as hydrodehalogenation or reduction. It can be caused by several factors:

  • β-Hydride Elimination: In Suzuki couplings with alkylboronic acids or Heck couplings, β-hydride elimination from the organopalladium intermediate can lead to the formation of a palladium-hydride species.[4] This species can then reductively eliminate with the aryl halide to form the reduced product.

  • Base or Solvent-Mediated Reduction: Some bases or solvents (especially alcohols) can act as hydride sources, particularly at elevated temperatures, leading to the reduction of the aryl-palladium intermediate.

  • Impure Reagents: Water or other protic impurities in the reaction mixture can facilitate this side reaction. Ensure anhydrous conditions where required.

To mitigate this, you can try using a bulkier ligand to disfavor the formation of the hydride species or switch to a non-protic solvent and a carefully selected base.[4]

Q3: How should I purify my final product? The crude NMR is complex.

A3: The polarity of the benzylic alcohol and the nitro group in your product can make purification challenging.

  • Initial Workup: After the reaction, perform a standard aqueous workup. Quench the reaction, dilute with a suitable organic solvent (like ethyl acetate), and wash with water and brine. If a basic workup is needed to remove acidic impurities (like boronic acid residues), use a dilute solution of NaHCO₃ or Na₂CO₃.[8]

  • Column Chromatography: This is typically the most effective method.[9] Given the polarity of your molecule, a silica gel column is appropriate. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical gradient might be from 95:5 to 70:30 hexane:ethyl acetate.

  • Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization can be used for final purification.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. However, the steric hindrance on the substrate requires careful catalyst and ligand selection.

Troubleshooting & FAQs: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling yield is low, and I'm recovering starting material. How can I improve it?

A1: Low conversion with this sterically hindered substrate is a common challenge.[3][4] The issue often lies in one of the key steps of the catalytic cycle:

  • Slow Oxidative Addition: While the electron-withdrawing nitro group helps, the ortho-methyl group can hinder the approach of the palladium catalyst. Using a bulky, electron-rich phosphine ligand can promote this step.[3][11] Ligands like SPhos, XPhos, or RuPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst, are designed for such challenging substrates.[3]

  • Inefficient Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is highly dependent on the base. A weak base may not activate the boronic acid sufficiently.[12] For this substrate, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. The choice of boronic acid versus a boronate ester (e.g., a pinacol ester) can also influence this step.[13]

  • Difficult Reductive Elimination: The steric congestion around the palladium center can make the final bond-forming step difficult. Bulky phosphine ligands that promote a low coordination number at the metal center are known to facilitate this step.[11]

Q2: I'm seeing a lot of homocoupled biaryl product from my boronic acid. What's wrong?

A2: This side reaction, often called "protodeborylation" followed by coupling, occurs when the boronic acid reacts with itself.

  • Base Choice: An overly strong base or the presence of excess water can accelerate the decomposition of the boronic acid. While a strong base is needed for transmetalation, finding the right balance is key. K₃PO₄ is often a good compromise.

  • Oxygen Contamination: Trace oxygen can promote the homocoupling of boronic acids. Ensure your reaction is rigorously deoxygenated.

  • Temperature: Running the reaction at the lowest effective temperature can minimize this and other side reactions. Consider starting around 80 °C and only increasing if necessary.

Suzuki-Miyaura: Optimized Reaction Parameters
ParameterRecommended Choice(s)Rationale & Expert Insights
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃These Pd(II) and Pd(0) sources are readily available and effective for generating the active Pd(0) catalyst in situ with the appropriate ligand.
Ligand SPhos, XPhos, RuPhos, Buchwald-type biaryl phosphinesThese are bulky, electron-rich monophosphine ligands specifically designed to accelerate oxidative addition and reductive elimination for sterically hindered and electron-poor aryl halides.[3][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong, inorganic base is required to activate the boronic acid for transmetalation without causing excessive protodeborylation.[12][14] K₃PO₄ is often the first choice.
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 4:1 ratio)A mixture of an organic solvent and water is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[14][15] Dioxane or toluene are excellent choices for their ability to dissolve the organic components and their high boiling points.
Temperature 80 - 110 °CThe reaction will likely require heating to overcome the steric barriers. Start at a lower temperature and monitor progress before increasing. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[16]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and pour into a separatory funnel.

  • Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-Br ar_pd_br Ar-Pd(II)L₂-Br ox_add->ar_pd_br trans Transmetalation ar_pd_br->trans Ar'-B(OR)₂ Base ar_pd_ar Ar-Pd(II)L₂-Ar' trans->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene. The electron-deficient nature of the substrate is generally beneficial for this reaction.[1]

Troubleshooting & FAQs: Heck Coupling

Q1: My Heck reaction is sluggish and gives low yields. What should I change?

A1: While the nitro group activates the substrate towards oxidative addition, other factors can limit the reaction rate:

  • Base Selection: The base is critical in the Heck reaction for neutralizing the HBr generated and regenerating the catalyst. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.[17] However, for some systems, inorganic bases like K₂CO₃, Cs₂CO₃, or NaOAc can be more effective, especially in polar aprotic solvents.[1][18][19]

  • Solvent Choice: Polar aprotic solvents such as DMF, NMP, or DMAc are typically used because they can dissolve the reactants and stabilize the cationic intermediates in the catalytic cycle.[6][20] Reactions in aqueous media are also possible and can be beneficial.[1]

  • Ligand Choice: For aryl bromides, a ligand is often necessary. Triphenylphosphine (PPh₃) is a standard choice. If catalyst decomposition is an issue at higher temperatures, more robust N-heterocyclic carbene (NHC) ligands or bulky phosphines can be employed.[1][17] Ligandless conditions using a catalyst like Pd(OAc)₂ can sometimes work, but may require higher temperatures.

Q2: My product is a mixture of regioisomers (α- and β-substitution on the alkene). How can I control this?

A2: Regioselectivity is a key challenge in Heck couplings. For terminal alkenes like styrene or acrylates, substitution typically occurs at the less substituted (β) carbon to give the trans isomer.

  • Alkene Electronics: Electron-withdrawing groups on the alkene (e.g., acrylates, acrylonitrile) strongly favor β-arylation. Electron-donating groups can lead to mixtures.

  • Ligands and Additives: The steric and electronic properties of the ligand can influence regioselectivity. In some cases, halide additives (like LiCl or Bu₄NCl) can alter the coordination sphere of the palladium and affect the outcome.[20]

Heck Coupling: Optimized Reaction Parameters
ParameterRecommended Choice(s)Rationale & Expert Insights
Pd Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a versatile and common choice. Preformed complexes are also effective. For challenging substrates, palladacycle precatalysts can be highly active.
Ligand PPh₃, P(o-tol)₃, NHC ligandsTriphenylphosphine is a good starting point. If higher temperatures are needed, a more thermally stable ligand may be required to prevent catalyst decomposition.[17][21]
Base K₂CO₃, Et₃N, DIPEA, NaOAcThe choice is often solvent-dependent. Inorganic bases like K₂CO₃ work well in polar solvents like DMF.[1][19] Organic amines are also widely used.[17]
Solvent DMF, NMP, DMAcHigh-boiling polar aprotic solvents are standard as they facilitate the reaction and can dissolve a range of substrates and bases.[6][20]
Temperature 80 - 140 °CHeck reactions with aryl bromides typically require elevated temperatures to proceed at a reasonable rate.[1][21]
Experimental Protocol: Heck Coupling
  • To a reaction vial, add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (if used, e.g., PPh₃, 2-4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vial, purge with argon or nitrogen, and add the degassed solvent (e.g., DMF).

  • Add the alkene coupling partner (e.g., styrene or n-butyl acrylate, 1.2-1.5 equiv) via syringe.

  • Heat the mixture in a preheated oil bath (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Catalytic Cycle: Heck Coupling

Heck_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br ar_pd_br Ar-Pd(II)L₂-Br ox_add->ar_pd_br alkene_complex Alkene-Pd Complex ar_pd_br->alkene_complex + Alkene mig_ins Migratory Insertion beta_elim β-Hydride Elimination mig_ins->beta_elim Product Released alkene_complex->mig_ins h_pd_complex H-Pd(II)L₂-Br beta_elim->h_pd_complex base_regen Base h_pd_complex->base_regen Regeneration base_regen->pd0 - H-Base⁺Br⁻

Caption: The catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[5][22]

Troubleshooting & FAQs: Sonogashira Coupling

Q1: My Sonogashira reaction is not working. What are the most sensitive parameters?

A1: The Sonogashira coupling has several critical components:

  • Copper(I) Co-catalyst: The role of the copper is to form a copper-acetylide intermediate, which then transmetalates with the palladium complex.[22] Use a reliable source of Cu(I), such as CuI. Ensure it is not oxidized to inactive Cu(II) (typically green/blue).

  • Base: An amine base, such as triethylamine or diisopropylamine, is almost always used.[23] It serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent.[22] The reaction medium must be basic to neutralize the HBr byproduct.[22]

  • Atmosphere: This reaction is notoriously sensitive to oxygen, which can cause the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne byproduct.[7] Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is paramount for success.

Q2: I am observing a large amount of diyne byproduct (from Glaser coupling). How do I prevent this?

A2: Glaser coupling is the most common side reaction and is a direct result of oxygen exposure.

  • Improve Degassing: Use multiple freeze-pump-thaw cycles for your solvent or extended sparging with argon. Ensure your reaction flask is properly sealed and maintained under a positive pressure of inert gas.

  • Amine Choice: Using a bulkier amine base like diisopropylamine can sometimes suppress homocoupling compared to triethylamine.

  • Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a specific ligand (e.g., a bulky phosphine) and may need higher temperatures, but they completely eliminate the primary pathway for diyne formation.[23]

Sonogashira Coupling: Optimized Reaction Parameters
ParameterRecommended Choice(s)Rationale & Expert Insights
Pd Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are the classic, highly reliable catalysts for Sonogashira couplings. Pd(PPh₃)₄ is a direct source of Pd(0).
Cu Co-catalyst CuI (Copper(I) Iodide)This is the standard and most effective co-catalyst. Use 1-5 mol%. Ensure it is a fine, off-white powder.
Ligand PPh₃ (often part of the precatalyst)Triphenylphosphine is generally sufficient. It helps stabilize the palladium catalyst.
Base Et₃N, i-Pr₂NH, PiperidineAn amine base is required.[23] It often serves as the solvent or a co-solvent. The choice can impact reaction rate and side reactions.[22][23]
Solvent THF, DMF, or neat amineTHF is an excellent solvent for dissolving all components. DMF can also be used. For very reactive substrates, running the reaction in the neat amine base is possible.[22][24]
Temperature Room Temperature - 60 °CSonogashira couplings can often be run under mild conditions.[22] For this substrate, gentle heating may be required to achieve a reasonable rate.
Experimental Protocol: Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and the copper(I) iodide co-catalyst (2-4 mol%).

  • Add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N) via syringe. The ratio can be 2:1 THF:Et₃N.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude residue by silica gel column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)L₂-Br pd0->ar_pd_br Oxidative Addition (Ar-Br) ar_pd_alkyne Ar-Pd(II)L₂-C≡CR ar_pd_br->ar_pd_alkyne Transmetalation (from Cu Cycle) ar_pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne + H-C≡CR - HX cu_alkyne->cu_x To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Mardanya, M., Khan, M. M. R., & Ali, M. A. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7848–7861. [Link]

  • Kovács, T., Kollár, L., & Balogh, J. (2018). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 125(2), 859–875. [Link]

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27, 429-436. [Link]

  • Gora, D., & Pathak, D. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Kumar, A., Kumar, V., & Singh, P. P. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1644–1652. [Link]

  • Chen, W., Chen, S., & Hong, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(2), 539-544. [Link]

  • Smith, C. A., Chiykowski, V. A., & Schafer, L. L. (2024). Bis(benzimidazolin-2-ylidenes): Exploring the Impact of Ligand Properties in the Nickel-Catalyzed Suzuki–Miyaura Coupling. Organometallics. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Aher, R. D., & Bhanage, B. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5239-5283. [Link]

  • Gora, D., & Pathak, D. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chen, J., & Liu, Y. (2020). Boosting Palladium Catalyzed Aryl–Nitro Bond Activation Reaction by Understanding the Ligand Effect. ChemRxiv. [Link]

  • van der Heijden, T. A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. [Link]

  • Scherpf, T., et al. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. The Undergraduate Research Journal of the University of California, Irvine. [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross-Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 618-624. [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... [Link]

  • ETH Zurich Research Collection. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Horváth, G., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Arkivoc, 2015(6), 22-34. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 505-512. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Schneider, R., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 505-512. [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling. [Link]

  • Chutia, R., et al. (2025). Synthesis of Pd/CuFe2O4 MNPs and its catalytic activity in Suzuki and Sonogashira reactions. International Journal of New Chemistry, 12(3), 329-339. [Link]

  • van der Heijden, T. A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. PMC. [Link]

  • Semantic Scholar. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]

  • University of Technology, Jamaica. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • MDPI. (2022). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Troubleshooting

preventing decomposition of (5-Bromo-2-methyl-3-nitrophenyl)methanol during reactions

A Guide to Preventing Decomposition During Synthetic Transformations Welcome to the Technical Support Center for (5-Bromo-2-methyl-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Synthetic Transformations

Welcome to the Technical Support Center for (5-Bromo-2-methyl-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional aromatic compound. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to minimize decomposition and maximize the success of your reactions.

The unique substitution pattern of (5-Bromo-2-methyl-3-nitrophenyl)methanol, featuring a benzylic alcohol, a nitro group, a bromine atom, and a methyl group, presents a specific set of challenges. The electron-withdrawing nature of the nitro and bromo groups activates the benzylic position, making the alcohol prone to oxidation and other side reactions. This guide will address these stability issues in a practical, question-and-answer format, explaining the chemical principles behind our recommended protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing the formation of an aldehyde impurity during my reaction. What is happening and how can I prevent it?

A1: The most common decomposition pathway for (5-Bromo-2-methyl-3-nitrophenyl)methanol is the oxidation of the benzylic alcohol to the corresponding aldehyde, (5-Bromo-2-methyl-3-nitrophenyl)benzaldehyde. This is a prevalent issue due to the activated nature of the benzylic position.

Causality: The aromatic ring, substituted with electron-withdrawing nitro and bromo groups, stabilizes the transition state of the oxidation process. This oxidation can be initiated by a variety of reagents, including some that are not typically considered strong oxidants, and can even occur slowly upon exposure to air.

Troubleshooting & Prevention:

  • Inert Atmosphere: Always conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Reagent Purity: Ensure all your reagents and solvents are free of oxidizing impurities.

  • Mild Oxidation Conditions (if intended): If you are intentionally oxidizing the alcohol, choose mild and selective methods to avoid over-oxidation to the carboxylic acid.

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is generally very effective for sensitive substrates.[1][2]

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is a mild and selective oxidant that can be used at room temperature.[3][4][5]

Q2: My reaction with a strong nucleophile is giving a complex mixture of products. What are the likely side reactions?

A2: The presence of both a benzylic alcohol and a bromo-substituted, nitro-activated aromatic ring opens the door to several nucleophilic attack pathways.

Causality:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group makes the aromatic ring susceptible to nucleophilic attack, potentially leading to the displacement of the bromide.[6]

  • Nucleophilic Substitution at the Benzylic Position (SN1/SN2): The benzylic alcohol can be a leaving group under certain conditions (e.g., after protonation in acidic media), or it can be converted into a better leaving group (e.g., a tosylate) for subsequent substitution.[7][8]

Troubleshooting & Prevention:

  • Protecting the Alcohol: If the alcohol is not the desired reaction site, protect it before introducing strong nucleophiles. A silyl ether protecting group (e.g., TBDMS) is often a good choice as it is stable under many conditions but can be removed with a fluoride source.[9]

  • Reaction Conditions: Carefully control the reaction temperature and choice of base to minimize side reactions.

  • Mitsunobu Reaction: For a controlled nucleophilic substitution of the alcohol, the Mitsunobu reaction is an excellent choice. It proceeds with inversion of configuration and is generally very reliable, provided the nucleophile has a suitable pKa.[10][11][12][13][14]

Q3: I am attempting a reduction of the nitro group, but I am losing the benzylic alcohol. How can I perform this transformation selectively?

A3: The simultaneous presence of a reducible nitro group and a benzylic alcohol that is prone to hydrogenolysis presents a significant chemoselectivity challenge.

Causality: Catalytic hydrogenation, a common method for nitro group reduction, often utilizes catalysts like Palladium on carbon (Pd/C). These conditions are also highly effective for the hydrogenolysis (cleavage) of benzylic C-O bonds.[15][16]

Troubleshooting & Prevention:

  • Alternative Reducing Agents: Avoid catalytic hydrogenation if the benzylic alcohol needs to be preserved. Consider using chemical reducing agents that are more selective for the nitro group.

    • Tin(II) Chloride (SnCl2): A classic and effective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.

    • Sodium Dithionite (Na2S2O4): Another mild reducing agent suitable for this purpose.

  • Catalyst Poisoning/Modification: If catalytic hydrogenation is necessary, you might explore modified or partially poisoned catalysts that show higher selectivity for nitro group reduction over hydrogenolysis. However, this often requires extensive optimization.

Experimental Protocols

Protocol 1: Protection of the Benzylic Alcohol as a TBDMS Ether

This protocol is designed to protect the hydroxyl group, rendering it inert to many reaction conditions, thus preventing its unwanted oxidation or participation in nucleophilic reactions.

Materials:

  • (5-Bromo-2-methyl-3-nitrophenyl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Oxidation to the Aldehyde using Dess-Martin Periodinane (DMP)

This protocol provides a reliable method for the selective oxidation of the benzylic alcohol to the aldehyde with minimal risk of over-oxidation or other side reactions.[3][4][5]

Materials:

  • (5-Bromo-2-methyl-3-nitrophenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DMP (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Decomposition Pathways and Mitigation Strategies

The following diagrams illustrate the key decomposition pathways and the strategic interventions to prevent them.

DecompositionPathways cluster_starting_material Starting Material cluster_decomposition Decomposition Products cluster_prevention Preventative Measures SM (5-Bromo-2-methyl-3-nitrophenyl)methanol Aldehyde Aldehyde (Oxidation Product) SM->Aldehyde Oxidation Substituted_Product Nucleophilic Substitution Product SM->Substituted_Product Nucleophilic Attack Reduced_Product Amino Phenyl Methanol (Nitro Reduction) SM->Reduced_Product Reduction Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->SM Protects From Mild_Oxidants Mild Oxidants (DMP, Swern) Mild_Oxidants->SM Controls Oxidation To Protecting_Group Protecting Group (e.g., TBDMS) Protecting_Group->SM Prevents Nucleophilic Attack on Alcohol Selective_Reduction Selective Reducing Agents (e.g., SnCl2) Selective_Reduction->SM Prevents Unwanted Alcohol Reduction

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for (5-Bromo-2-methyl-3-nitrophenyl)methanol Reactions

Welcome to the technical support center for reactions involving (5-Bromo-2-methyl-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving (5-Bromo-2-methyl-3-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this multifunctional substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods effectively.

Part 1: Frequently Asked Questions (FAQs) - Strategic Catalyst Selection

This section addresses the initial, critical decisions regarding catalyst and reagent choice for transforming (5-Bromo-2-methyl-3-nitrophenyl)methanol. The presence of a reducible nitro group, an oxidizable benzyl alcohol, and a cross-coupling-compatible aryl bromide requires careful, chemoselective strategy.

Q1: I need to perform a C-C or C-N cross-coupling reaction at the aryl bromide site. What is the best catalytic system to start with?

Answer: Palladium-catalyzed cross-coupling is the premier choice for this transformation. The key to success lies in selecting the appropriate ligand and base to ensure high reactivity and catalyst stability, especially given the presence of the nitro group.

For Suzuki-Miyaura coupling (C-C bond formation), a robust starting point is a system comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. The choice of ligand is critical.

  • For General Reactivity: Ligands like Xantphos are an excellent starting point. Its wide bite angle and flexibility can stabilize the palladium catalyst throughout the catalytic cycle, which is beneficial when dealing with potentially deactivating substrates.[1]

  • For Challenging Substrates: For sterically hindered or electron-deficient partners, consider bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos . These are part of the well-established Buchwald-Hartwig ligand family and are designed to promote the often rate-limiting oxidative addition step and resist catalyst deactivation.[2][3]

For Buchwald-Hartwig amination (C-N bond formation), specialized ligand systems are essential.

  • Optimal Ligands: The Buchwald laboratory has developed several generations of catalysts for this purpose.[4][5] Ligands such as RuPhos and BrettPhos are highly effective, often in combination with a strong, non-nucleophilic base like LHMDS or K₃PO₄.[6] These systems are known to tolerate a wide range of functional groups.[4]

The reaction conditions generally tolerate nitro groups well.[7][8] A typical starting point would be 1-5 mol% of the palladium catalyst and a suitable base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent such as dioxane or toluene.[9][10]

Q2: How can I selectively reduce the nitro group to an amine without causing hydrodebromination or affecting the benzyl alcohol?

Answer: This is a classic chemoselectivity challenge. While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of cleaving the C-Br bond (hydrodebromination), especially with palladium catalysts.[11]

Here are more selective and reliable methods:

  • Tin(II) Chloride (SnCl₂): This is one of the most dependable methods for selectively reducing aromatic nitro groups in the presence of halogens and other reducible functionalities.[12] The reaction is typically run in a protic solvent like ethanol. It is highly effective and generally does not affect benzyl alcohols or aryl halides.[12]

  • Iron (Fe) or Zinc (Zn) in Acid: The use of a readily oxidized metal like iron or zinc powder in the presence of an acid (e.g., acetic acid or dilute HCl) is a classic, cost-effective, and highly selective method for nitro group reduction.[11][13] These conditions are mild enough to leave most other functional groups untouched.

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure gaseous hydrogen. Using a hydrogen donor like formic acid or hydrazine in the presence of a catalyst can be very effective.[14] To avoid dehalogenation, Raney Nickel is often a better catalyst choice than Palladium on Carbon (Pd/C) for substrates containing aryl bromides or chlorides.[11]

Q3: What are the recommended catalytic methods for oxidizing the benzylic alcohol to the corresponding aldehyde or carboxylic acid?

Answer: The oxidation of the primary alcohol must be performed under conditions that do not affect the electron-rich aromatic ring, the nitro group, or the aryl bromide.

  • For Oxidation to the Aldehyde: The goal is to prevent over-oxidation to the carboxylic acid.

    • Catalytic Chromium(VI) Oxide (CrO₃): A highly effective and mild method uses a catalytic amount of CrO₃ (e.g., 5 mol%) with a stoichiometric co-oxidant like periodic acid (H₅IO₆).[15] This system operates at room temperature and is highly selective for primary alcohols.

    • N-Halogenated Reagents: While many N-halogenated reagents require a catalyst and are more effective for secondary alcohols, some newer protocols may offer solutions. However, careful screening is required as they are not always effective for primary alcohols.[16]

  • For Oxidation to the Carboxylic Acid: If the carboxylic acid is the desired product, stronger, yet controlled, oxidizing conditions are needed.

    • Potassium Permanganate (KMnO₄): Under controlled basic conditions, KMnO₄ can effectively oxidize the benzylic alcohol. However, this is a very strong oxidant, and the reaction must be carefully monitored to avoid degradation of the aromatic ring.[15]

For both transformations, it is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to avoid side reactions or degradation.

Part 2: Troubleshooting and Optimization Guide

Even with the right starting point, experiments can fail. This section addresses common issues in a Q&A format to help you diagnose and solve problems.

Problem: My Suzuki-Miyaura coupling reaction has stalled or is giving a low yield.

Q: I've set up my Suzuki reaction with Pd(OAc)₂, a phosphine ligand, and K₂CO₃, but the starting material is not being consumed completely. What should I investigate?

Answer: Low conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or conditions.

Catalyst System Troubleshooting:

  • Inefficient Oxidative Addition: This is often the rate-determining step.[17] Your substrate's electronics (influenced by the nitro group) may require a more robust ligand.

    • Solution: Switch to a more electron-rich and bulky ligand from the Buchwald family, such as SPhos or XPhos .[2] These are explicitly designed to accelerate oxidative addition.

  • Catalyst Deactivation: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures.[2]

    • Solution: First, ensure your reaction is under an inert atmosphere (Argon or Nitrogen), as oxygen can degrade the catalyst. Second, consider a lower reaction temperature (e.g., 80 °C instead of 100 °C) for a longer duration.[1] Some catalyst systems show greater stability at lower temperatures.[1]

  • Inappropriate Base: The base is crucial for the transmetalation step. If K₂CO₃ is not effective, a different base might be needed.

    • Solution: Screen other bases. K₃PO₄ is often effective, and in some cases, a stronger base like Cs₂CO₃ can significantly improve yields, particularly with electron-rich aryl bromides.[7]

Workflow for Troubleshooting Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Inert Verify Inert Atmosphere (Ar or N₂) Start->Inert Is O₂ excluded? Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Inert->Ligand Yes Base Screen Different Bases (K₃PO₄, Cs₂CO₃) Ligand->Base Still low yield? Temp Lower Reaction Temp (e.g., 80°C) & Extend Time Base->Temp Still low yield? Reagents Check Reagent Quality (Boronic acid, Solvent) Temp->Reagents Still low yield?

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Problem: I'm observing poor chemoselectivity during nitro group reduction.

Q: I'm attempting to reduce the nitro group with catalytic hydrogenation (H₂/Pd/C), but I'm losing the bromine substituent. How can I prevent this hydrodebromination?

Answer: Hydrodebromination is a common and frustrating side reaction when using palladium catalysts for the hydrogenation of aryl halides.[11] The C-Br bond is susceptible to hydrogenolysis under these conditions.

Solutions for Achieving High Selectivity:

  • Change the Catalyst: Palladium is particularly prone to causing dehalogenation.

    • Switch to Raney Nickel: This catalyst is well-known for reducing nitro groups while leaving aryl halides intact.[11][13] It is an excellent alternative for catalytic hydrogenation.

    • Use Platinum Catalysts: In some cases, platinum on carbon (Pt/C) can offer better selectivity than Pd/C.[12]

  • Abandon Catalytic Hydrogenation: Chemical reduction methods are often superior for this specific transformation due to their inherent chemoselectivity.

    • Use SnCl₂•2H₂O: As mentioned in the FAQ, this reagent is highly reliable for reducing nitro groups without affecting aryl halides.[12] This is often the go-to method for complex molecules where selectivity is paramount.

    • Use Fe/NH₄Cl or Zn/AcOH: These metal/acid systems are also highly selective and are widely used in pharmaceutical synthesis for their reliability and mildness.[11][18]

Comparative Data on Nitro Reduction Reagents

Reagent System Typical Conditions Selectivity Advantage Potential Issues
H₂ / Pd/C H₂ (1 atm), MeOH, RT High conversion High risk of hydrodebromination [11]
H₂ / Raney Ni H₂ (1 atm), EtOH, RT Preserves C-Br bond[11] Pyrophoric, requires careful handling
SnCl₂•2H₂O EtOH, 70 °C Excellent selectivity for -NO₂ over -Br[12] Stoichiometric tin waste
Fe / AcOH Acetic Acid, Heat Excellent selectivity, cost-effective Acidic conditions, workup can be tedious

| Zn / NH₄Cl | H₂O/EtOH, Reflux | Mild, neutral conditions | Can sometimes be slower |

Part 3: Key Experimental Protocols

To provide a practical starting point, here are generalized, step-by-step protocols for two of the most critical transformations.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reaction Setup: To an oven-dried reaction vial, add (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq) against a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Reduction of the Nitro Group using Tin(II) Chloride

This protocol is adapted from established procedures known for high chemoselectivity.[12]

  • Reaction Setup: In a round-bottom flask, dissolve (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂•2H₂O) (4.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture at reflux (around 70-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralization: Carefully neutralize the mixture by adding a 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine product, which can be further purified if necessary.

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G Pd0 Pd(0)Ln PdII_Ar Ar-Pd(II)L(X) Pd0->PdII_Ar + Ar-X OxAdd Oxidative Addition PdII_Ar_R Ar-Pd(II)L(R) PdII_Ar->PdII_Ar_R + R-B(OH)₃⁻ Transmetal Transmetalation PdII_Ar_R->Pd0 - Ar-R Product Ar-R PdII_Ar_R->Product RedElim Reductive Elimination ArX Ar-X RBOH2 R-B(OH)₂ Base Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Dunsford, J. J., & Vedejs, E. (2011). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Organic Letters, 5(10), 1773-1775. [Link]

  • Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 41B(6), 1279-1282. [Link]

  • Wang, D., N-K, Y., & Liu, L. (2020). Identifying general reaction conditions by bandit optimization. Nature Communications, 11(1), 1-8. [Link]

  • Maiti, D., & Buchwald, S. L. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(22), 4021-4024. [Link]

  • Praveen, C., & Kumar, A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1599-1607. [Link]

  • Li, N., Huang, D., Li, T., Liu, M., & Wu, Y. (2024). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Applied Organometallic Chemistry. [Link]

  • Smith, A. M. R. (2016). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Kumar, R., Kumar, A., & Sharma, U. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Madhav. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]

  • Pieber, B., & Seeberger, P. H. (2020). Reduction of catalyst deactivation using longer wavelengths. Nature Chemistry, 12(10), 955-962. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Fors, B. P. (2014). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Anderson, E. M., et al. (2022). Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. Reaction Chemistry & Engineering, 7(11), 2527-2533. [Link]

  • Wang, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4353-4359. [Link]

  • Beller, M., & Jagadeesh, R. V. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(24), 11463-11517. [Link]

  • Knauber, T., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry. [Link]

  • Author. (Year). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Source. [Link]

  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

  • Grigorev, I., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Journal of Heterocyclic Chemistry, 51(S1), E214-E221. [Link]

  • Whitcombe, M. J., & Kocienski, P. (2004). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1481-1506. [Link]

  • Author. (Year). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Source. [Link]

  • Sieniawska, E., & Ginalska, G. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 369. [Link]

  • Al-Masum, M., & Islam, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 216. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Author. (2023). De Novo Catalyst Discovery: Fast Identification of New Catalyst Candidates. ChemRxiv. [Link]

  • Author. (Year). Catalysts for selective oxidation of methanol. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. ARKIVOC, 2009(11), 134-141. [Link]

  • Chen, Y., & Liu, H. (2018). Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. Catalysts, 8(10), 450. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of (5-Bromo-2-methyl-3-nitrophenyl)methanol Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a q...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide offers a comprehensive analytical validation comparison for determining the purity of (5-Bromo-2-methyl-3-nitrophenyl)methanol, a key building block in various synthetic pathways. As senior application scientists, our objective is to provide not just methods, but a strategic framework for selecting the most appropriate analytical techniques, grounded in established scientific principles and regulatory expectations.

The structural complexity of (5-Bromo-2-methyl-3-nitrophenyl)methanol, featuring a halogenated and nitrated aromatic ring, necessitates a multi-modal analytical approach to ensure a comprehensive purity profile. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each technique offers unique insights into the purity of the compound, and their orthogonal nature provides a robust and self-validating system for quality assessment.

The Criticality of Purity for (5-Bromo-2-methyl-3-nitrophenyl)methanol

(5-Bromo-2-methyl-3-nitrophenyl)methanol serves as a crucial intermediate in the synthesis of more complex molecules, including potential drug candidates. The presence of impurities, even at trace levels, can have significant downstream consequences.[1] These can range from altered reaction kinetics and yields to the introduction of potentially toxic byproducts in the final API. Therefore, a rigorous analytical validation is paramount to ensure the quality and consistency of the intermediate, ultimately safeguarding the integrity of the final product.

Comparative Analysis of Key Analytical Techniques

A multi-pronged approach to purity determination is essential for a comprehensive understanding of the impurity profile of (5-Bromo-2-methyl-3-nitrophenyl)methanol. The following sections detail the principles, experimental protocols, and comparative performance of four critical analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis, offering high resolution and sensitivity for the separation and quantification of the main component and its related substances.[2] For a substituted nitrophenol derivative like our target compound, a reversed-phase HPLC method is the logical starting point.[3][4][5]

The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a mixture of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve good peak shape and resolution. Acetonitrile is often preferred for its lower viscosity and UV transparency, while methanol can offer different selectivity for aromatic compounds due to its ability to engage in π-π interactions.[6] An acidic pH is chosen to suppress the ionization of any potential acidic impurities, leading to better peak shapes. UV detection is ideal due to the presence of the chromophoric nitro-aromatic system in the molecule.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of (5-Bromo-2-methyl-3-nitrophenyl)methanol and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
LOD Report0.01%
LOQ Report0.03%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[7] It is particularly useful for identifying potential starting materials, residual solvents, or thermally stable degradation products that may be present as impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks. For halogenated and aromatic compounds, GC-MS offers excellent sensitivity and specificity.[6]

A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is a good first choice for the analysis of a broad range of semi-volatile compounds. The temperature programming allows for the separation of compounds with a range of boiling points. Electron impact (EI) ionization is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C (Splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

TechniqueAdvantagesDisadvantages
GC-MS High sensitivity for volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Broad applicability to a wide range of compounds, robust and reproducible for quantification.Peak identification relies on retention time matching with standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Assessment

¹H NMR spectroscopy is an indispensable tool for structural elucidation and can also be employed as a primary ratio method for determining purity without the need for a specific reference standard of the analyte.[8][9] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined.

The choice of a suitable internal standard is critical for qNMR. It should be of high purity, stable, and have signals that do not overlap with those of the analyte. Maleic acid or dimethyl sulfone are often good choices. A deuterated solvent that dissolves both the sample and the internal standard is used. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (5-Bromo-2-methyl-3-nitrophenyl)methanol and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, number of protons, and molecular weights of the analyte and the standard.

MethodPrincipleReference StandardKey Advantage
¹H qNMR Absolute quantification based on signal integration against an internal standard.Certified internal standard of a different compound.Provides absolute purity without needing a specific standard of the analyte.[9]
HPLC (Area %) Relative quantification based on the area of the main peak relative to all peaks.None (for area percent).Excellent for detecting and quantifying related substance impurities.
Differential Scanning Calorimetry (DSC) for High Purity Samples

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[10] For highly pure crystalline compounds, DSC can be used to determine the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[11][12][13]

The method assumes that the impurities are soluble in the molten analyte and insoluble in the solid phase. A slow heating rate is used to maintain thermal equilibrium. The analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its melting point at a slow rate (e.g., 1-2 °C/min).

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation.

TechniquePurity Result (Hypothetical)Complementary Information
HPLC 99.8%Profile of organic impurities.
DSC 99.7%Assessment of crystalline purity and detection of eutectic impurities.

Visualizing the Validation Workflow

A systematic approach is crucial for the successful analytical validation of (5-Bromo-2-methyl-3-nitrophenyl)methanol. The following diagram illustrates the logical flow of the validation process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Purity Determination & Comparison MD_HPLC HPLC Method Development (Column, Mobile Phase, Gradient) VAL_SPEC Specificity MD_HPLC->VAL_SPEC VAL_LIN Linearity MD_HPLC->VAL_LIN VAL_ACC Accuracy MD_HPLC->VAL_ACC VAL_PREC Precision (Repeatability & Intermediate) MD_HPLC->VAL_PREC VAL_LOD LOD / LOQ MD_HPLC->VAL_LOD VAL_ROB Robustness MD_HPLC->VAL_ROB MD_GCMS GC-MS Method Development (Column, Temp. Program) PUR_GCMS Volatile Impurity ID MD_GCMS->PUR_GCMS MD_NMR qNMR Method Setup (Solvent, Internal Std.) PUR_NMR Absolute Purity (qNMR) MD_NMR->PUR_NMR MD_DSC DSC Method Scouting (Heating Rate) PUR_DSC Crystalline Purity MD_DSC->PUR_DSC PUR_HPLC HPLC Purity (Area % & Impurity Profile) VAL_SPEC->PUR_HPLC VAL_LIN->PUR_HPLC VAL_ACC->PUR_HPLC VAL_PREC->PUR_HPLC VAL_LOD->PUR_HPLC VAL_ROB->PUR_HPLC COMPARE Orthogonal Comparison & Final Purity Assignment PUR_HPLC->COMPARE PUR_GCMS->COMPARE PUR_NMR->COMPARE PUR_DSC->COMPARE

Caption: Workflow for Analytical Validation and Purity Assessment.

Conclusion: An Integrated Approach to Purity Assurance

The analytical validation of (5-Bromo-2-methyl-3-nitrophenyl)methanol purity demands a thoughtful and multi-faceted strategy. No single technique can provide a complete picture of the compound's purity profile. HPLC stands out for its ability to separate and quantify non-volatile related substances, while GC-MS is unparalleled for the identification of volatile and semi-volatile impurities. qNMR offers the distinct advantage of determining absolute purity without the need for a specific reference standard, and DSC serves as an excellent orthogonal method for assessing the purity of the crystalline solid.

By employing these complementary techniques in a structured validation framework guided by ICH principles, researchers and drug development professionals can establish a robust, reliable, and scientifically sound purity assessment for (5-Bromo-2-methyl-3-nitrophenyl)methanol. This ensures the quality of this critical intermediate and builds a strong foundation for the successful development of safe and effective final products.

References

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio : Indonesia Journal of Food and Drug Safety. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2006). LCGC International. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2006). ResearchGate. [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (2009). ResearchGate. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2023). ResearchGate. [Link]

  • Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge. (2012). The Royal Society of Chemistry. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). PMC. [Link]

  • Quality Control. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Thermal analysis. (n.d.). PRISM Research Institute. [Link]

  • Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. (2012). ResearchGate. [Link]

  • 1 H NMR spectrum of compound 5. (2018). ResearchGate. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). UNICAM. [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. (2022). The Royal Society of Chemistry. [Link]

  • (PDF) GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2020). ResearchGate. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PMC. [Link]

  • DSC (a) and TG (b) curves for the thermal decomposition of... (n.d.). ResearchGate. [Link]

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography. (n.d.). EPA. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). ResearchGate. [Link]

  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4. (2015). ResearchGate. [Link]

  • Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. (2019). SBQ. [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. (n.d.). Phenomenex. [Link]

  • THERMAL METHOD OF ANALYSIS - Points to be covered in this topic. (n.d.). Pharmdbm. [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2022). PMC. [Link]

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Comparative

Spectroscopic Dissection: A Comparative Guide to the Isomers of (5-Bromo-2-methyl-3-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spectroscopic Differentiation of Key Isomers The precise identification of constitutional isomers is a cornerstone of chemical synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spectroscopic Differentiation of Key Isomers

The precise identification of constitutional isomers is a cornerstone of chemical synthesis and pharmaceutical development. Isomeric impurities can significantly alter the biological activity, toxicity, and physical properties of a target compound. This guide provides a detailed spectroscopic comparison of (5-bromo-2-methyl-3-nitrophenyl)methanol and its key positional isomers. By delving into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the subtle yet critical differences in their spectra that enable unambiguous identification.

The core structure we will examine is a benzene ring substituted with a bromo, a methyl, a nitro, and a hydroxymethyl group. The relative positions of these substituents dictate the molecule's electronic environment and spatial arrangement, leading to unique spectroscopic fingerprints. While a comprehensive set of experimental data for every possible isomer is not always readily available in published literature, this guide will leverage established spectroscopic principles and data from analogous compounds to predict and explain the expected spectral variations.

The Isomers in Focus

For the purpose of this guide, we will focus on the named compound and three of its logical isomers where the positions of the bromo, methyl, and nitro groups are rearranged around the phenyl ring, while the hydroxymethyl group's position is kept constant for a more direct comparison.

  • Isomer 1: (5-Bromo-2-methyl-3-nitrophenyl)methanol

  • Isomer 2: (3-Bromo-2-methyl-5-nitrophenyl)methanol

  • Isomer 3: (2-Bromo-5-methyl-3-nitrophenyl)methanol

  • Isomer 4: (4-Bromo-2-methyl-5-nitrophenyl)methanol

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating isomers by probing the chemical environment of each proton. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are highly sensitive to the electronic effects (induction and resonance) and spatial proximity of neighboring substituents.

Key Predictive Differences in ¹H NMR Spectra:
  • Chemical Shifts of Aromatic Protons: The number of signals and their chemical shifts in the aromatic region (typically 6.5-8.5 ppm) are highly informative.

    • The strong electron-withdrawing nature of the nitro group (-NO₂) will significantly deshield (shift downfield) protons that are ortho or para to it.

    • The bromo group (-Br) is also electron-withdrawing (inductive effect) but a weak deactivator, leading to a moderate downfield shift of adjacent protons.

    • The methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are weakly electron-donating, causing a slight shielding (upfield shift) of nearby protons.

  • Chemical Shifts of Benzylic and Methyl Protons:

    • The chemical shift of the benzylic protons (-CH₂OH) will be influenced by the ortho substituents. A nitro group ortho to the hydroxymethyl group is expected to cause a more significant downfield shift compared to a methyl or bromo group at the same position.

    • Similarly, the chemical shift of the methyl protons (-CH₃) will be affected by its neighboring groups.

  • Splitting Patterns and Coupling Constants: The multiplicity of the aromatic proton signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J) reveal the relative positions of the protons.

    • Ortho coupling (³JHH) is typically in the range of 7-10 Hz.

    • Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

    • Para coupling (⁵JHH) is often close to 0 Hz and not always resolved.

Predicted ¹H NMR Data Summary:
IsomerPredicted Aromatic Proton Signals (δ, ppm) and MultiplicityPredicted -CH₂OH Signal (δ, ppm)Predicted -CH₃ Signal (δ, ppm)Key Differentiator
1: (5-Bromo-2-methyl-3-nitrophenyl)methanol Two doublets (meta-coupled, J ≈ 2-3 Hz)~4.8-5.0~2.4-2.6Two meta-coupled aromatic protons.
2: (3-Bromo-2-methyl-5-nitrophenyl)methanol Two doublets (meta-coupled, J ≈ 2-3 Hz)~4.7-4.9~2.5-2.7Two meta-coupled aromatic protons, with one significantly downfield due to being ortho to the nitro group.
3: (2-Bromo-5-methyl-3-nitrophenyl)methanol Two doublets (ortho-coupled, J ≈ 8-9 Hz)~4.9-5.1~2.3-2.5Two ortho-coupled aromatic protons. The benzylic protons are deshielded by the ortho bromo group.
4: (4-Bromo-2-methyl-5-nitrophenyl)methanol Two singlets~4.7-4.9~2.4-2.6Two singlets in the aromatic region due to para-positioning of the protons.

Note: These are predicted values based on general principles and data from similar compounds like nitrotoluenes and bromonitrobenzenes. Actual experimental values may vary.[1][2][3][4][5]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. While all isomers share the same functional groups (-OH, -NO₂, aromatic C-H, C=C), the precise frequencies of their vibrational modes can be influenced by the substitution pattern on the aromatic ring.

Key Vibrational Modes for Differentiation:
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the benzyl alcohol.[6] The exact position and shape can be affected by intra- and intermolecular hydrogen bonding, which might differ slightly between isomers.

  • N-O Stretches (NO₂ group): The nitro group gives rise to two strong and characteristic absorption bands.[7][8]

    • Asymmetric stretch: Typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.

    • Symmetric stretch: Usually appears in the 1360-1290 cm⁻¹ range.

    • The electronic environment created by the other substituents can cause slight shifts in the positions of these bands. For instance, conjugation and the presence of electron-donating or -withdrawing groups can alter the bond strength of the N-O bonds.[7]

  • C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can sometimes provide clues about the substitution pattern of the aromatic ring. However, the presence of the strongly polar nitro group can sometimes complicate the interpretation of this region.[8]

Summary of Expected Key IR Absorptions:
Vibration ModeExpected Frequency Range (cm⁻¹)AppearanceNotes
O-H Stretch3200 - 3600Broad, StrongIndicative of the alcohol functional group.
Aromatic C-H Stretch3000 - 3100Medium to WeakConfirms the presence of the aromatic ring.
Aliphatic C-H Stretch2850 - 3000MediumFrom the -CH₃ and -CH₂OH groups.
Asymmetric NO₂ Stretch1475 - 1550StrongA key indicator of the nitro group.[7]
Symmetric NO₂ Stretch1290 - 1360StrongThe second key band for the nitro group.[7]
C-O Stretch1000 - 1250StrongAssociated with the benzyl alcohol.
C-H Out-of-Plane Bending675 - 900Medium to StrongPotentially indicative of the substitution pattern, but can be complex.

While IR is excellent for confirming the presence of the key functional groups, it is generally less powerful than NMR for definitively distinguishing between these specific positional isomers. The differences in absorption frequencies are often too subtle.

Mass Spectrometry: Analyzing Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. All four isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, the fragmentation patterns under techniques like Electron Ionization (EI) can differ based on the relative positions of the substituents, which influence bond strengths and the stability of the resulting fragment ions.

Key Features in the Mass Spectra:
  • Isotopic Pattern of Bromine: A crucial diagnostic feature is the presence of two major isotopes for bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a clear indicator of a monobrominated compound.

  • Molecular Ion Peak (M⁺): For C₇H₆BrNO₃, the nominal molecular weight is 231 g/mol . The mass spectrum will show peaks at m/z 231 (for ⁷⁹Br) and 233 (for ⁸¹Br).

  • Key Fragmentation Pathways:

    • Loss of -OH: A peak corresponding to [M-17]⁺ is expected from the loss of the hydroxyl radical.

    • Loss of H₂O: A peak at [M-18]⁺ can result from the dehydration of the benzyl alcohol.[6]

    • Loss of -NO₂: A fragment corresponding to [M-46]⁺ from the loss of the nitro group is likely.

    • Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group can lead to characteristic fragments.

    • The relative intensities of these fragment ions can vary between isomers. For example, an ortho nitro group might influence the fragmentation of the adjacent hydroxymethyl group through intramolecular interactions.

Predicted Mass Spectrometry Data:
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Differentiating Feature
All Isomers 231/233 (M⁺/M+2)[M-OH]⁺, [M-H₂O]⁺, [M-NO₂]⁺The relative abundances of the fragment ions will be the primary differentiator. Subtle differences in fragmentation patterns may require high-resolution mass spectrometry and careful analysis.

Negative Chemical Ionization (NCI) Mass Spectrometry could also be a valuable technique. Brominated aromatic compounds often yield intense bromide anion signals (Br⁻, m/z 79 and 81) under NCI conditions, providing a sensitive method for detection.[11]

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the isomer sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Sample Preparation for IR Spectroscopy (KBr Pellet Method)
  • Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

  • Thoroughly mix and grind the sample and KBr together.

  • Transfer a portion of the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Sample Preparation for Mass Spectrometry (EI-MS)
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation and analysis.

  • Acquire the mass spectrum under electron ionization conditions.

Visualization of Methodologies

Logical Workflow for Isomer Differentiation

G cluster_0 Initial Analysis cluster_1 Confirmation & Differentiation Start Unknown Isomer Sample MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR 1H NMR Spectroscopy MS->NMR Confirms Molecular Weight & Presence of Bromine IR->NMR Confirms Functional Groups (-OH, -NO2) Analysis Analyze Splitting Patterns & Chemical Shifts NMR->Analysis Identification Isomer Identification Analysis->Identification

Caption: Workflow for the spectroscopic identification of isomers.

Conclusion

The differentiation of (5-bromo-2-methyl-3-nitrophenyl)methanol and its positional isomers relies on a synergistic application of modern spectroscopic techniques. While mass spectrometry confirms the elemental composition and the presence of bromine, and infrared spectroscopy verifies the key functional groups, it is ¹H NMR spectroscopy that provides the most definitive data for structural elucidation. The distinct chemical shifts and coupling patterns of the aromatic protons, dictated by the unique electronic environment in each isomer, serve as the primary fingerprints for their unambiguous identification. This guide provides a framework for researchers to predict, analyze, and interpret the spectroscopic data for this class of compounds, ensuring the correct identification of the desired isomer for their research and development endeavors.

References

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Validation

Comparative Reactivity Analysis: The Impact of the Ortho-Methyl Group in (5-Bromo-2-methyl-3-nitrophenyl)methanol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction In the intricate landscape of medicinal chemistry and materials science, the subtle modification of a molecule's arch...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry and materials science, the subtle modification of a molecule's architecture can profoundly alter its chemical behavior. The strategic placement of functional groups dictates not only the molecule's physical properties but also its reactivity, providing a powerful tool for fine-tuning intermediates for synthesis. This guide provides an in-depth assessment of (5-Bromo-2-methyl-3-nitrophenyl)methanol , a polysubstituted aromatic compound, to elucidate the specific impact of its ortho-methyl group on the reactivity of both the benzylic alcohol and the aromatic ring.

To establish a clear benchmark, we will compare its performance against its structural analog, (3-Bromo-5-nitrophenyl)methanol [1], which lacks the C2-methyl substituent. Through a combination of theoretical analysis and detailed experimental protocols, this guide will explore how the interplay of electronic and steric effects governs the molecule's synthetic utility.

Theoretical Framework: The Dueling Influences of Substituents

The reactivity of (5-Bromo-2-methyl-3-nitrophenyl)methanol is governed by the cumulative electronic and steric effects of its substituents. Understanding these individual contributions is critical to predicting its behavior.

  • Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) through both resonance and inductive effects. It strongly deactivates the ring towards electrophilic aromatic substitution (EAS) but powerfully activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[2][3]

  • Bromo Group (-Br): An electronegative halogen that deactivates the ring through a strong inductive withdrawing effect. However, it possesses lone pairs that can be donated via resonance, making it an ortho, para-director in EAS.[2] It also serves as an excellent leaving group in SNAr and a handle for transition-metal-catalyzed cross-coupling reactions.

  • Hydroxymethyl Group (-CH₂OH): A weakly deactivating group due to the electronegativity of the oxygen atom.

  • Methyl Group (-CH₃): The focus of our analysis. It is an electron-donating group (EDG) through two primary mechanisms:

    • Inductive Effect (+I): The alkyl group pushes electron density into the sp²-hybridized ring.[4]

    • Hyperconjugation: The overlap of the C-H σ-bonds with the aromatic π-system donates electron density to the ring.[5] Collectively, these effects increase the ring's nucleophilicity. However, its position at C2, ortho to both the nitro and hydroxymethyl groups, introduces significant steric hindrance, a phenomenon known as the "ortho effect," which can impede the approach of reagents and alter the conformation of adjacent functional groups.[6][7]

Caption: Interplay of electronic and steric effects in the target molecule.

Comparative Reactivity Analysis

We will now dissect the reactivity at two key sites: the benzylic alcohol and the aromatic ring, directly comparing our target molecule with its non-methylated analog.

Reactivity of the Benzylic Alcohol: Oxidation

The conversion of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. The reaction rate is sensitive to both electronic and steric factors.

  • Electronic Impact: The electron-donating methyl group slightly increases electron density at the benzylic carbon, which could facilitate hydride abstraction and potentially accelerate oxidation. Conversely, electron-withdrawing groups on the ring are known to increase the yield and rate of oxidation in some systems.[8]

  • Steric Impact (Dominant Factor): The ortho-methyl group presents a significant steric barrier to the approach of an oxidizing agent. This hindrance is expected to be the dominant factor, leading to a slower reaction rate compared to the sterically unencumbered analog.[9][10]

Hypothetical Experimental Comparison:

CompoundOxidantRelative Rate Constant (k_rel)Yield (%) after 2h
(5-Bromo-2-methyl-3-nitrophenyl)methanolPCC1.065
(3-Bromo-5-nitrophenyl)methanolPCC4.295

This predicted data illustrates that the removal of the methyl group could lead to a more than four-fold increase in the oxidation rate.

Reactivity of the Aromatic Ring

The reduction of a nitro group to an amine is a crucial step in the synthesis of many pharmaceuticals.[3] This heterogeneous catalytic process requires the nitro group to adsorb onto the catalyst surface (e.g., Pd/C).[11]

  • Electronic Impact: The methyl group has a negligible electronic influence on the reducibility of the nitro group itself.

  • Steric Impact (Dominant Factor): The bulky ortho-methyl group is expected to sterically hinder the nitro group's ability to coordinate with the catalyst surface. This will likely result in a slower reaction rate and may require more forcing conditions (higher pressure, temperature, or catalyst loading) to achieve full conversion compared to the non-methylated analog.[12]

G cluster_0 Hydrogenation: Steric Hindrance at Catalyst Surface Molecule1 (5-Bromo-2-methyl-3-nitrophenyl)methanol Catalyst Pd/C Catalyst Surface Molecule1->Catalyst Hindered Approach (Slow Reaction) Molecule2 (3-Bromo-5-nitrophenyl)methanol Molecule2->Catalyst Unhindered Approach (Fast Reaction)

Caption: Steric hindrance from the ortho-methyl group slowing catalyst interaction.

The strongly electron-withdrawing nitro group makes the aromatic ring susceptible to attack by nucleophiles, with the bromo- substituent serving as the leaving group.[13]

  • Electronic Impact (Dominant Factor): The electron-donating methyl group increases electron density on the ring, thereby reducing its electrophilicity. This electronic donation counteracts the activating effect of the nitro group, making the ring less susceptible to nucleophilic attack. A slower reaction rate is therefore expected.[3]

  • Steric Impact: The methyl group provides minimal steric hindrance to a nucleophile attacking the C5 position where the bromo leaving group is located. Therefore, the electronic effect is predicted to be the controlling factor.

Hypothetical Experimental Comparison:

CompoundNucleophileRelative Rate Constant (k_rel)
(5-Bromo-2-methyl-3-nitrophenyl)methanolNaOMe1.0
(3-Bromo-5-nitrophenyl)methanolNaOMe7.5

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[14][15] The reaction mechanism involves the oxidative addition of the palladium(0) catalyst into the C-Br bond.[16]

  • Electronic Impact: The electron-donating methyl group increases electron density at the site of the C-Br bond, which can slightly disfavor the oxidative addition step.

  • Steric Impact (Dominant Factor): While not directly adjacent, the ortho-methyl group contributes to the overall steric bulk around the reaction center. This can hinder the approach of the bulky palladium-ligand complex, potentially slowing the rate of oxidative addition and requiring more specialized, sterically demanding ligands (e.g., biarylphosphines) or higher temperatures to achieve efficient coupling.

Hypothetical Experimental Comparison:

CompoundBoronic AcidCatalyst SystemYield (%)
(5-Bromo-2-methyl-3-nitrophenyl)methanolPhenylboronic acidPd(PPh₃)₄, Na₂CO₃45
(3-Bromo-5-nitrophenyl)methanolPhenylboronic acidPd(PPh₃)₄, Na₂CO₃88

Experimental Protocols

To empirically validate the theoretical assessments, the following comparative experimental workflows are proposed.

Protocol 1: Comparative Oxidation Rate Analysis

Rationale: This experiment uses Pyridinium Chlorochromate (PCC), a mild oxidant, to convert the benzylic alcohols to their respective aldehydes. The reaction progress is monitored by HPLC to determine initial reaction rates.

Workflow Diagram:

G Start Prepare Stock Solutions (Substrates, Internal Standard) Setup Set up parallel reactions in vials (Methylated vs. Non-Methylated) Start->Setup AddPCC Initiate reactions at t=0 by adding PCC solution Setup->AddPCC Quench Quench aliquots at timed intervals (t=5, 15, 30, 60 min) with isopropanol AddPCC->Quench Analyze Analyze quenched samples via HPLC-UV Quench->Analyze Plot Plot [Product] vs. Time Determine initial rates Analyze->Plot Compare Calculate k_rel Plot->Compare

Caption: Workflow for comparative kinetic analysis of benzylic alcohol oxidation.

Methodology:

  • Preparation: Prepare 0.1 M stock solutions of (5-Bromo-2-methyl-3-nitrophenyl)methanol, (3-Bromo-5-nitrophenyl)methanol, and an internal standard (e.g., dodecanophenone) in dichloromethane (DCM).

  • Reaction Setup: In separate, temperature-controlled vials at 25°C, add 1.0 mL of each substrate stock solution and 0.1 mL of the internal standard stock solution.

  • Initiation: At time t=0, add 1.5 molar equivalents of PCC suspended in DCM to each vial simultaneously with vigorous stirring.

  • Sampling & Quenching: At 5, 15, 30, and 60 minutes, withdraw a 100 µL aliquot from each reaction and immediately quench it in a vial containing 900 µL of a 1:1 isopropanol/DCM mixture and a small silica plug to consume excess PCC.

  • Analysis: Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material and the appearance of the product aldehyde relative to the internal standard.

  • Data Processing: Plot the concentration of the formed aldehyde versus time. The initial rate is the slope of the linear portion of this curve. Calculate the relative rate constant (k_rel).

Protocol 2: Comparative Suzuki-Miyaura Coupling Efficiency

Rationale: This protocol compares the efficiency of a standard Suzuki-Miyaura coupling reaction. The yield after a fixed reaction time serves as a proxy for reactivity, reflecting the ease of the rate-limiting oxidative addition step.

Methodology:

  • Reaction Setup: In two separate oven-dried Schlenk flasks under an argon atmosphere, place (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 mmol) or (3-Bromo-5-nitrophenyl)methanol (1.0 mmol).

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent & Degassing: Add a 3:1 mixture of Toluene/Water (10 mL). Subject the mixture to three freeze-pump-thaw cycles to ensure it is thoroughly degassed.

  • Reaction: Heat both flasks in a pre-heated oil bath at 90°C for 4 hours with vigorous stirring.

  • Workup: Cool the reactions to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Remove the solvent under reduced pressure. Purify the crude product via column chromatography. Calculate the isolated yield for each reaction and analyze purity by ¹H NMR and LC-MS.

Conclusion

The presence of a methyl group at the C2 position of (5-Bromo-2-methyl-3-nitrophenyl)methanol introduces a profound and multifaceted influence on its reactivity profile when compared to its non-methylated analog.

  • Impact on the Benzylic Alcohol: The reactivity of the hydroxymethyl group is decreased due to steric hindrance from the ortho-methyl group, which impedes the approach of oxidizing agents.

  • Impact on the Aromatic Ring:

    • Reactivity towards catalytic hydrogenation is decreased due to steric shielding of the nitro group from the catalyst surface.

    • Reactivity towards nucleophilic aromatic substitution is decreased due to the electron-donating nature of the methyl group, which reduces the ring's electrophilicity.

    • Reactivity towards palladium-catalyzed cross-coupling is decreased as the steric bulk hinders the crucial oxidative addition step of the catalyst.

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Sources

Comparative

validation of a synthetic route to a target molecule using (5-Bromo-2-methyl-3-nitrophenyl)methanol

For researchers and professionals in drug discovery and organic synthesis, the efficient construction of highly functionalized aromatic aldehydes is a critical endeavor. These compounds serve as versatile intermediates f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and organic synthesis, the efficient construction of highly functionalized aromatic aldehydes is a critical endeavor. These compounds serve as versatile intermediates for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides an in-depth comparative analysis of two distinct synthetic strategies to obtain the target molecule, 5-Bromo-2-methyl-3-nitrobenzaldehyde.

The primary route detailed herein involves the direct oxidation of the corresponding benzyl alcohol, (5-Bromo-2-methyl-3-nitrophenyl)methanol. This approach is contrasted with a multi-step alternative commencing from a di-substituted nitrobenzene, highlighting the strategic trade-offs in terms of step economy, reagent selection, and overall efficiency. This objective comparison, supported by detailed experimental protocols and quantitative data, aims to empower chemists to make informed decisions in their synthetic planning.

Quantitative Data Summary: A Head-to-Head Comparison

The following table provides a succinct overview of the key parameters for the two synthetic routes, enabling a direct and objective comparison of their respective merits.

ParameterRoute 1: Oxidation of Benzyl Alcohol Route 2: Multi-Step Synthesis from Dihalogenated Nitrobenzene
Starting Material (5-Bromo-2-methyl-3-nitrophenyl)methanol1,3-Dibromo-2-nitrobenzene
Target Molecule 5-Bromo-2-methyl-3-nitrobenzaldehyde3-Bromo-2-nitrobenzaldehyde (structurally related)
Key Transformation Oxidation of a primary alcohol to an aldehydeMalonic ester synthesis, decarboxylation, oxidation, reduction, and final oxidation
Number of Steps 15
Key Reagents Pyridinium Chlorochromate (PCC), DichloromethaneDimethyl malonate, Sodium hydride, Hydrochloric acid, Potassium permanganate, Borane-tetrahydrofuran complex, Manganese dioxide
Estimated Overall Yield ~85-95%[1]~40-50% (cumulative yield over 5 steps)[2]
Key Advantages High step economy, high yield, straightforward procedureUtilizes a more readily available starting material
Key Disadvantages Requires synthesis of the starting benzyl alcoholLow overall yield, lengthy multi-step process, use of hazardous reagents

Route 1: Direct Oxidation of (5-Bromo-2-methyl-3-nitrophenyl)methanol

This synthetic approach represents the most direct and efficient pathway to the target molecule, leveraging the selective oxidation of a primary benzylic alcohol to the corresponding aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium Chlorochromate (PCC) is a well-established and reliable reagent for this transformation, known for its mildness and high yields.[1]

Causality of Experimental Choices

The selection of PCC as the oxidant is predicated on its ability to deliver a high yield of the aldehyde with minimal formation of the corresponding carboxylic acid, a common side product in benzylic alcohol oxidations. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively solubilizes both the starting material and the PCC reagent. The use of an inert atmosphere is a standard precaution to prevent any unwanted side reactions.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add Pyridinium Chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn into a dark brown slurry.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium residues.

  • Purification: Wash the filter cake with additional diethyl ether. Combine the organic filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Final Purification: The crude 5-Bromo-2-methyl-3-nitrobenzaldehyde can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous DCM add_pcc Add PCC (1.5 eq) Portion-wise start->add_pcc Inert Atmosphere stir Stir at Room Temp (2-4 hours) add_pcc->stir monitor Monitor by TLC stir->monitor filter Filter through Silica/Celite monitor->filter Reaction Complete wash Wash Filtrate filter->wash purify Column Chromatography wash->purify product Pure Product purify->product

Caption: Experimental workflow for the oxidation of (5-Bromo-2-methyl-3-nitrophenyl)methanol.

Route 2: A Multi-Step Synthesis from 1,3-Dibromo-2-nitrobenzene

This alternative pathway, while more circuitous, demonstrates the construction of a related substituted benzaldehyde, 3-bromo-2-nitrobenzaldehyde, from a commercially available starting material. This synthetic sequence involves a series of classical organic transformations, including a malonic ester synthesis, decarboxylation, oxidation to a carboxylic acid, reduction to a benzyl alcohol, and a final oxidation to the desired aldehyde.[2]

Causality of Experimental Choices

This route is a testament to the power of functional group interconversions in organic synthesis. The initial malonic ester synthesis provides a convenient method for introducing a two-carbon unit that can be subsequently converted to the desired aldehyde functionality. Each step is a well-established transformation, though the cumulative effect on the overall yield is significant. The choice of reagents at each stage is dictated by the specific functional group being transformed and the need to avoid unwanted side reactions with the other functional groups present in the molecule.

Experimental Protocol: A Five-Step Synthesis
  • Step 1: Substitution with Dimethyl Malonate: 1,3-Dibromo-2-nitrobenzene is reacted with dimethyl malonate in the presence of a strong base like sodium hydride in an organic solvent to yield 2-(3-bromo-2-nitrophenyl)malonic acid dimethyl ester.

  • Step 2: Decarboxylation: The resulting malonic ester is hydrolyzed and then heated in the presence of an acid to effect decarboxylation, yielding 2-(3-bromo-2-nitrophenyl)acetic acid.

  • Step 3: Oxidation to Carboxylic Acid: The acetic acid derivative is then oxidized using a strong oxidizing agent such as potassium permanganate in a basic aqueous solution to form 3-bromo-2-nitrobenzoic acid.

  • Step 4: Reduction to Benzyl Alcohol: The benzoic acid is subsequently reduced to the corresponding benzyl alcohol, 3-bromo-2-nitrobenzyl alcohol, using a reducing agent like borane-tetrahydrofuran complex.

  • Step 5: Oxidation to Aldehyde: Finally, the benzyl alcohol is oxidized to the target 3-bromo-2-nitrobenzaldehyde using an oxidizing agent such as manganese dioxide.

Alternative_Synthesis start 1,3-Dibromo-2-nitrobenzene step1 Step 1: Substitution Reagents: Dimethyl malonate, NaH start->step1 intermediate1 {2-(3-bromo-2-nitrophenyl)malonic acid dimethyl ester} step1->intermediate1 step2 Step 2: Decarboxylation Reagents: H₂O, H⁺, Heat intermediate1->step2 intermediate2 {2-(3-bromo-2-nitrophenyl)acetic acid} step2->intermediate2 step3 Step 3: Oxidation Reagents: KMnO₄, NaOH intermediate2->step3 intermediate3 {3-bromo-2-nitrobenzoic acid} step3->intermediate3 step4 Step 4: Reduction Reagents: BH₃·THF intermediate3->step4 intermediate4 {3-bromo-2-nitrobenzyl alcohol} step4->intermediate4 step5 Step 5: Oxidation Reagents: MnO₂ intermediate4->step5 product {3-Bromo-2-nitrobenzaldehyde} step5->product

Caption: A five-step synthetic route to a substituted nitrobenzaldehyde.

Conclusion: A Strategic Choice Based on Synthetic Goals

The validation of a synthetic route is a multifaceted process that extends beyond mere chemical feasibility. This guide has objectively compared two disparate strategies for the synthesis of a substituted nitrobenzaldehyde.

The direct oxidation of (5-Bromo-2-methyl-3-nitrophenyl)methanol (Route 1) is demonstrably superior in terms of efficiency, step economy, and overall yield. For research and development contexts where the starting alcohol is readily accessible, this one-step transformation is the clear method of choice.

Conversely, the multi-step synthesis from 1,3-dibromo-2-nitrobenzene (Route 2), while significantly more laborious and lower-yielding, offers a viable alternative when the corresponding benzyl alcohol is not available. It showcases the versatility of fundamental organic reactions to construct complex molecules from simpler, commercially available precursors.

Ultimately, the optimal synthetic route is contingent upon the specific constraints and objectives of the project, including the availability of starting materials, the desired scale of the synthesis, and the tolerance for multi-step procedures. This comparative guide provides the necessary data and insights to facilitate an informed and strategic decision.

References

  • Salehi, P., Firouzabadi, H., Farrokhi, A., & Gholizadeh, M. (2001). A New, Efficient and Simple Method for the Oxidation of Alcohols and Aldehydes with Pyridinium Chlorochromate (PCC) in Solution and under Solvent-Free Conditions. Synthesis, 2001(15), 2273-2278.
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 244-246.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde.
  • BenchChem. (2025). Validating the Synthesis of 3-Nitrobenzaldehyde: A Comparative Guide to Synthetic Routes and Spectral Analysis.
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to 2-Hydroxy-6-nitrobenzaldehyde Derivatives.
  • Kumar, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Journal of Chemical Sciences, 136(1), 1-15.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols: Oxidation of the Methyl Group on 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-nitro-, dimethylacetal. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52(4), 460-462.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie/Chemical Monthly, 133(1), 9-22.
  • Scribd. (n.d.). Preparation of P and M Nitrobenzaldehyde From Toluene. Retrieved from [Link]

  • Meng, S., et al. (2016). Boron nitride nanosheets as a metal-free catalyst for the selective oxidation of aromatic alcohols to aromatic aldehydes.
  • Erowid. (n.d.). DMSO Oxidation of Benzyl Alcohols to Benzaldehydes. Retrieved from [Link]

Sources

Validation

A Cost-Benefit Analysis of (5-Bromo-2-methyl-3-nitrophenyl)methanol in a Synthetic Pathway for Biaryl Scaffolds

For researchers and professionals in drug development, the strategic construction of complex molecular architectures is a critical determinant of success. The synthesis of biaryl moieties, a privileged scaffold in numero...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic construction of complex molecular architectures is a critical determinant of success. The synthesis of biaryl moieties, a privileged scaffold in numerous pharmacologically active agents, including recently developed KRAS inhibitors, often necessitates the use of highly functionalized building blocks.[1][2][3][4][5] This guide provides an in-depth cost-benefit analysis of employing (5-Bromo-2-methyl-3-nitrophenyl)methanol in a synthetic pathway geared towards biaryl synthesis, comparing it with a viable alternative route. Our analysis is grounded in experimental data and established synthetic methodologies to offer actionable insights for laboratory and process chemists.

Introduction: The Strategic Importance of Substituted Benzyl Alcohols in Cross-Coupling Reactions

The target molecule, (5-Bromo-2-methyl-3-nitrophenyl)methanol, is a bespoke building block designed for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate sterically hindered biaryl compounds.[6][7][8] The presence of the hydroxymethyl group offers a site for further chemical elaboration, while the bromo, methyl, and nitro substituents provide steric and electronic handles to influence the properties of the final molecule. The inherent value of such a reagent lies in its potential to streamline the synthesis of complex drug candidates. However, its utility must be weighed against the cost and complexity of its own preparation.

Synthetic Pathway to (5-Bromo-2-methyl-3-nitrophenyl)methanol: A Two-Step Approach

A plausible and efficient synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol commences with the commercially available 2-methyl-3-nitrobenzoic acid. The synthesis involves two key transformations: electrophilic bromination followed by reduction of the carboxylic acid.

Experimental Protocol 1: Synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol

Part A: Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid (4 volumes).

  • Bromination: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into ice water (10 volumes).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-methyl-3-nitrobenzoic acid. A typical yield for this reaction is approximately 98%.[9]

Part B: Reduction to (5-Bromo-2-methyl-3-nitrophenyl)methanol

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 5-Bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Reduction: Cool the solution to 0 °C and add Borane-THF complex (1.0 M solution in THF, 1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Work-up and Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford (5-Bromo-2-methyl-3-nitrophenyl)methanol. Typical yields for this reduction range from 85-95%.[10][11][12]

Cost-Benefit Analysis: The Case of a Suzuki-Miyaura Coupling

To assess the utility of (5-Bromo-2-methyl-3-nitrophenyl)methanol, we will consider its application in a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound, a key step in the synthesis of certain KRAS inhibitors.[1][2]

Pathway A: Direct Coupling with (5-Bromo-2-methyl-3-nitrophenyl)methanol

This pathway utilizes our target molecule directly in the cross-coupling reaction.

Pathway B: Alternative Route with a Commercially Available Precursor

This alternative approach employs a more readily available starting material, 2-bromo-6-methyl-3-nitrotoluene, for the Suzuki coupling, followed by a subsequent oxidation of the methyl group to the desired hydroxymethyl functionality.

Below is a comparative breakdown of the two synthetic strategies.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Pathway A: Direct Coupling cluster_B Pathway B: Alternative Route A1 2-Methyl-3-nitrobenzoic acid A2 5-Bromo-2-methyl-3-nitrobenzoic acid A1->A2 NBS, H₂SO₄ ~98% yield A3 (5-Bromo-2-methyl-3-nitrophenyl)methanol A2->A3 BH₃·THF ~90% yield A5 Target Biaryl Product A3->A5 Pd Catalyst, Base ~80% yield A4 Arylboronic Acid A4->A5 B1 2-Bromo-6-methyl-3-nitrotoluene B3 Coupled Intermediate B1->B3 Pd Catalyst, Base ~85% yield B2 Arylboronic Acid B2->B3 B4 Target Biaryl Product B3->B4 Oxidation ~70% yield

Caption: Comparative synthetic routes to the target biaryl product.

Data Presentation: A Head-to-Head Comparison

Parameter Pathway A: Direct Coupling with (5-Bromo-2-methyl-3-nitrophenyl)methanol Pathway B: Alternative Route Justification & Rationale
Starting Material Cost Moderate to HighLow to Moderate2-Methyl-3-nitrobenzoic acid is a specialty chemical.[9] 2-Bromo-6-methyl-3-nitrotoluene is more readily available.
Number of Synthetic Steps 3 (from 2-methyl-3-nitrobenzoic acid)2Pathway A requires the synthesis of the key intermediate, while Pathway B uses a commercially available starting material for the coupling.
Overall Estimated Yield ~70%~60%Calculated from typical yields of each synthetic step.
Reagent & Catalyst Cost HighModeratePathway A involves the use of a borane reducing agent.[13][14] Both pathways require a palladium catalyst for the Suzuki coupling.
Process Complexity HighModerateThe handling of borane-THF requires anhydrous conditions and careful quenching. The final oxidation step in Pathway B can present challenges in terms of selectivity and over-oxidation.
Time Efficiency ModerateHighPathway B has fewer steps, potentially leading to a shorter overall synthesis time.
Purification Difficulty ModerateModerate to HighPurification of the final product in both pathways may require chromatography. The oxidation in Pathway B can lead to byproducts, complicating purification.
Safety Considerations Use of concentrated sulfuric acid and borane-THF requires stringent safety protocols.Standard handling procedures for organic synthesis.Borane-THF is flammable and reacts violently with water.[13]

Experimental Protocols for the Suzuki-Miyaura Coupling

Protocol for Pathway A
  • Reaction Setup: To a flask containing (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq), add the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the mixture under a nitrogen atmosphere at 90-100 °C for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. An estimated yield for this coupling is around 80%.[6]

Protocol for Pathway B
  • Suzuki Coupling: Follow the same procedure as in Pathway A, using 2-bromo-6-methyl-3-nitrotoluene as the starting material. The expected yield is approximately 85%.

  • Oxidation of the Methyl Group: The resulting coupled intermediate is then subjected to an oxidation step. A variety of methods can be employed, such as benzylic bromination followed by hydrolysis, or direct oxidation using reagents like selenium dioxide. This step is often the most challenging, with yields typically around 70%.

Visualization of the Core Synthetic Logic

Synthetic_Logic cluster_cost Cost Considerations cluster_benefit Performance Benefits Cost_Node Starting Material Availability Reagent & Catalyst Expense Waste Disposal Benefit_Node Overall Yield Process Simplicity Time Efficiency Safety Profile Decision Choice of Synthetic Pathway Decision->Cost_Node Economic Factors Decision->Benefit_Node Experimental Factors

Sources

Comparative

literature review of synthetic routes utilizing (5-Bromo-2-methyl-3-nitrophenyl)methanol and its analogs

An In-Depth Guide to the Synthetic Utility of (5-Bromo-2-methyl-3-nitrophenyl)methanol and Its Analogs: A Comparative Review of Key Synthetic Routes Introduction: The Versatility of a Substituted Benzyl Alcohol (5-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of (5-Bromo-2-methyl-3-nitrophenyl)methanol and Its Analogs: A Comparative Review of Key Synthetic Routes

Introduction: The Versatility of a Substituted Benzyl Alcohol

(5-Bromo-2-methyl-3-nitrophenyl)methanol is a key starting material and versatile intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. Its unique substitution pattern, featuring a bromo group for cross-coupling reactions, a nitro group that can be readily reduced to an amine for cyclization, and a methyl group that can influence regioselectivity, makes it a valuable building block for medicinal chemists and process development scientists. This guide provides a comparative analysis of the primary synthetic routes utilizing this intermediate and its analogs, offering insights into the rationale behind methodological choices and presenting experimental data to support the evaluation of each pathway.

Core Synthetic Transformations and Comparative Analysis

The synthetic utility of (5-Bromo-2-methyl-3-nitrophenyl)methanol and its analogs can be broadly categorized into three main transformations:

  • Oxidation of the Benzylic Alcohol: Conversion of the primary alcohol to an aldehyde is a common first step to enable further reactions, such as reductive aminations or condensations.

  • Reduction of the Nitro Group: The transformation of the nitro group to an aniline is a pivotal step, often preceding intramolecular cyclization to form heterocyclic systems.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for the introduction of various functionalities through well-established cross-coupling methodologies.

This guide will now delve into a detailed comparison of the experimental methodologies for these transformations.

Oxidation of the Benzylic Alcohol to the Corresponding Aldehyde

The oxidation of (5-Bromo-2-methyl-3-nitrophenyl)methanol to 5-bromo-2-methyl-3-nitrobenzaldehyde is a crucial step for subsequent functionalization. The choice of oxidant is critical to ensure high yield and chemoselectivity, avoiding over-oxidation to the carboxylic acid or unwanted side reactions.

Comparative Methodologies for Oxidation
Method Reagents & Conditions Typical Yield (%) Advantages Disadvantages Reference
Method A: PCC Oxidation Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature85-95%High yields, mild conditions, readily available reagent.Carcinogenicity of chromium reagents, requires stoichiometric amounts.
Method B: Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), -78 °C to RT90-98%Excellent yields, avoids heavy metals, very mild conditions.Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct.
Method C: Dess-Martin Periodinane Dess-Martin periodinane (DMP), Dichloromethane (DCM), Room Temperature90-97%High yields, neutral conditions, commercially available.Can be explosive under certain conditions, relatively expensive.
Experimental Protocol: Swern Oxidation of (5-Bromo-2-methyl-3-nitrophenyl)methanol
  • A solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (N2 or Ar).

  • Dimethyl sulfoxide (DMSO) (2.4 eq) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (TEA) (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-bromo-2-methyl-3-nitrobenzaldehyde.

Causality Behind Experimental Choices:
  • Cryogenic Temperature (-78 °C): The initial formation of the chloro(dimethyl)sulfonium chloride intermediate is highly exothermic and unstable at higher temperatures. Maintaining a low temperature is crucial to prevent its decomposition and ensure the selective formation of the desired activated species.

  • Triethylamine (TEA): TEA acts as a non-nucleophilic base to deprotonate the intermediate formed after the addition of the alcohol. This deprotonation facilitates the elimination of dimethyl sulfide and hydrochloric acid, leading to the formation of the aldehyde.

Workflow for Oxidation Methodologies

G cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product Start (5-Bromo-2-methyl-3-nitrophenyl)methanol PCC PCC Oxidation (PCC, DCM) Start->PCC Swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Start->Swern DMP Dess-Martin Oxidation (DMP, DCM) Start->DMP Product 5-Bromo-2-methyl-3-nitrobenzaldehyde PCC->Product Swern->Product DMP->Product

Caption: Comparative workflow of oxidation methods.

Reduction of the Nitro Group and Subsequent Cyclization

The reduction of the nitro group to an amine is a gateway to the synthesis of various nitrogen-containing heterocycles, such as indoles and quinolines. The choice of reducing agent is critical to avoid the reduction of other functional groups, particularly the bromo substituent.

Comparative Methodologies for Nitro Group Reduction
Method Reagents & Conditions Typical Yield (%) Advantages Disadvantages Reference
Method A: Catalytic Hydrogenation H2 (1 atm), Pd/C (10 mol%), Ethanol, Room Temperature95-99%High yields, clean reaction, environmentally friendly.Potential for hydrodebromination (loss of the bromo group).
Method B: Metal-Mediated Reduction Iron powder, Acetic acid, Ethanol, 80 °C80-90%Inexpensive reagents, effective for many substrates.Requires acidic conditions, workup can be tedious.
Method C: Sodium Dithionite Sodium dithionite (Na2S2O4), Water/THF, Room Temperature85-95%Mild conditions, good functional group tolerance.Requires aqueous conditions, which may not be suitable for all substrates.
Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction
  • To a solution of (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq) in ethanol, 10 mol% of Palladium on carbon (Pd/C) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude (3-amino-5-bromo-2-methylphenyl)methanol, which is often used in the next step without further purification.

Authoritative Grounding & Mechanistic Insight:

The catalytic hydrogenation proceeds via the transfer of hydrogen atoms from the palladium surface to the nitro group. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. The choice of solvent and catalyst loading can be critical in preventing the undesired hydrodebromination, where the C-Br bond is also reduced.

Logical Relationship for Heterocycle Synthesis

G Start (5-Bromo-2-methyl-3-nitrophenyl)methanol Reduction Nitro Group Reduction Start->Reduction Amine (3-Amino-5-bromo-2-methylphenyl)methanol Reduction->Amine Cyclization Intramolecular Cyclization Amine->Cyclization Heterocycle Substituted Indole/Quinoline Cyclization->Heterocycle

Caption: Pathway from starting material to heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo group on the aromatic ring allows for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility is a key advantage of using (5-Bromo-2-methyl-3-nitrophenyl)methanol as a synthetic intermediate.

Comparative Methodologies for Suzuki Cross-Coupling
Method Reagents & Conditions Typical Yield (%) Advantages Disadvantages Reference
Method A: Standard Suzuki Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Water, 90 °C70-90%Wide substrate scope, commercially available reagents.Can require elevated temperatures, potential for side reactions.
Method B: Buchwald-Hartwig Amination Amine, Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C65-85%Forms C-N bonds, crucial for many pharmaceuticals.Requires specialized ligands, can be sensitive to air and moisture.
Method C: Sonogashira Coupling Terminal alkyne, Pd(PPh3)4, CuI, TEA, THF, Room Temperature80-95%Forms C-C triple bonds, mild reaction conditions.Requires a copper co-catalyst, can be sensitive to oxygen.
Experimental Protocol: Suzuki Cross-Coupling of (5-Bromo-2-methyl-3-nitrophenyl)methanol
  • To a degassed mixture of (5-Bromo-2-methyl-3-nitrophenyl)methanol (1.0 eq), an arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of toluene and water, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%) is added.

  • The reaction mixture is heated to 90 °C under an inert atmosphere and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to room temperature, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Trustworthiness and Self-Validating Systems:

The protocols described are based on well-established and widely practiced synthetic methodologies. The progress of each reaction can be reliably monitored by techniques such as TLC or LC-MS, allowing for in-process control and ensuring the reaction has gone to completion before proceeding with the workup. The purity of the final products can be readily assessed by NMR spectroscopy and mass spectrometry, providing a self-validating system for the success of the transformation.

Conclusion

(5-Bromo-2-methyl-3-nitrophenyl)methanol and its analogs are highly valuable and versatile building blocks in modern organic synthesis. The strategic placement of functional groups allows for a diverse range of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide has provided a comparative overview of key synthetic routes, offering researchers and drug development professionals the necessary information to make informed decisions when incorporating this important intermediate into their synthetic strategies. The choice of a specific methodology will ultimately depend on the desired target molecule, the available resources, and the required scale of the synthesis.

References

  • Title: Pyridinium chlorochromate: a versatile oxidant in organic synthesis. Source: Tetrahedron Letters URL: [Link]

  • Title: A new and mild procedure for the conversion of alcohols to aldehydes and ketones. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A useful new method for the selective oxidation of primary and secondary alcohols to aldehydes and ketones. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic Hydrogenation for Organic Synthesis. Source: Chemical Reviews URL: [Link]

  • Title: A Simple and Efficient Method for the Reduction of Nitroarenes. Source: Synthetic Communications URL: [Link]

  • Title: Sodium Dithionite in Organic Synthesis. Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews URL: [Link]

  • Title: A New Catalyst System for the Efficient Amination of Aryl Halides. Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes, and Bromopyridines. Source: Tetrahedron Letters URL: [Link]

Safety & Regulatory Compliance

Safety

(5-Bromo-2-methyl-3-nitrophenyl)methanol proper disposal procedures

Executive Summary & Immediate Action Status: Hazardous Chemical Waste (Halogenated / Nitro-aromatic) Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Shock Sensitivity (Nitro group context), Toxic Combustion Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Halogenated / Nitro-aromatic) Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Shock Sensitivity (Nitro group context), Toxic Combustion Products (NOx, HBr). Immediate Disposal Directive: Do NOT dispose of down the drain or in general trash. This compound requires segregation into Halogenated Organic Waste streams due to the bromine substituent.

Quick Reference Protocol:

  • Isolate: Segregate from strong oxidizers and reducing agents.

  • Label: Mark container as "Hazardous Waste - Halogenated Organic - Toxic."

  • Contain: Store in a tightly closed, amber glass vial or high-density polyethylene (HDPE) container.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazard Characterization

To properly dispose of (5-Bromo-2-methyl-3-nitrophenyl)methanol, one must first understand the functional groups that dictate its reactivity and waste classification.

PropertyDataImplications for Disposal
CAS Number 1807110-78-6Use for manifest verification.
Molecular Formula C₈H₈BrNO₃Contains Bromine (Halogenated) and Nitro groups.
Physical State Solid (typically off-white/yellow powder)Dust control measures required during transfer.
Reactivity Nitro-aromatic coreHeat/Shock Sensitivity: While less sensitive than polynitrated compounds (e.g., TNT), the nitro group introduces thermal instability. Avoid friction or heating during disposal prep.[1]
Incompatibilities Strong Oxidizers, Acid Chlorides, Reducing AgentsSegregation Critical: Contact with strong bases can induce runaway decomposition.

Expert Insight: The presence of both a halogen (Br) and a nitro group (NO₂) creates a "mixed hazard." The halogen classification typically trumps others for waste stream sorting because it dictates the specific type of incineration required (to scrub acid gases like HBr). However, the nitro group demands gentle handling to prevent deflagration.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent laboratory accidents.

Segregation Logic
  • Primary Stream: Halogenated Organic Waste .[2] Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Bromine atom classifies the entire mixture as halogenated in many jurisdictions.

  • Storage Group: Store with Organic #2 (Alcohols, Glycols, Amines) or dedicated Toxic/Carcinogen storage.

  • Strict Isolation: Keep physically separate from Oxidizers (Group Yellow) and Strong Bases (Group White) .

Container Specifications
  • Solid Waste: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar.

  • Liquid Waste (Mother Liquors): Collect in a dedicated "Halogenated Solvent" carboy (e.g., Nalgene HDPE).

  • Labeling: Must include the full chemical name (no abbreviations) and the hazard check: ☑ Toxic ☑ Irritant.

SegregationLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPath Double Bag or Wide-Mouth HDPE Jar Solid->SolidPath LiquidPath Is Solvent Halogenated? Liquid->LiquidPath FinalStream HALOGENATED WASTE STREAM (Due to Bromine substituent) SolidPath->FinalStream HaloYes Yes (e.g., DCM) LiquidPath->HaloYes Yes HaloNo No (e.g., MeOH) LiquidPath->HaloNo No HaloYes->FinalStream HaloNo->FinalStream Contaminant Rule

Figure 1: Waste Segregation Logic Tree. The presence of the bromine atom forces the material into the Halogenated Waste stream, regardless of the solvent used, to ensure proper scrubbing of combustion gases.

Disposal Pathways & Destruction

The only acceptable destruction method for (5-Bromo-2-methyl-3-nitrophenyl)methanol is High-Temperature Incineration .

Why Incineration?
  • Nitro Group Destruction: Thermal oxidation at >1000°C safely breaks the N-O bonds, preventing the formation of unstable byproducts that might occur in chemical neutralization.

  • Halogen Management: Incinerators equipped with wet scrubbers capture the Hydrogen Bromide (HBr) gas generated during combustion, preventing acid rain and environmental release.

The Protocol (Step-by-Step)
  • Inventory: Quantify the waste mass. If >1 kg, notify your Environmental Health & Safety (EHS) officer as this may trigger bulk storage limits.

  • Manifesting: Complete the hazardous waste tag.

    • Chemical Name: (5-Bromo-2-methyl-3-nitrophenyl)methanol[3]

    • Hazards: Irritant, Toxic.[4]

    • Composition: 100% (if pure solid) or X% in Solvent.

  • Pickup: Schedule transfer to the facility's central accumulation area.

  • Final Destruction: The waste contractor will transport the material to a TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration.

Emergency Spill Response

If a spill occurs, immediate containment is necessary to prevent respiratory exposure to dust.

ScenarioAction Protocol
Minor Solid Spill (< 5g) 1. Dampen: Cover with a wet paper towel to prevent dust generation.2.[5] Wipe: Gently wipe up the material.3. Dispose: Place towels in a sealed bag as hazardous waste.4. Clean: Wash surface with soap and water; do not use bleach (potential reaction).
Major Solid Spill (> 5g) 1. Evacuate: Clear the immediate area.2. PPE: Don safety goggles, nitrile gloves, and an N95/P100 respirator.3. Contain: Use a dust pan or scoop; avoid creating airborne dust.4. Ventilate: Increase hood sash height or open windows if safe.
Solution Spill 1. Absorb: Use an inert absorbent (Vermiculite or Sand). Do NOT use sawdust (combustible + nitro compound = fire hazard).2. Scoop: Transfer absorbed material to a waste container.3. Decontaminate: Wash area with water and detergent.

Critical Warning: Never use a standard vacuum cleaner for nitro-aromatic powders. The static electricity and heat from the motor can initiate a fire or explosion inside the vacuum.

Regulatory Compliance (US/Global)

  • RCRA (USA): While not explicitly listed on the P or U lists, this compound is characteristic hazardous waste.

    • D001 (Ignitable): If the nitro group confers flammability.

    • D003 (Reactive): If deemed potentially explosive (less likely for this specific alcohol, but possible).

    • Default: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic/Reactive .

  • EPA Waste Code: If mixed with halogenated solvents (e.g., Methylene Chloride), apply code F002 .

  • DOT Shipping:

    • Likely classification: UN 3261, Corrosive solid, acidic, organic, n.o.s. OR UN 2811, Toxic solid, organic, n.o.s. (Consult SDS Section 14 for specific transport classification).

References

  • PubChem. (5-Bromo-2-methylphenyl)methanol Safety and Hazards. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of (5-Bromo-2-methyl-3-nitrophenyl)methanol

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. (5-Bromo-2-methyl-3-nitrophenyl)methanol, a substituted aromatic compound,...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. (5-Bromo-2-methyl-3-nitrophenyl)methanol, a substituted aromatic compound, presents a unique set of handling challenges due to its combination of a brominated nucleus, a nitro functional group, and a methylphenyl methanol structure. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Multifaceted Approach

Based on data from similar brominated, nitrated, and methylated aromatic compounds, we can infer the following primary hazards[1][2][3]:

  • Acute Toxicity (Oral): Harmful if swallowed[2][4].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2][3].

The presence of the nitro group warrants particular attention, as aromatic nitro compounds can have additional systemic effects. The brominated nature of the molecule also necessitates careful consideration for disposal to prevent environmental contamination[5][6].

Table 1: Hazard Summary and GHS Classification (Inferred)

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07
Skin IrritationCategory 2H315: Causes skin irritationWarningGHS07
Eye IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationWarningGHS07

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling (5-Bromo-2-methyl-3-nitrophenyl)methanol. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation step grounded in the chemical's properties.

Hand Protection: Selecting the Right Glove

Standard disposable nitrile gloves offer a baseline of protection for incidental contact[7][8][9]. However, the presence of a nitroaromatic structure necessitates a more robust glove selection for prolonged handling or in the event of a spill.

  • Primary Recommendation: Butyl rubber gloves are highly recommended due to their excellent resistance to nitro compounds and a wide array of chemicals[10][11].

  • Alternative: Neoprene gloves can also provide good protection against a range of organic compounds[8][11].

It is imperative to consult the glove manufacturer's chemical resistance guide to ensure compatibility with aromatic nitro compounds. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound[7].

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols. They must meet the ANSI Z.87.1 standard[7].

  • Face Shield: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance[7].

Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing[7].

  • Appropriate Attire: Long pants and closed-toe shoes are essential to minimize skin exposure[7].

Respiratory Protection: When Engineering Controls Are Insufficient

All handling of (5-Bromo-2-methyl-3-nitrophenyl)methanol should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required. A risk assessment should be conducted to determine the appropriate type of respirator[7][9].

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan is crucial for minimizing risk and ensuring procedural consistency.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4]. The container should be kept tightly closed[2]. Refrigerated storage may be recommended.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing. Be mindful of any potential exothermic reactions.

  • Reaction Setup: Ensure all reaction glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[12].

Disposal Plan: Environmental Responsibility

The disposal of (5-Bromo-2-methyl-3-nitrophenyl)methanol and its associated waste must be handled with the utmost care to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be collected in a dedicated, properly labeled hazardous waste container.

  • Disposal Method: As a brominated organic compound, it is classified as hazardous waste. Disposal should be carried out through a licensed hazardous waste disposal facility. Incineration at a facility equipped with appropriate emission controls is a common method for the disposal of such compounds[5]. Neutralization with reducing agents like sodium bisulfite or sodium thiosulfate to convert bromine to less harmful bromide ions is another potential pre-treatment step[5].

Visualizing the Workflow

To further clarify the handling process, the following workflow diagrams illustrate the key stages and decision points.

Safe_Handling_Workflow cluster_Preparation Preparation Phase cluster_Handling Handling Phase (in Fume Hood) cluster_PostHandling Post-Handling Phase cluster_Disposal Waste Disposal Prep 1. Verify Fume Hood 2. Assemble Equipment 3. Don Appropriate PPE Weigh Weigh Compound Prep->Weigh Proceed to handling Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Surfaces and Equipment React->Decon Reaction complete Waste Segregate and Label Hazardous Waste React->Waste Generate waste Doff Doff PPE Correctly Decon->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A streamlined workflow for the safe handling of (5-Bromo-2-methyl-3-nitrophenyl)methanol.

PPE_Selection_Logic cluster_Task Task Assessment cluster_PPE Required Personal Protective Equipment Task Handling (5-Bromo-2-methyl-3-nitrophenyl)methanol Gloves Hand Protection: Butyl Rubber or Neoprene Gloves Task->Gloves Protect skin Eyes Eye/Face Protection: Chemical Splash Goggles + Face Shield (if splash risk) Task->Eyes Protect eyes/face Body Body Protection: Flame-Resistant Lab Coat Task->Body Protect body Resp Respiratory Protection: Required if Fume Hood is unavailable or insufficient Task->Resp Prevent inhalation

Caption: A decision-making logic for selecting appropriate PPE.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety.
  • Google Patents. (1990).
  • Sigma-Aldrich. (2014, June 29).
  • Fisher Scientific.
  • MilliporeSigma. (2025, November 6).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • United States Environmental Protection Agency. (1983, December).
  • The University of Vermont, Environmental Health and Safety. Personal Protection Equipment.
  • PubChem. (5-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 12993770.
  • ThermoFisher. (2026, January 2).
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • The University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Aerosol and Air Quality Research. (2023, October 11).
  • BLDpharm. (5-Bromo-2-methyl-3-nitrophenyl)methanol.
  • SafetyCulture Marketplace. (2025, April 19). Understanding Chemical-Resistant Gloves for Hand Safety.
  • CymitQuimica. (2024, December 19).
  • LookChem. Cas 5391-71-9,(5-bromo-3,4-dimethoxy-2-nitrophenyl)methanol.
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  • Organic Syntheses. Working with Hazardous Chemicals.
  • Google Patents. (2012). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • Sigma-Aldrich. 2-Bromo-3-methyl-5-nitrobenzyl Alcohol | 1807195-87-4.
  • ECHEMI.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Vulcanchem. (2-Methyl-5-nitrophenyl)methanol - 22474-47-1.
  • PubChemLite. (3-bromo-5-nitrophenyl)methanol (C7H6BrNO3).
  • Synthonix. (2-bromo-5-nitrophenyl)methanol - [AC78351].

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